molecular formula C7H16 B165184 2,2-Dimethylpentane CAS No. 590-35-2

2,2-Dimethylpentane

Cat. No.: B165184
CAS No.: 590-35-2
M. Wt: 100.2 g/mol
InChI Key: CXOWYJMDMMMMJO-UHFFFAOYSA-N
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Description

2,2-Dimethylpentane is a component of the corona discharge of a simulated Titan′ s atmosphere.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpentane
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InChI

InChI=1S/C7H16/c1-5-6-7(2,3)4/h5-6H2,1-4H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CXOWYJMDMMMMJO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H16
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DSSTOX Substance ID

DTXSID5060439
Record name Pentane, 2,2-dimethyl-
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Molecular Weight

100.20 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2,2-Dimethylpentane
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Vapor Pressure

105.0 [mmHg]
Record name 2,2-Dimethylpentane
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CAS No.

590-35-2
Record name 2,2-Dimethylpentane
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Record name 2,2-Dimethylpentane
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Record name Pentane, 2,2-dimethyl-
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Record name Pentane, 2,2-dimethyl-
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Record name 2,2-dimethylpentane
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Record name 2,2-DIMETHYLPENTANE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylpentane, also known as neoheptane, is a branched-chain alkane and an isomer of heptane. Its unique structural characteristics, specifically the presence of a quaternary carbon, impart distinct physical and chemical properties that differentiate it from its other isomers. This technical guide provides a comprehensive overview of these properties, including detailed quantitative data, experimental protocols for their determination, and a summary of its chemical behavior and synthesis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may utilize or encounter this compound in various applications, from a non-polar solvent to a reference standard in analytical chemistry.

General and Physicochemical Properties

This compound is a colorless, odorless liquid.[1] It is a saturated hydrocarbon, meaning it consists entirely of hydrogen and carbon atoms connected by single bonds, rendering it relatively unreactive compared to other organic compounds.[2][3] Its highly branched structure results in the lowest boiling point and density among the heptane isomers.[1]

Identifiers and General Data
PropertyValueReference
IUPAC Name This compound[1]
Other Names Neoheptane; 2,2-DMP[1]
CAS Number 590-35-2[1][4]
EC Number 209-680-5[1]
Chemical Formula C₇H₁₆[1][4]
Molecular Weight 100.205 g·mol⁻¹[1][4]
Appearance Colorless liquid[1][5]
Odor Odorless[1]
Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for its handling, use in physical processes, and for computational modeling.

PropertyValueConditionsReference
Density 0.67385 g·cm⁻³20 °C, 1 atm[1]
0.674 g·mL⁻¹25 °C[5][6][7]
Melting Point -123.7 °C[1][4]
Boiling Point 79.2 °C[1]
78 °C743 mmHg[7]
Flash Point -9.4 °C[4]
Vapor Pressure 104.7 mmHg25 °C[4]
105.0 mmHg[8]
Refractive Index 1.38233 (n20/D)20 °C[1]
Surface Tension 17.80 dynes/cm[1]
Viscosity 0.00385 P[1]
Solubility Insoluble in water; Soluble in chloroform[3][5][6]
Dipole Moment 0.0 D[1]
Critical Temp. 247.7 °C[1]
Critical Pressure 28.4 atm[1]
Thermochemical Properties

Thermochemical data is essential for understanding the energy changes associated with chemical reactions and phase transitions.

PropertyValueUnitReference
Std. Enthalpy of Formation (ΔfH⦵₂₉₈) -238.5kJ·mol⁻¹[1]
Std. Enthalpy of Combustion (ΔcH⦵₂₉₈) -4802.94kJ·mol⁻¹[1]
Heat Capacity (Cₚ) 221.12J·K⁻¹·mol⁻¹[1]
Std. Molar Entropy (S⦵₂₉₈) 300.3J·K⁻¹·mol⁻¹[1]

Chemical Properties and Reactivity

As a saturated alkane, this compound exhibits low chemical reactivity.[2] Its most notable chemical characteristic is its resistance to certain reactions where other isomers might be more reactive.

  • Reactivity Profile : Due to the absence of tertiary carbon atoms (carbon atoms bonded to only one hydrogen), this compound does not react with reagents like bromine, iodine, nitric acid, or chlorosulfonic acid under typical conditions.[1]

  • Reforming Reactions : It is resistant to isomerization reactions (reforming) over aluminium trichloride, a common process used to increase the octane rating of gasoline. This means it cannot be readily formed from other heptanes via this method, nor can it be easily converted into other isomers.[1]

  • Combustion : Like all alkanes, it undergoes combustion in the presence of oxygen to produce carbon dioxide and water, releasing a significant amount of energy. The heat of combustion is approximately 11470 cal/g.[1]

  • Clathrate Hydrate Formation : this compound is known to form clathrate hydrates, which are crystalline water-based solids with the hydrocarbon trapped inside. It was the first compound for which the "clathrate H" structure was determined.[1] These structures are relevant in the natural gas industry as they can cause pipeline blockages.[1]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of organic compounds.

NMR Spectroscopy
  • ¹H NMR : The proton NMR spectrum of this compound is relatively simple. It shows three main groups of signals corresponding to the different proton environments in the molecule. The integrated proton ratio is 9:4:3.[9]

    • A singlet (or very tightly grouped multiplet) at ~0.86 ppm corresponds to the nine equivalent protons of the three methyl groups on the C2 carbon (-C(CH₃)₃).[9]

    • A multiplet at ~1.18 ppm corresponds to the four protons of the two methylene groups (-CH₂-CH₂-).[9]

    • A triplet at ~0.88 ppm corresponds to the three protons of the terminal methyl group (-CH₃).[9]

  • ¹³C NMR : The carbon NMR spectrum provides information about the different carbon environments within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated alkane.[10]

  • C-H Stretching : Strong absorptions are observed in the 2880-2940 cm⁻¹ region, corresponding to the C-H stretching vibrations of the CH₂ and CH₃ groups.[10]

  • C-H Bending : Strong C-H deformation (bending) vibrations appear between 1365 and 1480 cm⁻¹.[10]

  • C-C Skeletal Vibrations : Absorptions associated with the C-(CH₃)₃ group are found at 720-750 cm⁻¹ and 1200-1255 cm⁻¹.[10] The absence of significant peaks outside of these regions (e.g., above 3000 cm⁻¹) confirms the lack of functional groups like C=C, C≡C, or O-H.[10]

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at an m/z of 100, corresponding to its molecular weight.[11] The fragmentation pattern is a key identifier, with prominent peaks resulting from the loss of alkyl fragments. The most stable carbocations are preferentially formed, leading to a characteristic pattern of fragment ions.[11]

Experimental Protocols

The accurate determination of physicochemical properties requires standardized experimental methods. Below are outlines of protocols for key properties and synthesis.

Determination of Physical Properties
  • Density : The density of liquid hydrocarbons like this compound is commonly determined using a digital density meter, following protocols such as ASTM D4052 .[1][9]

    • Principle : A small sample volume (approx. 1-2 mL) is introduced into an oscillating U-tube.[4] The change in the oscillation frequency caused by the mass of the sample is measured. This frequency is directly related to the density of the sample. The instrument is calibrated using fluids of known density (e.g., dry air and pure water).

    • Procedure Outline :

      • Calibrate the digital density meter according to the manufacturer's instructions.

      • Ensure the sample is free of air bubbles.

      • Inject the liquid sample into the thermostatted measuring cell (U-tube), which is maintained at a precise temperature (e.g., 20 °C or 25 °C).

      • Allow the reading to stabilize.

      • Record the density value. For high-precision work, multiple readings are averaged.

  • Boiling Point : The boiling point can be determined by distillation or micro-methods. A standard laboratory procedure is the distillation method .[12]

    • Principle : The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. During distillation, this is the temperature of the vapor that is in equilibrium with the boiling liquid.

    • Procedure Outline :

      • Place a volume of the liquid (e.g., 5-10 mL) in a distillation flask with a few boiling chips.

      • Assemble a simple distillation apparatus with a condenser and a collection flask.

      • Place a thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

      • Heat the flask gently.

      • Record the temperature when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and the first drops of distillate are collected.

      • Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

  • Viscosity : The kinematic viscosity of petroleum products is determined using a calibrated glass capillary viscometer according to ASTM D445 .[13]

    • Principle : The time is measured for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

    • Procedure Outline :

      • Select a clean, dry, calibrated viscometer where the flow time will be within the recommended range (typically not less than 200 seconds).

      • Filter the sample to remove any particulate matter.

      • Charge the viscometer with the sample and place it in a constant-temperature bath long enough to reach thermal equilibrium (e.g., 30 minutes).[13]

      • Using suction or pressure, draw the liquid level up to the starting mark.

      • Measure the time it takes for the liquid meniscus to pass between two specified marks on the viscometer.

      • Calculate the kinematic viscosity by multiplying the flow time by the viscometer constant.

      • Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[13]

Synthesis Protocol: Grignard Reaction

This compound can be synthesized by the coupling of a Grignard reagent with a tertiary alkyl halide.[1][14] A common route involves the reaction of n-propylmagnesium bromide with tert-butyl chloride.[1]

  • Principle : The Grignard reagent (R-MgX) acts as a potent nucleophile. The nucleophilic carbon atom from the propyl group attacks the electrophilic carbon of the tert-butyl chloride, displacing the chloride and forming a new carbon-carbon bond.

  • Procedure Outline :

    • Preparation of Grignard Reagent :

      • All glassware must be rigorously dried to exclude moisture, which quenches the Grignard reagent.[15]

      • In a three-neck flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.

      • Add anhydrous diethyl ether or THF to the flask.

      • Slowly add a solution of n-propyl bromide in anhydrous ether from the dropping funnel. A small crystal of iodine can be added to initiate the reaction.

      • The reaction is exothermic and should be controlled. The mixture is typically refluxed until the magnesium is consumed.

    • Coupling Reaction :

      • Cool the freshly prepared n-propylmagnesium bromide solution in an ice bath.

      • Slowly add tert-butyl chloride to the stirred Grignard reagent solution.

      • Allow the reaction mixture to stir for several hours at room temperature or with gentle heating to ensure the completion of the reaction.

    • Work-up and Purification :

      • The reaction is quenched by the slow, careful addition of a dilute acid (e.g., HCl or H₂SO₄) to dissolve the magnesium salts.

      • The mixture is transferred to a separatory funnel. The organic layer (containing the product) is separated from the aqueous layer.

      • The organic layer is washed with water, then a sodium bicarbonate solution, and finally with brine.

      • The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

      • The drying agent is removed by filtration, and the solvent is removed by distillation.

      • The crude this compound is then purified by fractional distillation to separate it from any unreacted starting materials and side products.

Visualized Workflows

Synthesis of this compound via Grignard Reaction

The following diagram illustrates the key stages in the synthesis of this compound using the Grignard reaction protocol described above.

Synthesis_Workflow cluster_prep Step 1: Grignard Reagent Preparation cluster_coupling Step 2: Coupling Reaction cluster_workup Step 3: Work-up & Purification start Mg turnings + n-propyl bromide + Anhydrous Ether initiation Initiation (Iodine crystal) start->initiation reflux Reflux until Mg is consumed initiation->reflux grignard n-propylmagnesium bromide (C3H7MgBr) reflux->grignard reaction Stirred Reaction (Controlled Temp) grignard->reaction Add slowly tbucl tert-butyl chloride tbucl->reaction crude_mixture Crude Reaction Mixture reaction->crude_mixture quench Acid Quench (e.g., dil. HCl) crude_mixture->quench Process extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying distillation Fractional Distillation drying->distillation product Pure this compound distillation->product

Figure 1: Experimental workflow for the synthesis of this compound.
Analytical Characterization Workflow

Once synthesized or obtained, a sample of this compound must be characterized to confirm its identity and purity. The following diagram shows a typical analytical workflow.

Analytical_Workflow cluster_purity Purity & Separation cluster_structure Structural Elucidation cluster_physical Physical Property Verification start_node Sample: Synthesized This compound gcms Gas Chromatography- Mass Spectrometry (GC-MS) start_node->gcms Assess purity, identify components nmr NMR Spectroscopy (¹H and ¹³C) start_node->nmr Confirm connectivity ir Infrared (IR) Spectroscopy start_node->ir Confirm functional groups (or lack thereof) density Density Measurement (ASTM D4052) start_node->density boiling_point Boiling Point Determination start_node->boiling_point ref_index Refractive Index start_node->ref_index end_node Verified Data: Identity, Purity, Properties gcms->end_node nmr->end_node ir->end_node density->end_node boiling_point->end_node ref_index->end_node

Figure 2: Logical workflow for the analytical characterization of this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1][12] It is also classified as a skin irritant, and may be fatal if swallowed and enters the airways (aspiration hazard).[1][12][15] It may cause drowsiness or dizziness.[12][15]

  • Handling : Handle in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[12] Use non-sparking tools and take precautionary measures against static discharge.[12]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and flame-resistant clothing.[12] If exposure limits are exceeded, a full-face respirator may be required.[12]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated flammables area.[5]

This compound is also very toxic to aquatic life with long-lasting effects, so release into the environment should be avoided.[12][15] Always consult the full Safety Data Sheet (SDS) before use.

References

An In-depth Technical Guide on 2,2-dimethylpentane: Structural Formula and Isomerism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dimethylpentane, with a focus on its structural formula, isomerism, and physicochemical properties. Detailed experimental protocols for its synthesis and analysis are also included to support research and development activities in the chemical and pharmaceutical sciences.

Introduction to this compound

This compound, also known as neoheptane, is a branched-chain alkane with the chemical formula C₇H₁₆.[1][2] It is one of the nine structural isomers of heptane.[3][4][5][6][7] Due to its specific branching, this compound exhibits unique physical and chemical properties compared to its other isomers.[8] Alkanes like this compound are saturated hydrocarbons, meaning they only contain single bonds between carbon atoms and are relatively unreactive.[8][9] Their primary use is as non-polar solvents and as components in fuels.[6][10]

IUPAC Nomenclature of Alkanes

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds.[9][11][12] For alkanes, the nomenclature rules are foundational to understanding their structure from their name. The key steps involve:

  • Identifying the longest continuous carbon chain, known as the parent chain.[12][13]

  • Numbering the carbons in the parent chain, starting from the end closest to any substituent groups.[13]

  • Identifying and naming the substituent groups (alkyl groups).[11]

  • Listing the substituents alphabetically with their corresponding position numbers, followed by the name of the parent chain.[13]

For this compound, the parent chain is a pentane (5-carbon chain).[1][14] There are two methyl (-CH₃) groups attached to the second carbon of this chain.[1][14]

Structural Formula of this compound

The structure of this compound consists of a five-carbon chain with two methyl groups branching off from the second carbon atom.[1] This arrangement includes a quaternary carbon atom (a carbon bonded to four other carbon atoms), which significantly influences its properties.[1]

Caption: Ball-and-stick representation of the this compound molecule.

Isomerism of Heptane (C₇H₁₆)

Isomers are compounds that share the same molecular formula but have different structural arrangements.[5][7] Heptane (C₇H₁₆) has nine constitutional isomers, each with distinct physical properties.[3][4][6] These isomers differ in the branching of their carbon skeleton.[5]

isomers_of_heptane Constitutional Isomers of Heptane (C₇H₁₆) cluster_heptane Straight-Chain cluster_branched Branched-Chain heptane Heptane (n-heptane) methylhexane2 2-Methylhexane methylhexane3 3-Methylhexane dimethylpentane22 This compound dimethylpentane23 2,3-Dimethylpentane dimethylpentane24 2,4-Dimethylpentane dimethylpentane33 3,3-Dimethylpentane ethylpentane 3-Ethylpentane trimethylbutane 2,2,3-Trimethylbutane Heptane_Isomers C₇H₁₆ Heptane_Isomers->heptane Heptane_Isomers->methylhexane2 Heptane_Isomers->methylhexane3 Heptane_Isomers->dimethylpentane22 Heptane_Isomers->dimethylpentane23 Heptane_Isomers->dimethylpentane24 Heptane_Isomers->dimethylpentane33 Heptane_Isomers->ethylpentane Heptane_Isomers->trimethylbutane

Caption: The nine constitutional isomers of heptane, including this compound.

The nine isomers of heptane are:

  • n-heptane

  • 2-Methylhexane

  • 3-Methylhexane

  • This compound[3][4][5][6][7]

  • 2,3-Dimethylpentane

  • 2,4-Dimethylpentane

  • 3,3-Dimethylpentane

  • 3-Ethylpentane

  • 2,2,3-Trimethylbutane

Physicochemical Properties of Heptane Isomers

The structural differences among the isomers of heptane lead to variations in their physical properties. Generally, increased branching leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.

IsomerMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³) at 20°C
n-heptane100.2198.4-90.60.684
2-Methylhexane100.2190.0-118.30.679
3-Methylhexane100.2192.0-119.50.687
This compound 100.2179.2[8][15]-123.7[8]0.674[8]
2,3-Dimethylpentane100.2189.8-135.00.695
2,4-Dimethylpentane100.2180.5-119.20.673
3,3-Dimethylpentane100.2186.1-134.60.693
3-Ethylpentane100.2193.5-118.60.698
2,2,3-Trimethylbutane100.2180.9-25.00.690

Note: Property values are sourced from various chemical databases and may have slight variations depending on the source.

Experimental Protocols

A common method for the synthesis of this compound involves the Grignard reaction.[4]

Objective: To synthesize this compound from tert-butyl chloride and n-propyl magnesium bromide.

Materials:

  • tert-butyl chloride

  • n-propyl magnesium bromide (prepared from n-propyl bromide and magnesium turnings in dry ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

  • Prepare the Grignard reagent, n-propyl magnesium bromide, in the flask using standard procedures.

  • Dissolve tert-butyl chloride in anhydrous diethyl ether and place it in the dropping funnel.

  • Add the tert-butyl chloride solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the ethereal layer.

  • Wash the organic layer with water and then with brine.

  • Dry the ethereal solution over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the ether by simple distillation.

  • Purify the resulting crude this compound by fractional distillation.

synthesis_workflow Synthesis of this compound via Grignard Reaction start Start prepare_grignard Prepare n-propyl magnesium bromide start->prepare_grignard react React with tert-butyl chloride prepare_grignard->react quench Quench reaction with aq. NH₄Cl react->quench extract Extract with ether and wash quench->extract dry Dry organic layer (anhydrous MgSO₄) extract->dry distill Purify by fractional distillation dry->distill end This compound distill->end

Caption: Workflow for the synthesis of this compound.

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds like alkane isomers.

Objective: To separate and identify the isomers of heptane in a mixture.

Instrumentation:

  • Gas chromatograph equipped with a capillary column (e.g., DB-5ms)

  • Mass spectrometer detector

  • Helium carrier gas

  • Sample vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the alkane isomer mixture in a suitable volatile solvent (e.g., hexane).

  • GC-MS Method Setup:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

    • Carrier Gas Flow Rate: 1 mL/min (constant flow).

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • MS Scan Range: m/z 35-200.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire data over the course of the GC run.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show peaks corresponding to the separated isomers. The retention time of each peak is characteristic of a specific isomer.

    • The mass spectrum of each peak can be compared to a library (e.g., NIST) to confirm the identity of the isomer based on its fragmentation pattern.

Conclusion

This compound is a significant isomer of heptane with distinct structural features and properties. Understanding its isomerism within the context of other C₇H₁₆ alkanes is crucial for applications in various scientific fields. The provided methodologies for synthesis and analysis serve as a practical foundation for researchers working with these compounds. The systematic application of IUPAC nomenclature, coupled with advanced analytical techniques, enables the precise identification and characterization of these and other alkane isomers.

References

A Technical Guide to Neoheptane: IUPAC Nomenclature, Synonyms, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of neoheptane, known systematically as 2,2-dimethylpentane. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on the nomenclature, synonyms, and physicochemical properties of this branched-chain alkane.

IUPAC Nomenclature and Synonyms

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The common name "neoheptane" refers to a specific isomer of heptane.

The preferred IUPAC name for neoheptane is This compound .[1][2][3] This name is derived from identifying the longest continuous carbon chain and the location of the methyl substituents. Other synonyms and identifiers for this compound include:

  • Neoheptane[1][4]

  • 2,2-DMP[1]

  • 1,1,1-Trimethylbutane[5]

  • Pentane, 2,2-dimethyl-[5]

  • CAS Number: 590-35-2[1]

Heptane (C7H16) has nine structural isomers, of which this compound is one.[6][7] The prefix "neo" in common nomenclature signifies a carbon atom bonded to four other carbon atoms, specifically a tert-butyl group at the end of a carbon chain.[2][8]

Nomenclature cluster_main Neoheptane cluster_iupac IUPAC Name cluster_synonyms Synonyms Neoheptane Neoheptane This compound This compound Neoheptane->this compound is systematically named 2,2-DMP 2,2-DMP This compound->2,2-DMP is abbreviated as 1,1,1-Trimethylbutane 1,1,1-Trimethylbutane This compound->1,1,1-Trimethylbutane also known as Pentane, 2,2-dimethyl- Pentane, 2,2-dimethyl- This compound->Pentane, 2,2-dimethyl- also known as

Nomenclature and synonyms for neoheptane.

Physicochemical Properties

This compound is a colorless liquid with a gasoline-like odor.[9] It is a nonpolar compound, making it insoluble in water but soluble in organic solvents like hexane and diethyl ether.[9] A summary of its key quantitative properties is presented in the table below.

PropertyValueUnits
Molecular FormulaC7H16
Molar Mass100.205g·mol⁻¹
Density (at 20 °C)0.67385g·cm⁻³
Density (at 25 °C)0.674g/mL
Melting Point-123.7°C
Boiling Point79.2°C
Refractive Index (at 20°C)1.382
Dipole Moment0.0D
Flash Point15°F
Standard Enthalpy of Formation (liquid, 298 K)-238.5kJ·mol⁻¹
Standard Enthalpy of Combustion (298 K)-4802.94kJ·mol⁻¹

Data compiled from multiple sources.[1][5][10][11][12][13]

Experimental Protocols

Synthesis of this compound

Grignard Reaction:

One established method for producing high-purity this compound involves the reaction of a Grignard reagent with a tertiary alkyl halide.[1] Specifically, the reaction is between the Grignard reagent of n-propyl bromide (CH₃CH₂CH₂MgBr) and tert-butyl chloride ((CH₃)₃CCl).[1]

A general procedure for a similar reaction describes the preparation of the Grignard reagent in anhydrous ether, followed by the addition of an equivalent amount of the tertiary alkyl chloride.[9] The reaction mixture is then typically worked up by hydrolysis with a dilute acid, followed by extraction with an organic solvent, drying, and distillation to isolate the final product.[9]

Two-Step Synthesis:

Another approach involves a two-step synthesis starting from 2-methylpropene and 2-methylpropane.[2]

  • Hydrobromination: 2-methylpropene reacts with hydrogen bromide (HBr) in a hydrobromination reaction to form 2-bromo-2-methylpropane. This reaction follows Markovnikov's rule.[2]

  • Radical Substitution: The resulting 2-bromo-2-methylpropane undergoes a radical substitution reaction with 2-methylpropane to yield this compound.[2]

Analysis of this compound

The analysis of this compound, as with other volatile alkanes, is typically performed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). These techniques allow for the separation, identification, and quantification of the compound in various matrices.

General Gas Chromatography (GC) Protocol:

A general GC method for analyzing volatile organic compounds, including alkanes, would involve the following:

  • Sample Preparation: Samples are typically diluted in a suitable solvent, such as hexane or pentane. For complex matrices, a solid-phase microextraction (SPME) or headspace sampling technique may be employed to isolate the volatile components.

  • Injection: A small volume of the prepared sample is injected into the GC, where it is vaporized in a heated inlet.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase that interacts differently with the various components of the sample, leading to their separation based on boiling point and polarity. For alkanes, a nonpolar column (e.g., DB-1 or similar) is typically used.

  • Detection: As the separated components elute from the column, they are detected by a suitable detector, such as a flame ionization detector (FID), which is highly sensitive to hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification:

For unambiguous identification, the GC is coupled to a mass spectrometer.

  • Ionization: As components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI). This causes the molecules to fragment in a predictable pattern.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection and Spectral Matching: A detector records the abundance of each ion, generating a mass spectrum that serves as a chemical fingerprint. The obtained spectrum can be compared to a library of known spectra (e.g., NIST/Wiley) to confirm the identity of the compound. For alkanes, the molecular ion peak may be weak or absent, but the fragmentation pattern is characteristic.

IUPAC_Nomenclature_Workflow start Start with the structure of neoheptane find_chain Identify the longest continuous carbon chain (Pentane) start->find_chain number_chain Number the chain from the end that gives the substituents the lowest possible numbers find_chain->number_chain identify_substituents Identify the substituents attached to the main chain (Two methyl groups at position 2) number_chain->identify_substituents assemble_name Assemble the full IUPAC name: Prefixes + Parent Chain (this compound) identify_substituents->assemble_name end_node Final IUPAC Name assemble_name->end_node

Workflow for determining the IUPAC name of neoheptane.

References

High-Purity 2,2-Dimethylpentane: A Technical Guide to Synthesis and Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of high-purity 2,2-dimethylpentane, also known as neoheptane. The document details various synthetic routes, purification methodologies, and analytical techniques for quality assessment, with a focus on providing practical information for laboratory and research applications.

Introduction

This compound is a branched-chain alkane with the chemical formula C₇H₁₆. Its unique physical and chemical properties, including a high octane rating and specific solvent characteristics, make it a valuable compound in various fields, including fuel research and as a non-polar solvent in organic synthesis. In the pharmaceutical industry, high-purity alkanes like this compound can serve as reference standards, inert reaction media, or in the manufacturing of certain drug substances. This guide explores the primary methods for its synthesis, aiming for high purity, and provides detailed experimental insights.

Synthesis Methodologies

Several synthetic pathways can be employed for the preparation of this compound. The choice of method often depends on the desired purity, scale, and available starting materials. The most common and practical laboratory-scale methods include the Grignard reaction, alkylation of isobutane, and isomerization of n-heptane.

Grignard Reaction

The Grignard reaction offers a versatile and reliable method for the formation of carbon-carbon bonds, making it well-suited for the synthesis of specifically branched alkanes like this compound. The reaction involves the coupling of a Grignard reagent with an alkyl halide. For the synthesis of this compound, the reaction between n-propylmagnesium bromide and tert-butyl chloride is a common approach.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • n-Propyl bromide

  • tert-Butyl chloride

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Prepare a solution of n-propyl bromide in anhydrous diethyl ether in the dropping funnel. Add a small portion of the n-propyl bromide solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle boiling of the ether.

  • Once the reaction has started, add the remaining n-propyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the n-propylmagnesium bromide.

  • Coupling Reaction: Cool the Grignard reagent solution in an ice bath. Add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise from the dropping funnel. An exothermic reaction will occur; maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous ammonium chloride solution to quench the reaction and decompose the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the ethereal layer, and wash it with water and then brine.

  • Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the diethyl ether by distillation.

  • The crude this compound can then be purified by fractional distillation.

Grignard_Synthesis nPrBr n-Propyl Bromide Grignard n-Propylmagnesium Bromide nPrBr->Grignard Anhydrous Ether Mg Magnesium Mg->Grignard Coupling Coupling Reaction Grignard->Coupling tBuCl tert-Butyl Chloride tBuCl->Coupling Product Crude this compound Coupling->Product

Grignard Synthesis of this compound
Alkylation of Isobutane with Propene

In the petroleum industry, alkylation is a key process for producing high-octane gasoline components. The reaction of isobutane with light olefins, such as propene, in the presence of a strong acid catalyst can yield a mixture of branched alkanes, including this compound. While primarily an industrial process, laboratory-scale alkylation can be performed to obtain this compound.

Materials:

  • Isobutane (liquefied)

  • Propene gas

  • Concentrated sulfuric acid or a solid acid catalyst (e.g., sulfated zirconia)

  • An appropriate high-pressure reactor

Procedure:

  • Catalyst Preparation: If using a solid acid catalyst, activate it according to the manufacturer's instructions (typically by calcination).

  • Reaction Setup: Charge the high-pressure reactor with the acid catalyst and cooled, liquefied isobutane.

  • Reaction: Pressurize the reactor with propene gas to the desired pressure. The reaction is typically carried out at a controlled low temperature (e.g., 0-15 °C) and vigorous stirring to ensure good mixing of the reactants and catalyst.

  • Maintain the reaction conditions for a set period. The ratio of isobutane to propene is kept high to minimize polymerization of the olefin.

  • Work-up: After the reaction, carefully vent the excess propene and isobutane. Separate the hydrocarbon phase from the acid catalyst.

  • Wash the hydrocarbon layer with a dilute sodium bicarbonate solution and then with water to remove any residual acid.

  • Dry the organic layer over a suitable drying agent.

  • The resulting alkylate, a mixture of C₇ and other branched alkanes, is then subjected to fractional distillation to isolate this compound.

Alkylation_Process Isobutane Isobutane Reactor Alkylation Reactor (Acid Catalyst) Isobutane->Reactor Propene Propene Propene->Reactor Separation Phase Separation Reactor->Separation Alkylate Crude Alkylate Separation->Alkylate Hydrocarbon Phase Purification Fractional Distillation Alkylate->Purification Product High-Purity This compound Purification->Product

Alkylation Workflow for this compound
Isomerization of n-Heptane

Catalytic isomerization of linear alkanes is another important refinery process to produce branched isomers with higher octane numbers. n-Heptane can be isomerized over bifunctional catalysts, typically containing a noble metal (e.g., platinum) on an acidic support (e.g., chlorinated alumina or a zeolite), to a mixture of its isomers, including this compound.

Materials:

  • n-Heptane (high purity)

  • Bifunctional catalyst (e.g., Pt/Al₂O₃-Cl)

  • Hydrogen gas

  • Fixed-bed reactor system

Procedure:

  • Catalyst Activation: The catalyst is typically activated in situ by heating under a flow of hydrogen.

  • Reaction: The fixed-bed reactor is heated to the desired reaction temperature (e.g., 150-250 °C). A mixture of n-heptane vapor and hydrogen is passed over the catalyst bed at a controlled flow rate (Weight Hourly Space Velocity, WHSV).

  • The hydrogen is necessary to maintain catalyst activity by preventing coke formation.

  • Product Collection: The reactor effluent is cooled to condense the liquid products, which consist of a mixture of heptane isomers and any cracking byproducts.

  • Analysis and Purification: The product mixture is analyzed by gas chromatography to determine the composition. High-purity this compound is then isolated from the isomerate by fractional distillation or preparative gas chromatography.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal.[1][2][3] While effective for the synthesis of symmetrical alkanes from a single alkyl halide, it is generally not a suitable method for preparing unsymmetrical alkanes like this compound.[4][5] A reaction between two different alkyl halides (e.g., tert-butyl chloride and n-propyl chloride) would lead to a mixture of products (this compound, hexane, and octane) that are difficult to separate due to their similar boiling points.[5]

Purification of this compound

Achieving high purity is critical for many applications of this compound. The primary challenge in its purification is the separation from its structural isomers, which often have very close boiling points.

Fractional Distillation

Fractional distillation is the most common method for purifying this compound from reaction mixtures and from its isomers.[6][7][8] The success of the separation depends on the difference in boiling points of the components and the efficiency of the distillation column (number of theoretical plates).

IsomerBoiling Point (°C)
This compound 79.2
2,4-Dimethylpentane80.5
3,3-Dimethylpentane86.1
2-Methylhexane90.1
3-Methylhexane92.0
n-Heptane98.4

As seen in the table, the boiling point of this compound is relatively distinct from most of its isomers, facilitating its separation by efficient fractional distillation.

Preparative Gas Chromatography (pGC)

For obtaining very high purity (>99.9%), preparative gas chromatography is an effective, albeit more resource-intensive, technique.[9][10] In pGC, the components of a mixture are separated in the gas phase based on their differential interactions with a stationary phase in a column. The separated components are then collected as they elute from the column. This method can achieve excellent separation of isomers with very close boiling points.

Quality Assessment and Purity Analysis

The purity of synthesized this compound must be rigorously assessed. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the standard analytical method for this purpose.[11][12][13]

Analytical Protocol: GC-MS for Purity Determination
  • Sample Preparation: Dilute a small amount of the purified this compound in a suitable volatile solvent (e.g., hexane or pentane).

  • GC-MS Analysis: Inject the sample into a GC-MS system equipped with a non-polar capillary column. The temperature program of the GC oven is designed to separate the heptane isomers.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to each component in the sample. The area of each peak is proportional to the concentration of that component. Purity is determined by calculating the percentage of the peak area of this compound relative to the total area of all peaks.

  • The mass spectrometer provides fragmentation patterns for each peak, confirming the identity of this compound and any impurities.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Comparison of Synthesis Methods

Synthesis MethodKey ReactantsCatalystTypical YieldTypical PurityAdvantagesDisadvantages
Grignard Reactionn-Propyl bromide, tert-Butyl chloride, MgNoneModerateHighGood selectivity, well-defined productRequires anhydrous conditions, multi-step
AlkylationIsobutane, PropeneH₂SO₄ or Solid AcidHigh (industrial)Mixture of isomersHigh throughput, uses common feedstocksProduces a complex mixture, requires high pressure
Isomerizationn-HeptanePt/Al₂O₃-ClModerateMixture of isomersUpgrades low-octane feedstocksProduces an equilibrium mixture of isomers
Wurtz Reactionn-Propyl chloride, tert-Butyl chloride, NaNoneLowVery low-Forms a difficult-to-separate mixture of alkanes

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₆
Molar Mass100.21 g/mol
Boiling Point79.2 °C
Melting Point-123.8 °C
Density0.674 g/cm³ at 20 °C
Refractive Index (n²⁰/D)1.382
¹H NMR (CDCl₃, ppm)δ ~0.86 (s, 9H, C(CH₃)₃), ~0.88 (t, 3H, CH₂CH₃), ~1.18 (t, 2H, C(CH₃)₃CH₂), ~1.25 (m, 2H, CH₂CH₃)[14][15]
¹³C NMR (CDCl₃, ppm)δ ~31.9 (C(CH₃)₃), ~29.1 (C(CH₃)₃), ~44.1 (C(CH₃)₃CH₂), ~17.5 (CH₂CH₃), ~14.4 (CH₂CH₃)[16][17]
IR (cm⁻¹)~2960-2870 (C-H stretch), ~1465 (C-H bend), ~1365 (C-H bend)
MS (m/z)100 (M+), 85, 57, 43 (base peak)[18]

Conclusion

The synthesis of high-purity this compound is achievable through several synthetic routes. For laboratory-scale preparation where high purity of a specific isomer is the primary goal, the Grignard reaction followed by careful fractional distillation is often the most practical approach. Industrial-scale production typically relies on alkylation and isomerization processes, which produce a mixture of isomers that are then separated. The choice of synthesis and purification method should be guided by the specific requirements of the application, including the desired purity, scale, and economic considerations. Rigorous analytical characterization, primarily by GC-MS, is essential to confirm the purity and identity of the final product.

References

An In-depth Technical Guide on the Thermodynamic Data of 2,2-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermodynamic data for 2,2-dimethylpentane, also known as neoheptane. The information is intended for researchers, scientists, and professionals in drug development who require precise thermodynamic properties for this compound. This document summarizes key quantitative data in structured tables, outlines the experimental methodologies used in seminal studies, and presents a visualization of the relationships between core thermodynamic properties.

Core Thermodynamic Data

The thermodynamic properties of this compound have been determined through a combination of experimental measurements and theoretical calculations. The following tables summarize the most critical data for the gas and condensed phases, primarily sourced from the NIST Chemistry WebBook and referenced studies.

Gas Phase Thermodynamic Properties

The following table presents the standard enthalpy of formation, standard entropy, and isobaric heat capacity for this compound in the ideal gas state at a standard pressure of 0.1 MPa.

PropertyValueUnitsTemperature (K)Reference
Standard Enthalpy of Formation (ΔfH°)-206.3 ± 1.5kJ/mol298.15[1]
Standard Molar Entropy (S°)390.8 ± 2.1J/mol·K298.15[1]
Isobaric Heat Capacity (Cp)165.73J/mol·K300[1]
Isobaric Heat Capacity (Cp)215.14J/mol·K400[1]
Isobaric Heat Capacity (Cp)261.29J/mol·K500[1]
Condensed Phase Thermodynamic Properties

The subsequent table details the thermodynamic properties of this compound in its liquid and solid states.

PropertyValueUnitsTemperature (K)Reference
Standard Enthalpy of Formation (liquid, ΔfH°)-238.5kJ/mol298.15[2]
Standard Enthalpy of Combustion (liquid, ΔcH°)-4802.94kJ/mol298.15[2]
Standard Molar Entropy (liquid, S°)300.3J/mol·K298.15[2]
Isobaric Heat Capacity (liquid, Cp)221.12J/mol·K298.15[2]
Enthalpy of Fusion (ΔfusH)5.86kJ/mol149.4[3]
Melting Point (Tfus)149.4K-[2]
Boiling Point (Tboil)352.3K-[2]

Experimental Protocols

The thermodynamic data presented in this guide are predominantly derived from foundational studies in chemical thermodynamics. While the full, detailed experimental procedures are contained within the original publications, this section outlines the general methodologies employed.

Low-Temperature Calorimetry (Huffman, H.M., et al., 1961):

The heat capacities and enthalpies of fusion for this compound were determined using low-temperature adiabatic calorimetry. This technique involves:

  • Sample Purification: The sample of this compound was highly purified to minimize the impact of impurities on the measured thermodynamic properties.

  • Calorimeter: An adiabatic calorimeter was used, which is designed to minimize heat exchange with the surroundings. The sample is placed in a container within a series of concentric, evacuated jackets.

  • Heat Input: A known amount of electrical energy is introduced to the sample, causing a small increase in temperature.

  • Temperature Measurement: The temperature change is precisely measured using a platinum resistance thermometer.

  • Data Analysis: The heat capacity is calculated from the energy input and the corresponding temperature rise. By conducting these measurements over a range of temperatures, a detailed heat capacity curve is generated. The enthalpy of fusion is determined by measuring the total energy required to melt the sample at its fusion temperature.

The entropy is then calculated from the heat capacity data using the third law of thermodynamics.

Combustion Calorimetry (Prosen, E.J. and Rossini, F.D., 1945):

The standard enthalpy of combustion, and consequently the standard enthalpy of formation, was determined using bomb calorimetry. The general procedure is as follows:

  • Sample Preparation: A precisely weighed sample of liquid this compound is sealed in a container, typically a thin-walled glass ampoule.

  • Bomb Calorimeter: The sample is placed in a "bomb," a robust, constant-volume stainless steel container, which is then pressurized with a large excess of pure oxygen.

  • Ignition: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The sample is ignited electrically.

  • Temperature Measurement: The temperature rise of the water is meticulously measured to determine the heat released by the combustion reaction.

  • Corrections: Corrections are applied for the heat of ignition, the heat of formation of nitric acid (from residual nitrogen in the bomb), and other factors to obtain the standard heat of combustion.

Compilation and Correlation of Data (Scott, D.W., 1974):

Much of the widely disseminated thermodynamic data for hydrocarbons, including this compound, comes from comprehensive reviews and correlations of existing experimental data.[4] These works critically evaluate published data, perform statistical analyses, and generate self-consistent sets of thermodynamic properties over a wide range of temperatures.[4][5]

Visualization of Thermodynamic Relationships

The following diagram illustrates the logical relationships between key thermodynamic properties and the experimental techniques used to determine them.

ThermodynamicDataWorkflow cluster_exp Experimental Determination cluster_props Fundamental Properties cluster_derived Derived Properties Calorimetry Low-Temperature Calorimetry Cp Heat Capacity (Cp) Calorimetry->Cp Hfus Enthalpy of Fusion (ΔfusH) Calorimetry->Hfus Combustion Combustion Calorimetry Hcomb Enthalpy of Combustion (ΔcH°) Combustion->Hcomb S Entropy (S°) Cp->S Integration Hform Enthalpy of Formation (ΔfH°) Hcomb->Hform Hess's Law G Gibbs Free Energy (G°) S->G G = H - TS Hform->G

Caption: Workflow for determining thermodynamic properties of this compound.

References

Solubility of 2,2-Dimethylpentane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dimethylpentane, a branched-chain alkane, in a variety of common organic solvents. Understanding the solubility of such nonpolar compounds is critical in numerous applications, including organic synthesis, reaction chemistry, and formulation development in the pharmaceutical industry. This document compiles available quantitative data, details relevant experimental protocols for solubility determination, and presents logical workflows through diagrams to facilitate a deeper understanding of the principles governing the solubility of nonpolar molecules.

Core Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces of the solute and solvent are similar. This compound, an isomer of heptane, is a nonpolar molecule. Its primary intermolecular interactions are weak London dispersion forces. Consequently, it exhibits high solubility in nonpolar organic solvents that also primarily interact through London dispersion forces. Conversely, it is sparingly soluble in polar solvents, such as water, where strong hydrogen bonds dominate the intermolecular interactions.

The branching in the structure of this compound, compared to its straight-chain isomer n-heptane, can influence its physical properties, including solubility. Branching can lead to less efficient packing of molecules, which weakens the intermolecular forces between them. This may result in increased solubility compared to their linear counterparts in some solvents.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, the principle of "like dissolves like" strongly suggests that this compound is miscible in all proportions with other nonpolar solvents like hexane, benzene, and toluene. For practical purposes, it can be considered fully soluble in these types of solvents.

To provide a quantitative perspective, the following tables summarize the solubility data for n-heptane, the straight-chain isomer of this compound. This data serves as a valuable proxy for understanding the expected solubility behavior of this compound. It is generally expected that branched isomers like this compound will have similar or slightly higher solubility in nonpolar solvents compared to n-heptane[1].

Table 1: Solubility of n-Heptane in Various Organic Solvents

SolventTemperature (°C)SolubilityReference
Ethanol25Miscible[2]
AcetoneAmbientMiscible[3]
BenzeneAmbientMiscible[3]
Carbon TetrachlorideAmbientSoluble[3]
ChloroformAmbientMiscible[4]
Diethyl EtherAmbientMiscible[3]
Petroleum EtherAmbientMiscible[3]

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid in a liquid, particularly for miscible or highly soluble systems, often involves establishing the full phase behavior of the binary mixture. For systems with a miscibility gap, the following experimental protocols are commonly employed.

Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a substance in a solvent.[5][6][7]

Methodology:

  • Preparation of Solvent Mixtures: A series of vials are prepared with a fixed amount of the solvent.

  • Addition of Solute: An excess amount of the solute (this compound) is added to each vial.

  • Equilibration: The vials are sealed and placed in a constant-temperature shaker bath. The mixtures are agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed at a constant temperature to allow for the complete separation of the two liquid phases.

  • Sampling: A sample is carefully withdrawn from the solvent-rich phase using a syringe. Care must be taken not to disturb the interface or withdraw any of the solute-rich phase.

  • Analysis: The concentration of the solute in the solvent-rich phase is determined using a suitable analytical technique, such as gas chromatography (GC).

  • Data Reporting: The solubility is reported as the concentration of the solute in the saturated solvent at the specified temperature.

Gas Chromatography (GC) for Concentration Analysis

Gas chromatography is a powerful analytical technique for separating and quantifying the components of a volatile mixture, making it ideal for determining the concentration of this compound in a solvent.

Methodology:

  • Instrument Setup: A gas chromatograph equipped with a suitable column (e.g., a nonpolar capillary column) and a detector (e.g., a flame ionization detector - FID) is used.

  • Calibration: A series of standard solutions of this compound in the solvent of interest are prepared at known concentrations. These standards are injected into the GC to generate a calibration curve that plots peak area against concentration.

  • Sample Injection: A small, precise volume of the sample from the shake-flask experiment is injected into the GC.

  • Chromatographic Separation: The volatile components of the sample are vaporized and carried by an inert gas through the column, where they are separated based on their boiling points and interactions with the stationary phase.

  • Detection and Quantification: The detector generates a signal as each component elutes from the column. The peak area corresponding to this compound is measured.

  • Concentration Determination: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Visualizing Solubility Concepts and Workflows

Logical Relationship of Solubility

The following diagram illustrates the fundamental principle of "like dissolves like" that governs the solubility of this compound.

G Logical Relationship of Solubility cluster_solute Solute: this compound cluster_solvents Solvents Solute Nonpolar Molecule (London Dispersion Forces) NonpolarSolvent Nonpolar Solvents (e.g., Hexane, Toluene) (London Dispersion Forces) Solute->NonpolarSolvent Similar Intermolecular Forces => High Solubility (Miscible) PolarSolvent Polar Solvents (e.g., Water, Ethanol) (Hydrogen Bonding, Dipole-Dipole) Solute->PolarSolvent Dissimilar Intermolecular Forces => Low Solubility (Immiscible)

Caption: Principle of "like dissolves like" for this compound solubility.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of solubility using the shake-flask method coupled with gas chromatography.

G Experimental Workflow for Solubility Determination start Start prep Prepare Solvent and Excess Solute Mixture start->prep equilibrate Equilibrate at Constant Temperature (24-72 hours) prep->equilibrate separate Phase Separation equilibrate->separate sample Sample Solvent-Rich Phase separate->sample analyze Analyze by Gas Chromatography sample->analyze result Determine Solubility analyze->result

Caption: Shake-flask and GC workflow for solubility measurement.

Conclusion

This compound, as a nonpolar alkane, demonstrates high solubility in nonpolar organic solvents and is largely immiscible with polar solvents, a behavior dictated by the principle of "like dissolves like." While specific quantitative solubility data for this compound is limited, data for its isomer, n-heptane, provides a reliable indication of its miscibility with common nonpolar organic solvents. The experimental determination of its solubility can be robustly performed using the shake-flask method, with subsequent concentration analysis by gas chromatography. The principles and methodologies outlined in this guide provide a solid foundation for researchers and professionals working with this and similar nonpolar compounds.

References

2,2-Dimethylpentane: A Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpentane, also known as neoheptane, is a branched-chain alkane with the chemical formula C₇H₁₆. As one of the nine isomers of heptane, its physical and chemical properties are of interest in various industrial and research applications. This technical guide provides an in-depth overview of the natural occurrence and sources of this compound, supported by quantitative data, detailed experimental protocols for its identification and quantification, and graphical representations of its origins and distribution.

Natural Occurrence and Sources

This compound is primarily of geological and industrial origin, with limited known biogenic sources. Its presence is predominantly associated with fossil fuels.

Crude Oil

This compound is a naturally occurring component of crude oil, although its concentration is generally low. It is one of many isomers of heptane found in the light naphtha fraction of crude oil. The exact concentration can vary depending on the source and type of the crude oil. Early studies indicated its presence in midcontinent petroleum at levels not exceeding a few hundredths of a percent[1][2]. One source suggests a general concentration of about 0.01% in some crude oils[3].

Natural Gas Liquids (NGLs)
Gasoline

As a product of crude oil refining, this compound is a component of commercial gasoline. It contributes to the overall octane rating and volatility of the fuel. Its concentration in gasoline can vary depending on the crude oil source, the refining processes employed, and the desired final product specifications.

Biogenic Sources

The occurrence of this compound in the biosphere is not widespread. However, it has been reported as a volatile organic compound (VOC) in the essential oil of the plant Perilla frutescens, commonly known as perilla or shiso[11][12][13]. The concentration of this compound in the essential oil is generally low compared to other major constituents like perillaldehyde or perilla ketone.

Other Sources

Traces of this compound may be found in urban air as a result of vehicular emissions and the evaporation of gasoline[14][15][16][17][18].

Quantitative Data

The following tables summarize the available quantitative data for the concentration of this compound from various sources.

Table 1: Concentration of this compound in Crude Oil and Gasoline

SourceMatrixConcentration (Weight Percent)Reference
Midcontinent PetroleumCrude Oil< 0.01%[1][2]
GeneralCrude Oil~ 0.01%[3]
Not SpecifiedGasoline0.25% (Range), 0.0878% (Mean)

Table 2: Example Composition of C7 Hydrocarbons in a Crude Oil Fraction (Illustrative)

ComponentWeight Percent
n-Heptane1.0 - 2.0
2-Methylhexane0.5 - 1.5
3-Methylhexane0.5 - 1.5
This compound< 0.1
2,3-Dimethylpentane0.2 - 0.5
2,4-Dimethylpentane0.2 - 0.5
3,3-Dimethylpentane< 0.1
Methylcyclohexane1.0 - 3.0
Toluene0.5 - 2.0

Note: This table is illustrative and based on typical crude oil assay data. The concentration of this compound is often below the detailed reporting limit in standard assays.

Experimental Protocols

The identification and quantification of this compound are primarily achieved through gas chromatography (GC) techniques, often coupled with mass spectrometry (MS) or flame ionization detection (FID).

Analysis of this compound in Petroleum Products (Based on ASTM D6730)

This protocol describes a detailed hydrocarbon analysis (DHA) for spark ignition engine fuels.

Objective: To separate and quantify individual hydrocarbon components, including this compound, in gasoline and other light petroleum distillates.

Methodology: High-Resolution Gas Chromatography with Flame Ionization Detection (GC-FID).

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary split/splitless injector and a flame ionization detector.

  • Column: A 100-meter, 0.25 mm internal diameter, 0.5 µm film thickness 100% dimethylpolysiloxane capillary column is typically used. A pre-column may be used to enhance separation[19][20][21][22][23].

  • Carrier Gas: Helium or Hydrogen.

  • Data System: Capable of acquiring and processing chromatographic data.

Procedure:

  • Sample Preparation: Gasoline samples are typically analyzed directly without dilution.

  • Injection: A small volume (e.g., 0.1 to 1.0 µL) of the sample is injected into the GC with a high split ratio (e.g., 100:1) to avoid column overload.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 35-40 °C is held for a period (e.g., 10-20 minutes) to separate the light hydrocarbons. The temperature is then ramped up to around 200-225 °C at a slow rate (e.g., 2-5 °C/min) to elute the heavier components.

    • Detector Temperature: 250-300 °C.

    • Carrier Gas Flow: Constant flow or constant pressure mode, with a linear velocity appropriate for the carrier gas (e.g., ~20-30 cm/s for Helium).

  • Component Identification: Peaks are identified based on their retention times compared to a known standard mixture (e.g., a multi-component hydrocarbon standard). The use of Kovats retention indices is also a common practice for reliable identification[20].

  • Quantification: The concentration of each component is determined by comparing its peak area to the peak areas of the components in a calibration standard. Response factors for the FID are often assumed to be unity for hydrocarbons, or relative response factors are used for higher accuracy.

Analysis of this compound in Plant Volatiles (e.g., Perilla frutescens)

This protocol describes the analysis of volatile organic compounds from plant material using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

Objective: To identify and semi-quantify volatile compounds, including this compound, emitted from plant tissue.

Methodology: Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column and capable of electron ionization (EI).

  • SPME Fiber Assembly: A fiber coated with a suitable stationary phase (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is used to adsorb the volatile analytes.

  • Headspace Vials: 20 mL glass vials with PTFE/silicone septa.

Procedure:

  • Sample Preparation: A known amount of fresh plant material (e.g., 1-5 grams of leaves) is placed in a headspace vial. The material may be gently crushed to facilitate the release of volatiles.

  • Headspace Extraction: The vial is sealed and placed in a heating block or water bath (e.g., at 40-60 °C) for a specific equilibration time (e.g., 15-30 minutes). The SPME fiber is then exposed to the headspace above the sample for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorption: The SPME fiber is immediately inserted into the hot injector of the GC (e.g., 250 °C) where the adsorbed analytes are thermally desorbed onto the column. The injection is typically done in splitless mode to maximize the transfer of analytes.

    • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) of 30-60 m length, 0.25 mm ID, and 0.25 µm film thickness is commonly used.

    • Oven Temperature Program: An initial temperature of around 40 °C is held for a few minutes, followed by a ramp of 3-5 °C/min to a final temperature of 230-250 °C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-400.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Component Identification: Compounds are identified by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley) and by comparing their calculated retention indices with literature values.

  • Semi-Quantification: The relative abundance of each component is estimated based on its peak area as a percentage of the total peak area of all identified compounds. For absolute quantification, a calibration curve with an authentic standard of this compound would be required.

Visualizations

The following diagrams illustrate the primary sources and distribution pathways of this compound.

Sources_of_2_2_dimethylpentane CrudeOil Crude Oil Refinery Petroleum Refinery CrudeOil->Refinery Feedstock NaturalGas Natural Gas NGLPlant NGL Processing Plant NaturalGas->NGLPlant Processing Perilla Perilla frutescens EssentialOil Essential Oil Perilla->EssentialOil Extraction Gasoline Gasoline Refinery->Gasoline NGL Natural Gas Liquids (Natural Gasoline) NGLPlant->NGL UrbanAir Urban Air Gasoline->UrbanAir Evaporation & Emissions

Caption: Primary sources and pathways leading to the presence of this compound.

Analytical_Workflow_Petroleum Sample Gasoline Sample Injection GC Injection (Split Mode) Sample->Injection Separation Capillary GC Column (e.g., 100m dimethylpolysiloxane) Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection DataAcquisition Data Acquisition System Detection->DataAcquisition Identification Peak Identification (Retention Time) DataAcquisition->Identification Quantification Quantification (Peak Area vs. Standard) DataAcquisition->Quantification Result Concentration of This compound Identification->Result Quantification->Result

Caption: Experimental workflow for the analysis of this compound in gasoline.

Analytical_Workflow_Plant Sample Perilla frutescens Sample HS_SPME Headspace SPME (Adsorption of Volatiles) Sample->HS_SPME Desorption Thermal Desorption in GC Injector HS_SPME->Desorption Separation Capillary GC Column (e.g., 5% phenyl-methylpolysiloxane) Desorption->Separation Detection Mass Spectrometer (MS) Separation->Detection DataAcquisition Data Acquisition System Detection->DataAcquisition Identification Compound Identification (Mass Spectrum & RT Index) DataAcquisition->Identification Result Detection of This compound Identification->Result

Caption: Experimental workflow for the analysis of this compound in plant volatiles.

Conclusion

This compound is a minor but consistent component of fossil fuels, including crude oil, natural gas liquids, and their refined products such as gasoline. Its presence in the environment is primarily linked to the use and evaporation of these fuels. While a limited number of biogenic sources, such as the plant Perilla frutescens, have been identified, they are not considered major contributors to the overall environmental load of this compound. The analysis of this compound is well-established, with standardized gas chromatography methods providing reliable identification and quantification. This technical guide serves as a comprehensive resource for professionals requiring detailed information on the origins and analytical methodologies related to this compound.

References

An In-depth Technical Guide to the Molecular Geometry of C7H16 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular geometries of the nine structural isomers of heptane (C7H16). Understanding the precise three-dimensional arrangement of these alkanes is fundamental in fields ranging from petrochemistry to computational drug design, where molecular shape influences physical properties and intermolecular interactions.

Introduction to Heptane Isomers

Heptane, a straight-chain alkane with the chemical formula C7H16, and its branched isomers are colorless, flammable liquids that are components of gasoline.[1][2][3] There are nine constitutional (structural) isomers of heptane, each possessing the same molecular formula but differing in the connectivity of their carbon skeletons.[2][4][5][6][7][8] This structural diversity leads to distinct physical properties and molecular geometries. The nine isomers are:

  • n-heptane[2][4]

  • 2-Methylhexane (isoheptane)[2][4]

  • 3-Methylhexane[2][4]

  • 2,2-Dimethylpentane (neoheptane)[2][4][9]

  • 2,3-Dimethylpentane[2][4]

  • 2,4-Dimethylpentane[2][4]

  • 3,3-Dimethylpentane[2][4]

  • 3-Ethylpentane[2][4]

  • 2,2,3-Trimethylbutane (triptane)[2][4]

Notably, 3-Methylhexane and 2,3-Dimethylpentane are chiral and exist as enantiomers (R/S isomers).[2][10]

Molecular Geometry and Quantitative Data

The molecular geometry of alkanes is characterized by tetrahedral arrangements around each sp³-hybridized carbon atom.[11][12] This results in approximate C-C-C and H-C-H bond angles of 109.5°.[12][13][14][15][16][17][18] However, steric hindrance and torsional strain in branched isomers can cause slight deviations from this ideal geometry.

Table 1: Molecular Geometry Parameters for n-Heptane

ParameterDescriptionTypical ValueCitation
C-C Bond LengthThe average distance between two bonded carbon atoms.~1.53 Å (153 pm)[13][15]
C-H Bond LengthThe average distance between a carbon and a bonded hydrogen atom.1.09 - 1.10 Å[15]
C-C-C Bond AngleThe angle formed by three consecutive carbon atoms in the chain.~109.5°[13][15]
H-C-H Bond AngleThe angle formed between two hydrogen atoms bonded to the same carbon.~109.5°[13]

For straight-chain alkanes like n-heptane, conformational isomerism is significant. Rotation around C-C single bonds leads to different spatial arrangements, such as the lower-energy anti-periplanar conformation and the higher-energy gauche conformation.[19] Electron diffraction studies on gaseous n-heptane have shown that gauche twists occur frequently, allowing the chain to fold and establish stabilizing van der Waals attractions.[19]

Experimental and Computational Protocols

The determination of molecular geometry is achieved through a combination of experimental techniques and computational modeling.

Gas-phase electron diffraction is a powerful experimental method for determining the molecular structure of volatile compounds.[20][21] It provides information about free molecules, undistorted by the intermolecular forces present in liquid or solid states.[20]

Methodology:

  • Sample Introduction: A gaseous sample of the isomer is effused through a fine nozzle into a high-vacuum chamber (e.g., 10⁻⁷ mbar).[20]

  • Electron Beam Interaction: A high-energy electron beam (accelerated by a potential of several thousand volts) is directed perpendicular to the gas stream.[20] The wavelength of these electrons is comparable to the internuclear distances in the molecule, leading to diffraction.[20]

  • Scattering and Detection: The electrons are scattered by the molecules. The resulting concentric diffraction pattern is captured on a detector, such as a photographic plate or a CCD camera.

  • Data Analysis: The total scattering intensity is measured as a function of the momentum transfer. This intensity is composed of atomic and molecular scattering components.[20] The molecular scattering component, which contains information about the internuclear distances, is isolated. By analyzing this component, a radial distribution curve can be generated, from which precise bond lengths, bond angles, and torsional angles are derived.

Because the molecules in the gas phase are randomly oriented, the resulting data is one-dimensional, which can make complete structural determination challenging for complex molecules without supplementary data.[20][22]

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique can determine the moments of inertia of a molecule with very high precision. From these moments, it is possible to calculate highly accurate molecular structures, including bond lengths and angles.

Methodology:

  • Sample Preparation: The sample is introduced into a waveguide as a low-pressure gas.

  • Microwave Irradiation: The sample is irradiated with microwaves of continuously varying frequency.

  • Absorption Detection: At specific frequencies corresponding to rotational transitions, the molecules absorb energy. This absorption is detected and plotted as a spectrum.

  • Spectral Analysis: The frequencies of the absorption lines are used to calculate the principal moments of inertia of the molecule. For an unambiguous structure determination, this process must be repeated for several isotopically substituted versions of the molecule. The collected data is then used to solve for the atomic coordinates, yielding precise bond lengths and angles.

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting and refining molecular geometries. These methods solve the Schrödinger equation (or a simplified form) to find the lowest energy arrangement of atoms.

Methodology:

  • Initial Structure: An approximate 3D structure of the isomer is built using molecular modeling software.

  • Method and Basis Set Selection: A theoretical method and basis set are chosen. For alkanes, DFT methods like B3LYP combined with a basis set such as 6-31G* or cc-pVTZ provide a good balance of accuracy and computational cost.

  • Geometry Optimization: The energy of the molecule is calculated and minimized with respect to the positions of all atoms. This iterative process adjusts bond lengths, angles, and dihedrals until a stationary point on the potential energy surface is found, which corresponds to the equilibrium geometry.

  • Frequency Calculation: A frequency analysis is typically performed on the optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to calculate vibrational properties.

  • Data Extraction: The final optimized coordinates are used to extract precise bond lengths, bond angles, and dihedral angles.

Visualization of Isomer Characterization Workflow

The following diagram illustrates the logical workflow for identifying and characterizing the molecular geometry of C7H16 isomers.

G cluster_0 Isomer Identification cluster_1 Geometric Characterization cluster_2 Data Analysis & Output C7H16 Molecular Formula C₇H₁₆ Isomers Identify 9 Structural Isomers (n-heptane, 2-methylhexane, etc.) C7H16->Isomers Exp_Methods Experimental Methods Isomers->Exp_Methods Comp_Methods Computational Methods Isomers->Comp_Methods GED Gas Electron Diffraction Exp_Methods->GED MW Microwave Spectroscopy Exp_Methods->MW DFT DFT / Ab Initio Comp_Methods->DFT Data Quantitative Data (Bond Lengths, Angles) GED->Data MW->Data DFT->Data Table Tabulated Geometric Parameters Data->Table

Caption: Workflow for C7H16 isomer identification and geometric characterization.

References

Formation of 2,2-Dimethylpentane Clathrate Hydrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clathrate hydrates are crystalline, ice-like inclusion compounds in which a framework of hydrogen-bonded water molecules entraps guest molecules in cages. The formation of clathrate hydrates is of significant interest in various fields, including flow assurance in the oil and gas industry, gas storage and separation, and potentially in drug delivery systems. 2,2-Dimethylpentane, an isomer of heptane, is known to form a specific type of clathrate hydrate, designated as structure H (sH). This technical guide provides an in-depth overview of the formation, structure, and thermodynamic stability of this compound clathrate hydrates, compiling available quantitative data and detailing experimental protocols for their synthesis and characterization.

Introduction to this compound and Clathrate Hydrates

This compound is a branched-chain alkane with the chemical formula C₇H₁₆.[1] Clathrate hydrates are non-stoichiometric crystalline solids where guest molecules are physically trapped within a lattice of water molecules. The stability of these structures is dependent on the size and shape of the guest molecule and the thermodynamic conditions of pressure and temperature. There are several known crystal structures of clathrate hydrates, with the most common being cubic structure I (sI), cubic structure II (sII), and hexagonal structure H (sH).

This compound is a notable former of structure H clathrate hydrates. A key characteristic of sH hydrates is that their formation typically requires the presence of two different guest molecules: a large guest molecule (like this compound) and a small "help gas" molecule (such as methane, xenon, or hydrogen sulfide).[2] The large guest occupies the large 5¹²6⁸ cages of the sH structure, while the small help gas molecules occupy the smaller 5¹² and 4³5⁶6³ cages, providing overall stability to the crystal lattice.

Quantitative Data on this compound Clathrate Hydrate Formation

The formation and stability of this compound clathrate hydrates are highly dependent on pressure and temperature. The following tables summarize the key quantitative data available for the methane + this compound + water system.

Table 1: Four-Phase (H-Lw-LV-V) Equilibrium Data for the Methane + this compound + Water System

Temperature (K)Pressure (MPa)
273.72.430
275.22.823
276.73.351
277.73.823
278.34.215
279.34.823

Data sourced from Kozaki et al. (2008). This table represents the conditions at which the hydrate (H), aqueous liquid (Lw), liquid hydrocarbon (LV), and vapor (V) phases coexist in equilibrium.

Table 2: Structural and Thermodynamic Data for this compound Clathrate Hydrate

PropertyValueConditionsReference
Crystal StructureStructure H (sH)With methane as help gas, below 278.5 K[3][4]
Lattice Constant (a)1.223 nmAt 93 K[3]
Lattice Constant (c)1.008 nmAt 93 K[3]
Transition Temperature278.5 KTransition from sH to sI (simple methane hydrate)[3][4]

Experimental Protocols

The synthesis and characterization of this compound clathrate hydrates involve specialized high-pressure equipment and analytical techniques. The following sections detail the methodologies for key experiments.

Synthesis of Methane + this compound Hydrate

Objective: To form a mixed methane-2,2-dimethylpentane (sH) clathrate hydrate.

Materials:

  • Deionized, distilled water

  • This compound (high purity)

  • Methane gas (high purity)

Apparatus:

  • High-pressure stainless steel vessel with a sapphire window for visual observation.

  • Magnetic stirrer.

  • Temperature control system (e.g., a circulating bath).

  • Pressure transducer.

  • Temperature sensor (e.g., a platinum resistance thermometer).

  • Gas injection system.

Procedure:

  • The high-pressure vessel is thoroughly cleaned and dried.

  • A known volume of deionized water and this compound are added to the vessel.

  • The vessel is sealed and purged with low-pressure methane gas to remove air.

  • The vessel is then cooled to the desired experimental temperature (e.g., 274 K).

  • Methane gas is slowly injected into the vessel until the desired initial pressure is reached.

  • The magnetic stirrer is activated to ensure good mixing between the gas, liquid hydrocarbon, and aqueous phases.

  • The formation of hydrate is monitored by observing a drop in pressure as the gas is consumed to form the solid hydrate. The formation can also be visually confirmed through the sapphire window.

  • The system is left to equilibrate for a sufficient time (often several hours to days) until the pressure stabilizes, indicating the completion of hydrate formation.

Phase Equilibrium Measurements (Isochoric Method)

Objective: To determine the pressure-temperature equilibrium conditions for the hydrate system.

Apparatus: Same as for synthesis.

Procedure:

  • Following the synthesis of the hydrate, the stirrer is turned off.

  • The system is allowed to thermally equilibrate.

  • The temperature is slowly increased in small increments (e.g., 0.1 K).

  • At each temperature step, the system is allowed to equilibrate, and the pressure is recorded.

  • A plot of pressure versus temperature will show a sharp increase in pressure at the point of hydrate dissociation.

  • The dissociation point, where the last of the hydrate crystals disappears, represents a point on the phase equilibrium curve.

  • This process is repeated at different initial conditions to map out the phase equilibrium curve.

Structural Characterization (Powder X-ray Diffraction - PXRD)

Objective: To identify the crystal structure of the formed hydrate.

Materials:

  • Synthesized hydrate sample.

  • Liquid nitrogen.

Apparatus:

  • Powder X-ray diffractometer with a low-temperature stage.

  • Sample holder.

Procedure:

  • After formation, the hydrate sample is rapidly cooled to a low temperature (e.g., 93 K) using liquid nitrogen to prevent dissociation.

  • The cooled sample is finely ground at low temperature.

  • The powdered sample is loaded into a pre-cooled sample holder.

  • The sample holder is placed in the low-temperature stage of the PXRD instrument.

  • The X-ray diffraction pattern is collected over a range of 2θ angles.

  • The resulting diffraction pattern is analyzed by comparing the peak positions and intensities with known crystal structures (sI, sII, and sH). Rietveld refinement can be used to determine the lattice parameters.

Visualizations

The following diagrams illustrate the experimental workflow and the factors influencing the stability of this compound clathrate hydrates.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_thermo cluster_pxrd start Start load Load Water & 2,2-DMP start->load seal Seal & Purge load->seal cool Cool to T_exp seal->cool pressurize Pressurize with CH4 cool->pressurize stir Stir & Form Hydrate pressurize->stir thermo Phase Equilibrium (Isochoric) stir->thermo pxrd Structural Analysis (PXRD) stir->pxrd heat Stepwise Heating thermo->heat quench Quench in Liquid N2 pxrd->quench record Record P & T heat->record dissociation Identify Dissociation Point record->dissociation grind Grind Sample quench->grind load_pxrd Load into XRD grind->load_pxrd analyze Analyze Diffraction Pattern load_pxrd->analyze

Caption: Experimental workflow for synthesis and characterization.

StabilityFactors cluster_thermo Thermodynamic Conditions cluster_guest Guest Molecules stability sH Hydrate Stability pressure High Pressure pressure->stability temp Low Temperature temp->stability large_guest Large Guest (2,2-DMP) large_guest->stability small_guest Small Help Gas (CH4) small_guest->stability

Caption: Factors influencing the stability of this compound sH hydrate.

Conclusion

The formation of this compound clathrate hydrate is a well-documented example of a structure H hydrate, which requires a small help gas molecule like methane for its stability. The thermodynamic conditions for its formation and its crystal structure have been experimentally determined. The provided experimental protocols offer a foundational methodology for the synthesis and characterization of this and similar clathrate hydrate systems. Further research into the kinetics of formation and the inclusion of other guest molecules could provide deeper insights and expand the potential applications of these fascinating crystalline structures.

References

Methodological & Application

Application Notes and Protocols for 2,2-Dimethylpentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2-dimethylpentane as a nonpolar solvent for applications in organic synthesis. Due to its specific physical and chemical properties, this compound presents a viable, albeit less common, alternative to other saturated hydrocarbons like hexane and heptane.

Overview and Properties of this compound

This compound, also known as neoheptane, is a branched-chain alkane with the chemical formula C7H16.[1] Its highly branched structure imparts distinct physical properties compared to its straight-chain isomer, n-heptane. As a nonpolar solvent, it is miscible with other organic solvents such as hexane and diethyl ether, but it is insoluble in water.[1] This "like dissolves like" principle governs its application in organic synthesis, primarily for dissolving nonpolar reactants and reagents.[1][2]

Key Physical and Chemical Properties:

The following table summarizes the key physical and chemical properties of this compound, which are critical for its use as a solvent in organic synthesis.

PropertyValueReference
Molecular Formula C7H16[1][3]
Molecular Weight 100.20 g/mol [1][3][4]
Appearance Clear, colorless liquid[1][5]
Odor Slight gasoline-like[1]
Boiling Point 79.2 °C[1][5][6]
Melting Point -123.7 °C[5][6]
Density 0.674 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.382[4][5]
Flash Point -9 °C (closed cup)[4]
Water Solubility Insoluble[1]
Dielectric Constant 1.915[6]

Applications in Organic Synthesis

While specific, detailed protocols for the use of this compound as a primary solvent in named organic reactions are not extensively documented in readily available literature, its properties suggest its utility in several areas of organic synthesis where a nonpolar, inert medium is required. Its lower boiling point compared to heptane can be advantageous for easier removal post-reaction, while its branched structure may influence solubility and reaction kinetics in some cases.

Potential Applications Include:

  • Reactions involving nonpolar reactants: Grignard reactions, organometallic chemistry, and polymerizations where reactants and products are hydrocarbons or have low polarity.

  • Extractions: As a nonpolar solvent for the extraction of nonpolar organic compounds from aqueous mixtures or natural products.

  • Crystallization: As a solvent for the recrystallization of nonpolar organic compounds.

  • Inert reaction medium: For reactions where the solvent should not participate, such as certain free-radical reactions.

General Experimental Protocol: Use as a Nonpolar Solvent

The following is a generalized protocol for the use of this compound as a solvent in a hypothetical nonpolar reaction. This protocol should be adapted based on the specific requirements of the reaction being performed.

Materials:

  • Anhydrous this compound (≥99%)

  • Reaction vessel (e.g., round-bottom flask) equipped with a magnetic stirrer and reflux condenser

  • Inert gas supply (e.g., nitrogen or argon)

  • Starting materials and reagents

Procedure:

  • Drying of Solvent: For moisture-sensitive reactions, ensure the this compound is anhydrous. This can be achieved by distillation over a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere.

  • Reaction Setup: Assemble the reaction apparatus and purge with an inert gas to remove air and moisture.

  • Addition of Reactants: To the reaction vessel, add the starting materials and the calculated volume of anhydrous this compound.

  • Reaction Conditions: Stir the reaction mixture and heat to the desired temperature (up to the boiling point of this compound, 79.2 °C, for reflux conditions).

  • Monitoring the Reaction: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The workup procedure will depend on the nature of the products. A typical workup may involve:

    • Quenching the reaction with an appropriate reagent.

    • Washing the organic layer with water or brine to remove any water-soluble byproducts.

    • Drying the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

    • Filtering to remove the drying agent.

  • Solvent Removal: Remove the this compound by rotary evaporation. The relatively low boiling point of 79.2 °C allows for efficient removal under reduced pressure.

  • Product Purification: Purify the crude product by techniques such as column chromatography, distillation, or recrystallization.

Logical Workflow for Solvent Selection

The decision to use this compound as a solvent in a particular organic synthesis protocol involves considering its properties in relation to the reaction requirements. The following diagram illustrates a logical workflow for this selection process.

Solvent_Selection_Workflow Logical Workflow for Solvent Selection A Define Reaction Requirements (Polarity, Temperature, Reactivity) B Are Reactants/Products Nonpolar? A->B C Consider Polar Solvents B->C No D Consider Nonpolar Alkane Solvents (e.g., Hexane, Heptane, this compound) B->D Yes E Is a Boiling Point < 80°C Desirable? D->E F Select this compound E->F Yes G Consider Higher Boiling Alkanes (e.g., Heptane, Octane) E->G No H Does Branched Structure Offer Advantage? (Solubility, Selectivity) F->H H->F Yes I Evaluate Other Nonpolar Solvents (e.g., Toluene, Dichloromethane) H->I No

Caption: Logical workflow for selecting this compound as a solvent.

Safety and Handling

This compound is a highly flammable liquid and vapor.[4] It can cause skin irritation and may cause drowsiness or dizziness.[4] It is harmful if swallowed and can be fatal if it enters the airways.[4] It is also very toxic to aquatic life with long-lasting effects.[4]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Ground and bond containers and receiving equipment to prevent static discharge.

Conclusion

This compound serves as a specialized nonpolar solvent in organic synthesis. Its unique physical properties, particularly its boiling point and branched structure, may offer advantages in specific applications over more common alkanes. While detailed protocols are not abundant, its fundamental characteristics make it a suitable candidate for reactions involving nonpolar species that require an inert medium. Careful consideration of the reaction requirements and safety precautions is essential when utilizing this solvent.

References

Application Notes and Protocols: 2,2-Dimethylpentane as a Reference Standard in Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpentane, an isomer of heptane, is a volatile organic compound with properties that make it a valuable tool in gas chromatography (GC). Its chemical inertness, well-defined boiling point, and characteristic elution time on non-polar stationary phases allow it to serve as an excellent reference standard. These application notes provide detailed protocols for the use of this compound in both qualitative and quantitative GC analyses, particularly relevant in the fields of petrochemical analysis, environmental monitoring, and quality control in the chemical and pharmaceutical industries.

Physicochemical Properties and GC Elution Behavior

A thorough understanding of the physicochemical properties of this compound is essential for its effective application as a GC standard.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms Neoheptane
CAS Number 590-35-2
Molecular Formula C₇H₁₆
Molecular Weight 100.20 g/mol
Boiling Point 79.2 °C
Density 0.674 g/mL at 25 °C[1]
Solubility Soluble in chloroform and other organic solvents.[1]

In gas chromatography, this compound's elution is primarily governed by its volatility and interaction with the stationary phase. On non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase, its retention is mainly determined by its boiling point.

Applications in Gas Chromatography

This compound is a versatile reference standard with several key applications in GC analysis:

  • Qualitative Analysis (Retention Index Standard): It can be used as a component in a mixture of n-alkanes to determine the Kovats Retention Index (RI) of unknown analytes. The RI is a standardized retention measure that aids in compound identification by comparing elution times to those of a homologous series of n-alkanes.

  • Quantitative Analysis (Internal Standard): When added to a sample in a known concentration, this compound can serve as an internal standard (IS). This method is a robust technique for correcting variations in injection volume and instrument response, thereby enhancing the accuracy and precision of quantitative measurements.

  • System Suitability and Performance Verification: Due to its stable retention time and peak shape, this compound can be used to monitor the performance of a GC system over time, ensuring consistency and reliability of the analytical data.

Experimental Protocols

Protocol 1: Qualitative Analysis using Kovats Retention Index

This protocol outlines the procedure for determining the Kovats Retention Index of a volatile organic compound using a standard mixture containing this compound.

4.1.1. Materials and Reagents

  • This compound (≥99% purity)

  • n-Hexane (C6), n-Heptane (C7), n-Octane (C8) (GC grade, ≥99% purity)

  • Analyte of interest

  • Hexane or other suitable volatile solvent (GC grade)

  • Volumetric flasks and micropipettes

  • GC vials with caps and septa

4.1.2. Preparation of Standard Solutions

  • Alkane Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of each n-alkane (n-hexane, n-heptane, n-octane) and this compound in a 100 mL volumetric flask using hexane as the solvent.

  • Alkane Working Standard (10 µg/mL): Dilute 1 mL of the alkane stock solution to 100 mL with hexane in a volumetric flask.

  • Analyte Solution (approx. 10 µg/mL): Prepare a solution of the analyte in hexane at a concentration similar to the alkane working standard.

4.1.3. Recommended GC-FID Conditions

Table 2: GC-FID Parameters for Qualitative Analysis

ParameterSetting
Column 100% Dimethylpolysiloxane (e.g., DB-1, HP-1), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program 40 °C (hold for 5 min), ramp at 5 °C/min to 200 °C (hold for 5 min)
Injection Volume 1 µL
Split Ratio 50:1

4.1.4. Data Analysis and Calculation

  • Inject the alkane working standard and the analyte solution into the GC-FID system.

  • Record the retention times (tR) for all compounds.

  • Calculate the Kovats Retention Index (I) for the analyte using the following formula:

    I = 100 * [n + (N - n) * (log(tR(analyte)) - log(tR(n))) / (log(tR(N)) - log(tR(n)))]

    Where:

    • n is the carbon number of the n-alkane eluting before the analyte.

    • N is the carbon number of the n-alkane eluting after the analyte.

    • tR is the retention time.

Table 3: Example Kovats Retention Index for this compound

Stationary PhaseKovats Retention Index (I)
100% Dimethylpolysiloxane623
Protocol 2: Quantitative Analysis using this compound as an Internal Standard

This protocol details the use of this compound as an internal standard for the quantification of a target analyte, a common practice in the analysis of complex mixtures like gasoline.

4.2.1. Selection Criteria for an Internal Standard An ideal internal standard should:

  • Be chemically similar to the analyte but not present in the original sample.

  • Elute close to the analyte of interest but be well-resolved from it and other sample components.

  • Have a similar response factor in the detector or a known response factor.

  • Be stable and not react with the sample components.

4.2.2. Materials and Reagents

  • This compound (Internal Standard, ≥99% purity)

  • Target Analyte(s) (e.g., Toluene, Ethylbenzene, ≥99% purity)

  • Solvent (e.g., Hexane or Pentane, GC grade)

  • Volumetric flasks and micropipettes

  • GC vials with caps and septa

4.2.3. Preparation of Solutions

  • Internal Standard Stock Solution (e.g., 500 µg/mL): Accurately prepare a stock solution of this compound in the chosen solvent.

  • Analyte Stock Solution (e.g., 1000 µg/mL): Prepare a stock solution of the target analyte(s).

  • Calibration Standards: Create a series of calibration standards by adding a constant, known amount of the internal standard stock solution and varying amounts of the analyte stock solution to a set of volumetric flasks. Dilute to volume with the solvent.

  • Sample Preparation: To a known volume or weight of the sample, add the same constant, known amount of the internal standard stock solution as used in the calibration standards. Dilute to a known final volume if necessary.

4.2.4. Recommended GC-FID Conditions The GC-FID conditions outlined in Table 2 can be used as a starting point and optimized for the specific analytes of interest.

4.2.5. Data Analysis and Calculation

  • Inject the calibration standards and the prepared sample into the GC-FID.

  • For each chromatogram, determine the peak area of the analyte and the internal standard (this compound).

  • Create a Calibration Curve:

    • For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS).

    • Also for each standard, calculate the ratio of the analyte concentration to the internal standard concentration (Conc_Analyte / Conc_IS).

    • Plot a graph of the area ratio (y-axis) versus the concentration ratio (x-axis).

    • Perform a linear regression on the data points to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²).

  • Quantify the Analyte in the Sample:

    • Calculate the area ratio (Area_Analyte / Area_IS) from the chromatogram of the sample.

    • Use the linear regression equation from the calibration curve to calculate the concentration ratio for the sample.

    • Determine the concentration of the analyte in the sample using the following formula: Concentration_Analyte = (Calculated Concentration Ratio) x (Concentration of IS in the sample)

Table 4: Illustrative Calibration Data for Toluene with this compound as Internal Standard

Toluene Conc. (µg/mL)IS Conc. (µg/mL)Toluene Peak AreaIS Peak AreaArea RatioConc. Ratio
55012,500100,0000.1250.1
105025,200101,0000.2500.2
255063,000100,5000.6270.5
5050126,000100,8001.2501.0
10050251,000100,2002.5052.0

Visualizations

GC_Internal_Standard_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification A Prepare Analyte and Internal Standard (this compound) Stock Solutions B Create Calibration Standards (Varying Analyte, Constant IS) A->B C Prepare Sample with Constant IS A->C D Inject Calibration Standards into GC-FID B->D E Inject Prepared Sample into GC-FID C->E F Measure Peak Areas of Analyte and IS D->F E->F G Plot Calibration Curve (Area Ratio vs. Concentration Ratio) F->G H Calculate Analyte Concentration in Sample G->H

Caption: Experimental workflow for quantitative GC analysis using an internal standard.

Logical_Relationship Analyte Analyte Response_Ratio Peak Area Ratio (Analyte / IS) Analyte->Response_Ratio IS Internal Standard (this compound) IS->Response_Ratio Injection_Variation Injection Volume and Instrument Drift Injection_Variation->Response_Ratio Compensated by Concentration Accurate Analyte Concentration Response_Ratio->Concentration via Calibration

Caption: Logical relationship of the internal standard method for accurate quantification.

References

Application Notes: 2,2-Dimethylpentane in Fuel and Combustion Research

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

2,2-Dimethylpentane, also known as neoheptane, is a branched-chain alkane with the chemical formula C7H16.[1][2] As an isomer of heptane, its molecular structure features a quaternary carbon, which imparts distinct physical and chemical properties highly relevant to fuel science. It is a colorless, flammable liquid commonly used as a component in gasoline blends to enhance the octane rating and mitigate engine knocking.[1] Its well-defined structure also makes it a valuable model compound for fundamental combustion research, aiding in the development and validation of chemical kinetic models that describe the complex reaction pathways of larger hydrocarbons found in practical fuels.

2. Role in Fuel Formulation

The primary application of this compound in the fuel industry is as a high-octane blending component for gasoline. The degree of branching in an alkane's structure significantly influences its ability to resist autoignition under compression, a critical property for spark-ignition engines.[3] Highly branched alkanes, like this compound, generally have higher octane numbers than their straight-chain counterparts (e.g., n-heptane, which has an octane number of 0).[3][4] The addition of this compound to gasoline formulations increases the overall Research Octane Number (RON) and Motor Octane Number (MON), leading to more efficient combustion and preventing engine knock.

3. Utility in Combustion Research

In combustion science, this compound serves as a "surrogate" or model fuel. Real-world fuels are complex mixtures of hundreds of hydrocarbons. To make the study of their combustion chemistry tractable, researchers often use simpler, well-characterized compounds or mixtures of a few components to represent the behavior of the real fuel. This compound is studied to understand key combustion phenomena such as:

  • Autoignition Chemistry: Its ignition delay times under various temperatures and pressures are measured to probe low- and high-temperature oxidation pathways. This data is crucial for developing models that predict engine knock.

  • Flame Propagation: Laminar flame speed is a fundamental property of a fuel-air mixture that influences flame stability and engine performance. Studying the flame speed of this compound helps validate kinetic models' predictions of flame chemistry.

  • Pollutant Formation: Research into its combustion can provide insights into the formation of pollutants like soot and nitrogen oxides (NOx).

The complete combustion of this compound proceeds according to the following balanced chemical equation: C₇H₁₆ + 11O₂ → 7CO₂ + 8H₂O[5]

Quantitative Data

The physicochemical and combustion properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number590-35-2[1][2]
Molecular FormulaC₇H₁₆[1][2]
Molar Mass100.205 g·mol⁻¹[2][6]
AppearanceColorless liquid[2]
Density (25 °C)0.674 g/mL[7]
Boiling Point79.2 °C (174.5 °F)[2]
Melting Point-123.7 °C (-190.8 °F)[2]
Refractive Index (n20/D)1.382[1][7]
Flash Point15 °C (59 °F)[2]

Table 2: Fuel and Combustion Properties of this compound

PropertyValueSource
Research Octane Number (RON)95.6[8]
Motor Octane Number (MON)92.8[8]
Standard Enthalpy of Combustion (ΔcH⦵₂₉₈)-4802.94 kJ·mol⁻¹[2]
Heat of Combustion11470 cal/g[2]

Experimental Protocols

Protocol 1: Determination of Research Octane Number (RON) and Motor Octane Number (MON)

This protocol outlines the standardized method for determining the octane rating of this compound using a Cooperative Fuel Research (CFR) engine, as described by ASTM D2699 (RON) and ASTM D2700 (MON).[9][10]

Objective: To measure the anti-knock characteristics of this compound relative to primary reference fuels (PRFs).

Materials:

  • Cooperative Fuel Research (CFR) engine

  • This compound (test sample)

  • Primary Reference Fuels (PRFs): Isooctane (2,2,4-trimethylpentane, ON=100) and n-heptane (ON=0)

  • Certified reference fuels for standardization

Procedure:

  • Engine Preparation and Standardization:

    • Prepare the CFR engine according to the specific operating conditions for either the RON (ASTM D2699) or MON (ASTM D2700) method. Key parameters include engine speed, intake air temperature, and spark timing.[9]

    • Warm up the engine until all temperatures and pressures stabilize.

    • Standardize the engine using a certified reference fuel with a known octane number close to the expected value for this compound (~93-96).

    • Adjust the engine's compression ratio to achieve a standard knock intensity for this reference fuel, as measured by the engine's detonation meter.[11]

  • Sample Testing:

    • Switch the engine's fuel supply to the this compound sample.

    • Adjust the fuel-air ratio to produce the maximum knock intensity.

    • Vary the compression ratio until the knock intensity of the sample precisely matches the standard knock intensity established during standardization.

    • Record the final compression ratio reading from the digital counter or micrometer.

  • Bracketing with Primary Reference Fuels:

    • Select two PRF blends that are expected to bracket the octane number of the sample. For this compound, blends of approximately 92% and 96% isooctane in n-heptane would be appropriate.

    • Run the lower-octane PRF blend in the engine and determine the compression ratio that produces the standard knock intensity. Record this value.

    • Run the higher-octane PRF blend in the engine and determine the compression ratio that produces the standard knock intensity. Record this value.

    • The compression ratio for the this compound sample must fall between the values obtained for the two bracketing PRF blends.

  • Calculation:

    • The Octane Number of the sample is calculated by linear interpolation between the octane numbers of the two PRF blends and their corresponding compression ratio readings.[3]

Protocol 2: Measurement of Ignition Delay Time via Shock Tube

This protocol provides a generalized methodology for measuring the ignition delay time of this compound using a high-pressure shock tube.

Objective: To determine the time between the rapid heating and compression of a fuel-air mixture by a shock wave and the onset of combustion.

Materials:

  • High-pressure shock tube with driver and driven sections, separated by a diaphragm

  • High-purity this compound

  • Oxidizer (e.g., synthetic air: O₂ and N₂ mixture)

  • Inert gas (e.g., Argon) for dilution if required

  • High-speed pressure transducers and light emission sensors (e.g., photomultipliers)

  • Data acquisition system

  • Vacuum pumps and gas mixing system

Procedure:

  • Mixture Preparation:

    • Evacuate the driven section of the shock tube to a high vacuum.

    • Prepare a homogenous gas mixture of this compound, oxidizer, and diluent (if any) to a precise equivalence ratio (Φ). This can be done in a separate mixing vessel and then introduced into the driven section, or by injecting the liquid fuel into the heated shock tube to vaporize and mix with the gaseous oxidizer.[12][13]

  • Experiment Execution:

    • Pressurize the driver section with a high-pressure driver gas (e.g., helium).

    • Increase the driver gas pressure until the diaphragm ruptures. This generates a primary shock wave that travels down the driven section, compressing and heating the test gas mixture.

    • The primary shock wave reflects off the end wall of the driven section, further compressing and heating the mixture to the final test temperature and pressure (T₅, P₅).[14]

  • Data Acquisition:

    • Record the pressure history using high-speed pressure transducers mounted along the sidewall and at the endwall of the driven section. The passage of the incident and reflected shock waves will be clearly visible.

    • Simultaneously, monitor the light emission from the reacting mixture at the endwall, typically focusing on the emission from excited hydroxyl radicals (OH*), which is a strong indicator of ignition.[15]

  • Determination of Ignition Delay Time (τ_ign):

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall (signifying the start of the high-temperature condition) and the onset of ignition.[16]

    • The onset of ignition is typically identified by the sharp increase in pressure on the pressure transducer signal or the rapid rise in the OH* emission signal.[15]

Protocol 3: Measurement of Laminar Flame Speed via Spherically Expanding Flame

This protocol describes the measurement of laminar flame speed in a constant-volume combustion chamber.

Objective: To measure the propagation speed of a laminar flame front through a quiescent fuel-air mixture.

Materials:

  • Spherical or cylindrical constant-volume combustion chamber equipped with optical windows

  • High-speed schlieren or shadowgraph imaging system

  • High-voltage spark ignition system with central electrodes

  • Pressure transducer

  • Gas mixing and filling system

  • This compound and synthetic air

Procedure:

  • Chamber Preparation and Mixture Filling:

    • Evacuate the combustion chamber to a near-perfect vacuum.

    • Prepare a homogenous mixture of this compound and air at a specified equivalence ratio and fill the chamber to the desired initial pressure and temperature.[17]

    • Allow a sufficient waiting period for the mixture inside the chamber to become quiescent.

  • Ignition and Image Acquisition:

    • Trigger the data acquisition system, which includes the high-speed camera and pressure transducer.

    • Generate a spark at the center of the chamber to ignite the mixture, creating a spherically expanding flame front.

    • Record a high-speed video sequence of the propagating flame using the schlieren imaging system. The flame front will appear as a distinct circle in the images.[17]

  • Data Analysis and Calculation:

    • From the recorded images, measure the flame radius (r_f) as a function of time (t).

    • Calculate the stretched flame propagation speed (S_s) as the derivative of the flame radius with respect to time (S_s = dr_f/dt).

    • The stretched flame speed is affected by flame stretch (curvature and strain). To determine the unstretched laminar flame speed (S_L), various extrapolation techniques are used. A common method involves plotting the stretched flame speed against a stretch rate (κ) and extrapolating to zero stretch (κ=0).

    • The pressure and temperature of the unburned gas ahead of the flame front change during the experiment. These changes must be accounted for in the calculations to report the laminar flame speed at specific reference conditions (e.g., initial temperature and pressure).

Visualizations

FuelComponentEvaluationWorkflow cluster_0 Phase 1: Property Characterization cluster_1 Phase 2: Fundamental Combustion Experiments cluster_2 Phase 3: Model Development & Validation A Select Component (this compound) B Measure Physicochemical Properties (Density, BP, etc.) A->B Basic Properties C Determine Octane Numbers (RON & MON) A->C Anti-Knock Quality D Measure Ignition Delay Times (Shock Tube) C->D Autoignition Behavior E Measure Laminar Flame Speeds C->E Flame Propagation F Develop/Refine Chemical Kinetic Mechanism D->F E->F G Validate Model Against Experimental Data F->G Comparison H Use Validated Model for Engine Simulations G->H Application

OctaneNumberProtocol start Start: CFR Engine Setup (RON or MON conditions) prep Standardize Engine with Certified Reference Fuel start->prep knock Establish Standard Knock Intensity prep->knock test Run Test Sample (this compound) knock->test adjust Adjust Compression Ratio (CR) to Match Standard Knock test->adjust record Record CR_sample adjust->record bracket1 Run Low-Octane PRF Blend record->bracket1 record1 Record CR_low bracket1->record1 bracket2 Run High-Octane PRF Blend record1->bracket2 record2 Record CR_high bracket2->record2 check Is CR_low < CR_sample < CR_high? record2->check check->bracket1 No, adjust PRFs calc Calculate Octane Number via Linear Interpolation check->calc Yes end_node End calc->end_node

ShockTubeProtocol start Start mix Prepare Homogeneous Fuel-Oxidizer Mixture start->mix fill Fill Shock Tube Driven Section mix->fill pressurize Pressurize Driver Section until Diaphragm Ruptures fill->pressurize shock Incident Shock Compresses Gas pressurize->shock reflect Reflected Shock Heats Gas to T5, P5 shock->reflect acquire Acquire Pressure and Emission (OH*) Data reflect->acquire analyze Identify Time of Shock Reflection and Onset of Ignition acquire->analyze calc Calculate Ignition Delay Time analyze->calc end_node End calc->end_node

References

Laboratory protocol for the Grignard synthesis of 2,2-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 2,2-dimethylpentane via a Grignard reaction. The described methodology involves the preparation of a n-propylmagnesium bromide Grignard reagent, followed by its reaction with tert-butyl chloride. This process is a classic example of carbon-carbon bond formation and is particularly useful for creating sterically hindered alkanes. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The Grignard reaction is a fundamental organometallic reaction in which an organomagnesium halide (Grignard reagent) is added to an electrophilic substrate to form a new carbon-carbon bond. The synthesis of this compound, a branched alkane, serves as an excellent case study for the application of this reaction. A reliable method for producing high-purity this compound involves the reaction of n-propylmagnesium bromide with tert-butyl chloride[1]. This application note details the experimental procedure, necessary precautions, and expected outcomes for this synthesis.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
Magnesium TurningsMg24.31145.8 g6.0Use a high grade, free of slag.
1-BromopropaneCH₃CH₂CH₂Br123.00811.8 g (6.6 mol)6.6Ensure it is anhydrous.
tert-Butyl Chloride(CH₃)₃CCl92.57555.4 g (6.0 mol)6.0Ensure it is anhydrous.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~2.0 L-Must be completely dry.
IodineI₂253.811-2 small crystals-To initiate the Grignard reagent formation.
1M Sulfuric AcidH₂SO₄98.08As needed-For reaction quenching and work-up.
Saturated Sodium BicarbonateNaHCO₃84.01As needed-For washing the organic layer.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying the organic layer.
Equipment
  • Three-necked round-bottom flask (3 L)

  • Reflux condenser

  • Dropping funnel (1 L)

  • Mechanical stirrer

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel (2 L)

  • Distillation apparatus

Procedure

Part 1: Preparation of n-Propylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble the 3 L three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glassware is oven-dried and assembled under an inert atmosphere of nitrogen or argon.

  • Initiation: Place the magnesium turnings (145.8 g) in the flask. Add approximately 400 mL of anhydrous diethyl ether to cover the magnesium.

  • Grignard Formation: In the dropping funnel, prepare a solution of 1-bromopropane (811.8 g) in 1.5 L of anhydrous diethyl ether. Add a small portion of this solution (~50 mL) to the magnesium. Add one or two small crystals of iodine to initiate the reaction. The reaction is indicated by the disappearance of the iodine color, a cloudy appearance of the solution, and gentle refluxing of the ether.

  • Addition: Once the reaction has started, add the remaining 1-bromopropane solution dropwise from the funnel at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting gray-black solution is the n-propylmagnesium bromide Grignard reagent.

Part 2: Synthesis of this compound

  • Reaction Setup: Cool the freshly prepared Grignard reagent in an ice-water bath.

  • Addition of tert-Butyl Chloride: Slowly add tert-butyl chloride (555.4 g) to the stirred Grignard solution at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling to control the temperature.

  • Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

Part 3: Work-up and Purification

  • Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and 1M sulfuric acid with vigorous stirring. This will hydrolyze the magnesium salts.

  • Extraction: Transfer the mixture to a 2 L separatory funnel. Separate the organic (ether) layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with water.

  • Drying: Dry the ether layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by simple distillation.

  • Fractional Distillation: Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 79 °C[1][2][3].

Expected Results

The Grignard synthesis of this compound is expected to yield a colorless liquid. The purity of the final product can be assessed by gas chromatography (GC) and its identity confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.

ParameterExpected Value
Theoretical Yield601.2 g
Boiling Point~79 °C
AppearanceColorless liquid

Visualizations

Experimental Workflow

Grignard_Synthesis_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_synthesis Part 2: Synthesis of this compound cluster_purification Part 3: Work-up and Purification A Assemble Dry Glassware under Inert Atmosphere B Add Mg Turnings and Anhydrous Ether A->B C Initiate Reaction with 1-Bromopropane & Iodine B->C D Slow Addition of 1-Bromopropane Solution C->D E Stir to Complete Reagent Formation D->E F Cool Grignard Reagent E->F n-Propylmagnesium Bromide G Slow Addition of tert-Butyl Chloride F->G H Stir at Room Temperature G->H I Quench with Acid/Ice H->I Reaction Mixture J Separate Organic Layer I->J K Wash Organic Layer J->K L Dry with Na₂SO₄ K->L M Remove Ether by Distillation L->M N Fractional Distillation of Product M->N O This compound (Final Product) N->O Purified Product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All operations should be conducted under an inert atmosphere and away from sources of ignition.

  • Diethyl ether is extremely flammable. Use a well-ventilated fume hood and avoid open flames.

  • The reaction with tert-butyl chloride is exothermic and can become vigorous if the addition is too rapid.

  • The quenching process with acid is also highly exothermic and should be performed with caution.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

Application Note: Interpretation of the 1H NMR Spectrum of 2,2-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The 1H NMR spectrum provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note provides a comprehensive interpretation of the 1H NMR spectrum of 2,2-dimethylpentane, a saturated acyclic alkane. The data presented, along with the detailed experimental protocol, serves as a valuable resource for researchers in various fields, including organic synthesis, medicinal chemistry, and drug development.

Data Presentation

The 1H NMR spectrum of this compound is characterized by four distinct proton signals. Due to the structural symmetry and the nature of alkyl protons, the signals are found in the upfield region of the spectrum, typically between 0.8 and 1.3 ppm. The chemical shifts, multiplicities, and integration values are summarized in the table below.

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
A~0.86s9H(CH ₃)₃C-
B~1.25t3H-CH₂CH
C~1.18m2H-CH ₂CH₂CH₃
D~0.88t2H-CH₂CH ₂CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration of the sample. At lower resolutions, signals C and D may overlap, and the spectrum might appear to have only three distinct signals. The integrated proton ratio of 9:2:2:3 is a key characteristic of the this compound structure.[1]

Interpretation of the Spectrum

The 1H NMR spectrum of this compound displays signals corresponding to the four chemically non-equivalent sets of protons in the molecule.

  • Signal A (~0.86 ppm, singlet, 9H): This signal corresponds to the nine equivalent protons of the three methyl groups attached to the quaternary carbon (C2).[2] The high degree of shielding results in a signal at a very high field (low ppm value). Since there are no adjacent protons, the signal appears as a singlet. The integration value of 9H is characteristic of a tert-butyl group.

  • Signal B (~1.25 ppm, triplet, 3H): This triplet is assigned to the three protons of the terminal methyl group (C5). It is split into a triplet by the two adjacent protons on C4 (n+1 = 2+1 = 3).

  • Signal C (~1.18 ppm, multiplet, 2H): This multiplet arises from the two protons of the methylene group at C3. These protons are coupled to the two protons on C4 and theoretically to the three protons on C5, leading to a complex splitting pattern.

  • Signal D (~0.88 ppm, triplet, 2H): This triplet corresponds to the two protons of the methylene group at C4. It is split into a triplet by the three adjacent protons of the terminal methyl group (C5) (n+1 = 2+1 = 3).

Experimental Protocols

A detailed methodology for acquiring the 1H NMR spectrum of this compound is provided below.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. CDCl₃ is a common solvent for non-polar organic compounds and its residual proton signal at ~7.26 ppm does not interfere with the signals of this compound.[1]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (0 ppm).[1]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Sample Volume: Ensure the final volume of the solution in the NMR tube is approximately 5 cm in height.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. 1H NMR Data Acquisition
  • Instrument: A standard 300 MHz or 500 MHz NMR spectrometer.

  • Tuning and Locking: Tune the probe for the ¹H frequency and lock the field using the deuterium signal from the CDCl₃ solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): A spectral width of 10-12 ppm is appropriate.

    • Temperature: 298 K (25 °C).

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Mandatory Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl₃ + TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter tune Tune, Lock, Shim filter->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase ref Reference to TMS phase->ref integrate Integrate & Analyze ref->integrate

References

Application Note: Mass Spectrometric Analysis of 2,2-Dimethylpentane Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,2-dimethylpentane. The fragmentation behavior is characterized by the preferential formation of stable carbocations, leading to a distinctive mass spectrum. This application note is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for molecular structure elucidation. A comprehensive experimental protocol for the analysis of volatile alkanes and a summary of the fragmentation data are presented.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization mass spectrometry, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The fragmentation pattern is unique to the molecule's structure and provides valuable information for its identification.

Branched alkanes, such as this compound, exhibit characteristic fragmentation patterns dominated by cleavage at the points of branching.[1] This is due to the increased stability of the resulting tertiary and secondary carbocations compared to primary carbocations.[1] The mass spectrum of this compound is a classic example of this phenomenon, where the molecular ion peak is often weak or absent, and the base peak corresponds to a highly stable carbocation.[2][3]

Fragmentation Analysis of this compound

The molecular formula of this compound is C7H16, with a molecular weight of 100.20 g/mol .[4] Upon electron ionization, a molecular ion ([M]•+) is formed at a mass-to-charge ratio (m/z) of 100.[2] However, due to the highly branched structure, this molecular ion is unstable and readily undergoes fragmentation.[3][5]

The fragmentation of this compound is primarily driven by the cleavage of C-C bonds, leading to the formation of more stable carbocations. The most significant fragmentation pathways include:

  • Formation of the tert-butyl cation (m/z 57): Cleavage of the C2-C3 bond results in the loss of a propyl radical (•CH2CH2CH3) and the formation of the highly stable tert-butyl cation ([(CH3)3C]+). This fragment is often the base peak in the spectrum of this compound, although some sources indicate m/z 43 as the base peak.

  • Formation of the isopropyl cation (m/z 43): Another major fragmentation pathway involves the loss of a butyl radical (•C4H9) to form the stable isopropyl cation ([CH(CH3)2]+). This fragment is consistently reported as a major peak and is often the base peak in the mass spectrum of this compound.[2]

  • Other significant fragments: Loss of a methyl radical (•CH3) from the molecular ion leads to a fragment at m/z 85. The loss of an ethyl radical (•CH2CH3) results in a fragment at m/z 71. Further fragmentation of the primary ions through the loss of neutral molecules like ethene (C2H4) can also occur.

Data Presentation

The following table summarizes the prominent ions observed in the electron ionization mass spectrum of this compound. The relative intensities are normalized to the base peak (100%).

m/zProposed Ion StructureRelative Intensity (%)
100[C7H16]•+ (Molecular Ion)Very Low / Absent
85[C6H13]+~10
71[C5H11]+~20
57[C4H9]+ (tert-butyl cation)~90
43 [C3H7]+ (isopropyl cation) 100 (Base Peak)
41[C3H5]+~40
29[C2H5]+~30
27[C2H3]+~25

Note: Relative intensities are approximate and can vary slightly depending on the specific instrument and experimental conditions.

Mandatory Visualization

The following diagram illustrates the primary fragmentation pathways of the this compound molecular ion.

G cluster_frags Primary Fragments M [C7H16]•+ m/z = 100 (this compound) F85 [C6H13]+ m/z = 85 M->F85 - •CH3 F71 [C5H11]+ m/z = 71 M->F71 - •C2H5 F57 [C4H9]+ m/z = 57 M->F57 - •C3H7 F43 [C3H7]+ m/z = 43 (Base Peak) M->F43 - •C4H9

Caption: Fragmentation pathway of this compound.

Experimental Protocols

This section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation

  • Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane or dichloromethane). A typical concentration is in the range of 10-100 µg/mL.

  • Ensure the solvent does not co-elute with the analyte.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 150 °C.

      • Final hold: Hold at 150 °C for 5 minutes.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 20 to 150.

    • Scan Speed: 2 scans/second.

    • Transfer Line Temperature: 280 °C.

3. Data Acquisition and Analysis

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the analyte peak.

  • Analyze the mass spectrum to identify the molecular ion (if present) and the major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Conclusion

The mass spectrum of this compound is characterized by extensive fragmentation, with a very weak or absent molecular ion peak. The fragmentation pattern is dominated by the formation of stable carbocations, with the base peak typically observed at m/z 43, corresponding to the isopropyl cation. The presence of other significant fragments at m/z 57, 71, and 85 provides a unique fingerprint for the identification of this branched alkane. The provided experimental protocol offers a reliable method for obtaining high-quality mass spectra of this compound and similar volatile organic compounds.

References

Application Notes and Protocols for 2,2-Dimethylpentane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and disposal of 2,2-dimethylpentane in a laboratory environment. It includes summaries of its key properties, personal protective equipment (PPE) recommendations, and step-by-step protocols for common laboratory applications.

Overview and Safety Summary

This compound, also known as neoheptane, is a flammable, colorless liquid with a gasoline-like odor.[1] It is a branched-chain alkane and an isomer of heptane.[2] Due to its high flammability and potential health hazards, strict adherence to safety protocols is essential when working with this chemical.

Hazard Identification:

  • Flammability: Highly flammable liquid and vapor.[3][4][5] Vapors can form explosive mixtures with air.[6][7]

  • Health Hazards: May be fatal if swallowed and enters airways (aspiration hazard).[3][5][8][9] Causes skin irritation.[3][8] May cause drowsiness or dizziness.[3][8]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[3][5][8][9]

Safety Precautions Summary:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4][10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][4][6][9]

  • Use non-sparking tools and explosion-proof equipment.[4][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4][9][11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][10]

  • Avoid breathing vapors.[4][10]

  • Do not eat, drink, or smoke in the laboratory.[12]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₇H₁₆[1][2]
Molecular Weight 100.20 g/mol [1][2]
Appearance Clear, colorless liquid[1][13]
Odor Gasoline-like[1]
Density 0.674 g/cm³ at 20°C[3][14]
Boiling Point 79.2 °C[1][2]
Melting Point -123.7 °C[2]
Flash Point -9 °C (closed cup)[3][8][14]
Vapor Pressure 105 mmHg at 20°C[2]
Solubility Insoluble in water; soluble in organic solvents like hexane and diethyl ether.[1]

Safe Handling Protocols

Personal Protective Equipment (PPE)

The following diagram outlines the necessary PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Safety Goggles or Face Shield Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile) Body_Protection Flame-Retardant Lab Coat Respiratory_Protection Respirator (if ventilation is inadequate) Researcher Researcher Handling Handling this compound Researcher->Handling Wears Handling->Eye_Protection Handling->Hand_Protection Handling->Body_Protection Handling->Respiratory_Protection

Diagram 1: Personal Protective Equipment for Handling this compound.
General Handling Procedures

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[10] All glassware must be clean and dry.

  • Dispensing: Conduct all transfers of this compound within a certified chemical fume hood to minimize inhalation exposure. Use grounded equipment to prevent static electricity buildup.[6][11]

  • Heating: When heating is required, use a water bath, heating mantle, or another controlled heating source. Never use an open flame.

  • Spills: In the event of a small spill, absorb the liquid with an inert material such as sand or vermiculite.[3] For larger spills, evacuate the area and follow emergency procedures.

Storage Requirements

Proper storage of this compound is crucial to prevent accidents.

Storage ConditionRequirementReference(s)
Location Store in a well-ventilated, cool, dry area designated for flammable liquids.[4][15]
Container Keep in a tightly closed, properly labeled container.[4][11][15]
Ignition Sources Store away from heat, sparks, and open flames.[15] No smoking in the storage area.[15]
Incompatible Materials Segregate from strong oxidizing agents.[10]
Ventilation Ensure adequate ventilation to prevent the accumulation of flammable vapors.[15]

Disposal Procedures

Dispose of this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]

Disposal_Workflow cluster_disposal Disposal of this compound Start Waste this compound Collect Collect in a labeled, sealed, and appropriate waste container. Start->Collect Segregate Segregate from incompatible waste streams (e.g., oxidizers). Collect->Segregate Store Store temporarily in a designated hazardous waste accumulation area. Segregate->Store Dispose Dispose through a licensed hazardous waste disposal company. Store->Dispose End Proper Disposal Dispose->End

Diagram 2: Workflow for the Safe Disposal of this compound.

Experimental Protocols

This compound's non-polar nature and low boiling point make it a suitable solvent for various laboratory applications. The following are example protocols where this compound can be used.

Protocol: Liquid-Liquid Extraction

This protocol describes the use of this compound to extract a non-polar organic compound from an aqueous solution.

Materials:

  • Separatory funnel

  • Aqueous solution containing the target compound

  • This compound

  • Beakers

  • Ring stand and clamp

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Securely clamp the separatory funnel to the ring stand. Ensure the stopcock is closed.

  • Addition of Solutions: Pour the aqueous solution into the separatory funnel. Add an appropriate volume of this compound.

  • Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake gently for 10-20 seconds.[16] Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.[16]

  • Separation: Clamp the funnel and allow the layers to separate completely. The less dense this compound layer will be on top.

  • Draining: Carefully open the stopcock to drain the lower aqueous layer into a beaker.

  • Collection: Drain the upper organic layer containing the extracted compound into a separate clean, dry beaker.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Isolation: Decant or filter the dried organic solution to remove the sodium sulfate. The solvent can then be removed by rotary evaporation to isolate the purified compound.

Protocol: Flash Column Chromatography

This protocol outlines the use of this compound as a non-polar eluent for the purification of a non-polar compound by flash column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Sand

  • Compressed air or nitrogen source with a regulator

  • Collection tubes

  • This compound

  • A more polar co-solvent (e.g., ethyl acetate)

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in this compound and pour it into the column.

    • Allow the silica to settle, then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a suitable solvent.

    • Carefully add the sample to the top of the silica gel.

  • Elution:

    • Fill the column with the eluent (e.g., a mixture of this compound and a small percentage of ethyl acetate).

    • Apply gentle pressure from the compressed gas source to force the eluent through the column.

    • Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

Chromatography_Workflow cluster_chromatography Flash Column Chromatography Workflow Start Crude Sample Pack_Column Pack column with silica gel and sand. Start->Pack_Column Load_Sample Load sample onto the column. Pack_Column->Load_Sample Elute Elute with this compound/co-solvent mixture. Load_Sample->Elute Collect_Fractions Collect fractions. Elute->Collect_Fractions Analyze_Fractions Analyze fractions by TLC. Collect_Fractions->Analyze_Fractions Combine_Fractions Combine pure fractions. Analyze_Fractions->Combine_Fractions Evaporate_Solvent Remove solvent by rotary evaporation. Combine_Fractions->Evaporate_Solvent End Purified Compound Evaporate_Solvent->End

Diagram 3: General Workflow for Flash Column Chromatography.
Protocol: Preparation of an NMR Sample

This protocol describes the preparation of a sample for Nuclear Magnetic Resonance (NMR) spectroscopy using a deuterated solvent, where this compound could be used as a non-deuterated co-solvent if needed for solubility, though typically a fully deuterated solvent is preferred. For this protocol, we will assume a deuterated solvent is used, as is standard practice.

Materials:

  • NMR tube and cap

  • Deuterated solvent (e.g., CDCl₃)

  • Pasteur pipette and bulb

  • Small vial

  • Compound to be analyzed

Procedure:

  • Sample Weighing: Weigh 5-20 mg of the solid sample into a clean, dry vial.[10] For a liquid sample, use a few drops.

  • Dissolving: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10] Gently swirl or vortex to dissolve the sample completely.

  • Filtering: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution through the pipette into the NMR tube to remove any particulate matter.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer.

Emergency Procedures

Emergency SituationProcedureReference(s)
Skin Contact Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[3][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[10]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Immediately call a poison center or doctor.[3][4]
Fire Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[3] Use a water spray to cool nearby containers.[6]

References

Application Notes and Protocols for Investigating Reaction Mechanisms with 2,2-Dimethylpentane as a Reactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the reaction mechanisms of 2,2-dimethylpentane, a branched-chain alkane. The information herein is intended to guide researchers in setting up and interpreting experiments involving this reactant, with a focus on free-radical halogenation and catalytic cracking/isomerization. Due to the specific nature of this compound, which lacks tertiary hydrogens, its reactivity can differ from other heptane isomers. Where specific experimental data for this compound is not available, data from closely related compounds is used to illustrate the expected outcomes.

Free-Radical Chlorination of this compound

Free-radical halogenation is a fundamental reaction of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. The reaction is typically initiated by UV light or heat. The regioselectivity of chlorination is influenced by the stability of the resulting alkyl radical (tertiary > secondary > primary) and the statistical probability of abstracting a particular hydrogen atom.

Predicted Product Distribution

The product distribution of the monochlorination of this compound can be predicted by considering the number of each type of hydrogen atom and their relative reactivity. The relative rates of hydrogen abstraction by a chlorine radical at room temperature are approximately:

  • Primary (1°) C-H: 1.0

  • Secondary (2°) C-H: 3.8

  • Tertiary (3°) C-H: 5.0

In this compound, there are:

  • 9 primary hydrogens (on C1, and the two methyl groups at C2)

  • 4 secondary hydrogens (on C3 and C4)

  • 0 tertiary hydrogens

The predicted product distribution is calculated as follows:

(Number of hydrogens of a given type) x (Relative reactivity) = Relative amount

Hydrogen TypeNumber of HydrogensRelative ReactivityCalculationRelative AmountProductPredicted % Yield
Primary (C1)31.03 x 1.03.01-chloro-2,2-dimethylpentane10.6%
Primary (C2-Me)61.06 x 1.06.01-chloro-2,2-dimethylpentane21.3%
Secondary (C3)23.82 x 3.87.63-chloro-2,2-dimethylpentane26.9%
Secondary (C4)23.82 x 3.87.64-chloro-2,2-dimethylpentane26.9%
Primary (C5)31.03 x 1.03.05-chloro-2,2-dimethylpentane10.6%
Total 28.2 100%

Note: 1-chloro-2,2-dimethylpentane and 5-chloro-2,2-dimethylpentane are the same molecule due to IUPAC naming conventions. Similarly, abstraction from the two methyl groups on C2 leads to the same product. The table above separates them for calculation clarity. The final predicted yields for the unique products are presented in the summary table below.

Summary of Predicted Monochlorinated Products

Product NameStructurePredicted Yield
1-chloro-2,2-dimethylpentaneClCH2C(CH3)2CH2CH2CH331.9%
3-chloro-2,2-dimethylpentaneCH3C(CH3)2CHClCH2CH326.9%
4-chloro-2,2-dimethylpentaneCH3C(CH3)2CH2CHClCH326.9%
5-chloro-2,2-dimethylpentaneCH3CH2CH2C(CH3)2CH2Cl14.3%
Experimental Protocol: Photochemical Chlorination

This protocol describes a general procedure for the laboratory-scale photochemical chlorination of this compound.

Materials:

  • This compound

  • Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) as a safer alternative

  • Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative like dichloromethane)

  • Photochemical reactor with a UV lamp (e.g., a mercury vapor lamp)

  • Gas washing bottle

  • Reaction flask with a condenser and a magnetic stirrer

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Set up the photochemical reactor in a well-ventilated fume hood.

  • Dissolve a known amount of this compound in the inert solvent in the reaction flask.

  • If using chlorine gas, bubble a slow, controlled stream of Cl₂ through the solution while stirring and irradiating with the UV lamp. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • If using NCS, add it to the solution and irradiate with UV light while stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • Once the desired conversion is reached, stop the irradiation and the chlorine flow (if applicable).

  • Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any HCl formed, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Analyze the product mixture using GC-MS to identify and quantify the different chlorinated isomers.

Signaling Pathway and Workflow Diagrams

free_radical_chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 2Cl_rad 2 Cl• Cl2->2Cl_rad UV light RH This compound HCl HCl Cl_Cl Cl2 2Cl_rad->Cl_Cl Recombination R_rad Alkyl Radical (R•) RH->R_rad + Cl• RCl Monochloroalkane R_rad->RCl + Cl2 R_Cl RCl R_rad->R_Cl Recombination + Cl• R_R R-R R_rad->R_R Recombination + R•

Caption: Free-radical chlorination mechanism.

experimental_workflow_chlorination Start Start Setup Setup Photochemical Reactor Start->Setup Reactants Add this compound and Solvent Setup->Reactants Reaction Introduce Cl2/NCS and Irradiate with UV Reactants->Reaction Monitor Monitor Progress with GC Reaction->Monitor Monitor->Reaction Continue Workup Aqueous Wash (NaHCO3, H2O) Monitor->Workup Complete Dry Dry Organic Layer (MgSO4) Workup->Dry Concentrate Remove Solvent Dry->Concentrate Analysis GC-MS Analysis of Product Mixture Concentrate->Analysis End End Analysis->End

Caption: Experimental workflow for chlorination.

Catalytic Cracking and Isomerization of this compound

Catalytic cracking is a process used in the petroleum industry to break down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline components and olefinic gases. Isomerization is the process of rearranging the carbon skeleton of a hydrocarbon to form a structural isomer. Both reactions typically proceed through carbocation intermediates, often on solid acid catalysts like zeolites.

Reaction Mechanisms and Expected Products

Due to the stability of the neopentyl group, this compound is relatively resistant to isomerization compared to its linear isomer, n-heptane. However, under forcing conditions, both cracking and isomerization will occur. The mechanism involves the formation of a carbocation, which can then undergo β-scission (cracking) or rearrangement (isomerization) before desorbing from the catalyst surface.

Given the lack of specific product distribution data for this compound, the following table presents data for the isomerization of n-heptane over a Pt/SZ catalyst, which illustrates the types of products that can be expected from a C7 alkane.[1]

Product Distribution for n-Heptane Isomerization over Pt/SZ Catalyst at 473 K [1]

Product ClassSpecific IsomersSelectivity (%)
Isomerization Products 70-78
Methylhexanes (2- & 3-)Major
Dimethylpentanes (2,2-, 2,3-, 2,4-, 3,3-)Minor
Cracking Products C1-C6 alkanes22-30

Note: The ratio of dimethylpentanes to methylhexanes was found to be relatively high at lower temperatures.[1]

Experimental Protocol: Catalytic Cracking/Isomerization

This protocol outlines a general procedure for studying the catalytic cracking and isomerization of this compound in a fixed-bed reactor.

Materials:

  • This compound

  • Solid acid catalyst (e.g., H-ZSM-5 or sulfated zirconia)

  • High-purity nitrogen or hydrogen gas

  • Fixed-bed reactor system with temperature and pressure control

  • Mass flow controllers for gas and liquid feeds

  • Condenser to collect liquid products

  • Gas chromatograph (GC) for online analysis of gaseous and liquid products

Procedure:

  • Load a known amount of the catalyst into the fixed-bed reactor.

  • Pre-treat the catalyst in situ, typically by heating in a flow of air or nitrogen to a high temperature (e.g., 500 °C) to remove any adsorbed water and impurities.

  • If using a catalyst that requires reduction (e.g., containing a metal component like Pt), cool the reactor to the reduction temperature and switch the gas flow to hydrogen.

  • After pre-treatment, set the reactor to the desired reaction temperature and pressure.

  • Introduce a continuous flow of this compound vapor, carried by an inert gas like nitrogen, into the reactor at a controlled flow rate.

  • Pass the reactor effluent through a condenser to separate the liquid products from the gaseous products.

  • Analyze the gaseous products online using a GC equipped with a suitable column for light hydrocarbon separation.

  • Collect and analyze the liquid products periodically using a separate GC.

  • Vary the reaction temperature, pressure, and feed flow rate to investigate their effects on conversion and product selectivity.

Signaling Pathway and Workflow Diagrams

catalytic_cracking Alkane This compound (on catalyst surface) Carbocation Heptyl Carbocation Alkane->Carbocation Protonation Isomerization Isomerized Carbocation Carbocation->Isomerization Rearrangement (Hydride/Methyl Shift) Beta_Scission β-Scission Carbocation->Beta_Scission Isomer_Product Isomerized Heptane Isomerization->Isomer_Product Deprotonation Isomerization->Beta_Scission Cracking_Products Smaller Alkane + Alkene Beta_Scission->Cracking_Products experimental_workflow_cracking Start Start Load_Catalyst Load Catalyst into Fixed-Bed Reactor Start->Load_Catalyst Pretreat Catalyst Pre-treatment (Calcination/Reduction) Load_Catalyst->Pretreat Set_Conditions Set Reaction Temperature and Pressure Pretreat->Set_Conditions Introduce_Feed Introduce this compound and Carrier Gas Set_Conditions->Introduce_Feed Run_Reaction Continuous Flow Reaction Introduce_Feed->Run_Reaction Separate_Products Condense and Separate Liquid/Gas Products Run_Reaction->Separate_Products Analyze_Gas Online GC Analysis of Gaseous Products Separate_Products->Analyze_Gas Analyze_Liquid GC Analysis of Liquid Products Separate_Products->Analyze_Liquid End End Analyze_Gas->End Analyze_Liquid->End

References

Application Notes: The Role of 2,2-Dimethylpentane in Simulated Planetary Atmospheres

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of planetary atmospheres, both within our solar system and beyond, is a key area of astrophysical research. A significant focus is understanding the chemical processes that lead to the formation of organic haze and complex molecules, which can influence a planet's climate, radiation budget, and potential for habitability. While simple hydrocarbons like methane are well-studied precursors, the role of more complex, branched-chain alkanes in atmospheric chemistry is less understood. This document outlines a proposed application and protocol for studying 2,2-dimethylpentane as a representative branched alkane in simulated planetary atmospheres. Although direct experimental studies on this compound in this context are not widely published, this protocol is based on established methodologies for simulating planetary atmospheres using other organic precursors.[1][2][3]

Relevance to Planetary Science

  • Titan's Atmosphere: Saturn's moon, Titan, possesses a dense, nitrogen-methane atmosphere where complex organic chemistry is actively occurring.[3] The photolysis and charged-particle irradiation of methane lead to a cascade of reactions forming a variety of hydrocarbons.[3] Introducing branched alkanes like this compound into these models can help elucidate their potential contribution to the diversity of organic species and the formation of Titan's characteristic orange haze, often referred to as "tholins".

  • Exoplanet Atmospheres: The atmospheres of super-Earths and mini-Neptunes are targets for characterization by telescopes like the James Webb Space Telescope.[2] Laboratory simulations help interpret observational data by providing insights into how different atmospheric compositions can lead to the formation of hazes that might obscure spectral features.[2][3] Studying a variety of organic precursors, including branched alkanes, is crucial for building a comprehensive library of potential atmospheric processes.

  • Prebiotic Chemistry: The formation of complex organic molecules in planetary atmospheres is of significant interest to astrobiology. These molecules, when deposited on a planet's surface, could be ingredients for the origin of life. Understanding the reaction pathways of various organic compounds, including isomers like this compound, provides a more complete picture of the potential for prebiotic synthesis in diverse planetary environments.

Relevance to Drug Development Professionals

While the primary application of this research is in planetary science, the fundamental study of complex organic molecule formation under energetic conditions can have tangential relevance to drug development. The reaction pathways and byproducts identified in these high-energy environments can provide insights into potential degradation pathways of complex organic molecules, which is a critical aspect of drug stability and formulation. Furthermore, understanding the formation of diverse molecular structures from a single precursor can inspire novel synthetic chemistry approaches.

Experimental Protocols

This section details a generalized protocol for simulating the atmospheric processing of this compound using either a plasma discharge or a UV light source.

1. Experimental Setup

A high-vacuum chamber is required, typically constructed from stainless steel, with ports for gas inlet, pressure monitoring, energy source coupling, and analytical instrumentation.

  • Reaction Chamber: A stainless steel chamber (e.g., the Planetary HAZE Research (PHAZER) chamber) capable of maintaining pressures from a few millibars down to high vacuum.[1]

  • Gas Delivery System: A set of mass flow controllers (MFCs) to precisely mix and deliver gases into the chamber. The system should be able to handle a primary atmospheric gas (e.g., N₂ or a CO₂/H₂ mixture) and a trace amount of this compound vapor.

  • Energy Source (select one):

    • Plasma Source: An AC or DC glow discharge system with electrodes inside the chamber to generate a cold plasma.[3]

    • UV Source: A deuterium or hydrogen lamp emitting in the Vacuum Ultraviolet (VUV) range (e.g., providing Lyman-alpha radiation at 121.6 nm or broadband radiation up to ~160 nm) coupled to the chamber via a suitable window (e.g., MgF₂ or LiF).

  • Analytical Instruments:

    • Mass Spectrometer (MS): To monitor the gas-phase composition in real-time.

    • Gas Chromatograph-Mass Spectrometer (GC-MS): For detailed analysis of stable gas-phase products post-experiment.

    • Optical Spectrometer: To monitor changes in the gas phase or the properties of the forming haze.

    • Substrate for Haze Collection: A silicon wafer or quartz crystal microbalance (QCM) placed within the chamber to collect solid aerosol products for later analysis.

2. Preparation of Gas Mixture

  • Evacuate the reaction chamber and gas lines to a base pressure of at least 10⁻⁶ mbar.

  • Prepare the primary atmospheric gas mixture using MFCs. For a Titan-like simulation, a mixture of 95% N₂ and 5% CH₄ could be used as a base. For a hypothetical exoplanet, a mixture such as 90% H₂ and 10% CO₂ might be appropriate.

  • Introduce this compound vapor into the gas stream. This can be achieved by flowing a carrier gas through a bubbler containing liquid this compound held at a constant temperature. The concentration of this compound should be kept low, typically in the range of 0.1% to 1%, to simulate trace species conditions.

  • Set the total pressure in the chamber to the desired simulation value (e.g., 1-10 mbar).

3. Simulation Procedure

  • Allow the gas mixture to flow through the chamber at a constant rate and pressure for a set period to ensure a stable composition.

  • Record a baseline mass spectrum of the initial gas mixture.

  • Activate the energy source (plasma or UV lamp).

  • Continuously monitor the gas-phase composition using the in-situ mass spectrometer. Note the depletion of parent molecules (this compound) and the appearance of new mass peaks corresponding to reaction products.

  • Run the experiment for a predetermined duration (e.g., 24-72 hours) to allow for the formation of a measurable amount of haze.

  • Deactivate the energy source and stop the gas flow.

  • Collect a final gas sample for GC-MS analysis.

  • Carefully remove the haze collection substrate for ex-situ analysis.

4. Analysis of Products

  • Gas-Phase Products:

    • Analyze the collected gas sample using GC-MS to identify and quantify the stable organic molecules formed during the experiment.

    • Use the real-time mass spectrometry data to track the evolution of major gas species and estimate reaction rates.

  • Solid-Phase Products (Haze):

    • Analyze the collected haze using techniques such as Scanning Electron Microscopy (SEM) for morphology, and Fourier-Transform Infrared (FTIR) Spectroscopy or X-ray Photoelectron Spectroscopy (XPS) for chemical composition.

    • If a QCM was used, the mass of the deposited haze can be determined to calculate the haze production rate.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clarity and comparison.

Table 1: Experimental Parameters

Parameter Value Units
Primary Gas Composition 98% N₂, 2% CH₄ %
This compound Conc. 0.5 %
Total Pressure 2.0 mbar
Temperature 298 K
Energy Source AC Glow Discharge -
Power / Flux 30 W

| Experiment Duration | 48 | hours |

Table 2: Hypothetical Gas-Phase Product Yields (relative to initial this compound)

Product Formula Retention Time (min) Relative Yield (%)
Propane C₃H₈ 2.1 15
Isobutane C₄H₁₀ 2.5 20
Propene C₃H₆ 2.3 8
Isobutene C₄H₈ 2.8 12

| Acetylene | C₂H₂ | 1.8 | 5 |

Table 3: Properties of Simulated Haze (Tholin)

Property Value Method
Production Rate 1.2 mg/hr
Mean Particle Size 150 nm (SEM)
Elemental Composition C: 75%, H: 15%, N: 10% XPS

| Key Functional Groups | C-H, C=C, C≡N | FTIR |

Visualizations

Proposed Reaction Pathway for this compound

The primary photodissociation of heptane isomers at 157 nm is known to be the cleavage of a C-C bond, resulting in propyl and butyl radicals.[4][5] A similar primary pathway is expected for this compound. The highly reactive tertiary carbon atom makes the C-C bond adjacent to it a likely point of cleavage. Subsequent reactions of these initial radical fragments with each other and with the background atmospheric gases would lead to the formation of more complex molecules and haze precursors.

Reaction_Pathway cluster_primary Primary Dissociation cluster_secondary Secondary Reactions reactant This compound (C7H16) tert_butyl tert-Butyl Radical •C(CH3)3 reactant->tert_butyl C-C Cleavage propyl n-Propyl Radical •CH2CH2CH3 reactant->propyl C-C Cleavage energy UV Photon (hν) or Plasma (e-) energy->reactant recombination Recombination (e.g., Isobutane, Propane) tert_butyl->recombination disproportionation Disproportionation (e.g., Isobutene, Propane) tert_butyl->disproportionation propyl->recombination propyl->disproportionation haze_precursors Higher Hydrocarbons & Haze Precursors recombination->haze_precursors disproportionation->haze_precursors

Caption: Proposed primary dissociation and reaction pathway for this compound.

Experimental Workflow Diagram

The overall process for simulating and analyzing the atmospheric chemistry of this compound can be visualized as a sequential workflow.

Experimental_Workflow cluster_prep 1. Preparation cluster_sim 2. Simulation cluster_analysis 3. Analysis gas_supply Gas Cylinders (N2, CH4, etc.) gas_mixing Mass Flow Controllers (Gas Mixing) gas_supply->gas_mixing precursor This compound (Liquid) precursor->gas_mixing chamber High-Vacuum Reaction Chamber gas_mixing->chamber energy Energy Source (UV Lamp or Plasma) chamber->energy haze_collection Haze Collection (Substrate/QCM) chamber->haze_collection ms In-Situ Mass Spectrometry (Real-time Gas Analysis) chamber->ms Real-time Sampling gcms GC-MS (Post-run Gas Analysis) chamber->gcms End-point Sampling energy->chamber Initiates Reactions haze_analysis Ex-Situ Haze Analysis (SEM, FTIR, XPS) haze_collection->haze_analysis

Caption: General workflow for planetary atmosphere simulation experiments.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-dimethylpentane. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory-scale synthesis methods for this compound include:

  • Grignard Reaction: This involves the reaction of a propyl magnesium halide (Grignard reagent) with a tert-butyl halide.

  • Alkylation: The alkylation of isobutane with propene using an acid catalyst can also be employed.

  • Two-Step Alkene Route: A synthesis starting from 2-methylpropene and 2-methylpropane via hydrobromination followed by a radical substitution has been described.[1]

Q2: What is a typical yield for the Grignard synthesis of this compound?

A2: Yields for the Grignard synthesis can vary, but reports indicate yields in the range of 27-31%.[2] Optimizing reaction conditions is crucial for maximizing this yield.

Q3: What are the key safety considerations when synthesizing this compound?

A3: this compound is a highly flammable liquid and vapor.[3] Grignard reagents are pyrophoric and react violently with water.[4] All procedures should be carried out in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent and potential hazards.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Grignard Reaction Troubleshooting

Q4: My Grignard reaction for this compound synthesis has a very low yield. What are the likely causes?

A4: Low yields in this Grignard reaction are common and can often be attributed to several factors. The primary culprits are typically related to the stability and reactivity of the Grignard reagent itself.

A decision tree for troubleshooting low yield is presented below:

G start Low Yield of this compound check_reagents Are all reagents and solvents strictly anhydrous? start->check_reagents check_mg Is the magnesium surface activated? check_reagents->check_mg Yes dry_reagents Solution: Rigorously dry all glassware and solvents. Use fresh, high-purity reagents. check_reagents->dry_reagents No check_temp Was the reaction temperature controlled? check_mg->check_temp Yes activate_mg Solution: Activate magnesium using iodine, 1,2-dibromoethane, or mechanical grinding. check_mg->activate_mg No check_addition Was the addition of tert-butyl halide slow and controlled? check_temp->check_addition Yes control_temp Solution: Maintain a consistent temperature, a gentle reflux is often optimal. check_temp->control_temp No control_addition Solution: Add the tert-butyl halide dropwise to prevent side reactions. check_addition->control_addition No

Caption: Troubleshooting logic for low yield in Grignard synthesis.

Q5: The Grignard reaction is difficult to initiate. What can I do?

A5: Difficulty in initiating a Grignard reaction is often due to a passivating layer of magnesium oxide on the magnesium turnings. Here are some solutions:

  • Mechanical Activation: In a dry flask, grind the magnesium turnings with a glass rod to expose a fresh surface.

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium.[5] The disappearance of the iodine color or the evolution of ethylene gas indicates activation.

  • Heat: Gentle warming with a heat gun can help initiate the reaction. Be cautious, as the reaction is exothermic.

Q6: I am observing the formation of side products. What are they and how can I minimize them?

A6: Common side products in the Grignard synthesis of this compound include:

  • Propane and Propene: Formed by the reaction of the propylmagnesium bromide with any trace amounts of water or by elimination reactions.

  • Octanes (from Wurtz coupling): Dimerization of the propyl or tert-butyl groups can occur.

  • Unreacted Starting Materials: Incomplete reaction will leave starting materials in the product mixture.

To minimize these, ensure strictly anhydrous conditions, control the rate of addition of the tert-butyl halide, and maintain a consistent reaction temperature.

Alkylation Troubleshooting

Q7: The yield of this compound from isobutane and propene alkylation is low, and I'm getting a mixture of isomers. How can I improve selectivity?

A7: The selectivity towards this compound in alkylation is highly dependent on the catalyst and reaction conditions.

  • Catalyst: The choice of acid catalyst is critical. Solid acid catalysts are often preferred for their ease of separation.

  • Temperature: Lower temperatures generally favor the formation of the desired dimethylpentane isomers.

  • Reactant Ratio: A high isobutane to propene ratio is necessary to minimize propene oligomerization and other side reactions.[6]

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol details the synthesis of this compound from n-propyl bromide and tert-butyl chloride.

G start Start prep_grignard Prepare n-propylmagnesium bromide in anhydrous ether from n-propyl bromide and magnesium. start->prep_grignard add_halide Slowly add tert-butyl chloride to the Grignard solution. prep_grignard->add_halide reflux Reflux the reaction mixture. add_halide->reflux quench Quench the reaction with aqueous ammonium chloride. reflux->quench extract Extract the product with ether. quench->extract dry Dry the organic layer over anhydrous sodium sulfate. extract->dry distill Purify by fractional distillation. dry->distill end End distill->end

Caption: Experimental workflow for the Grignard synthesis of this compound.

Materials:

  • Magnesium turnings

  • n-Propyl bromide

  • tert-Butyl chloride

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (for activation)

  • Flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and mechanical stirrer

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings and a crystal of iodine in the flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of n-propyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the n-propyl bromide solution to the flask to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining n-propyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with tert-Butyl Chloride:

    • Cool the Grignard solution in an ice bath.

    • Add a solution of tert-butyl chloride in anhydrous diethyl ether to the dropping funnel.

    • Add the tert-butyl chloride solution dropwise to the stirred Grignard reagent at a controlled rate to maintain a gentle reaction.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then reflux for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and purify the this compound by fractional distillation.

Protocol 2: Purification by Fractional Distillation

Objective: To separate this compound from unreacted starting materials, solvent, and side products.

Procedure:

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Carefully transfer the crude product to the distillation flask.

  • Slowly heat the flask.

  • Collect the fraction that distills at the boiling point of this compound (approximately 79 °C). Discard the forerun (lower boiling point impurities and solvent) and any high-boiling residue.

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis via Grignard Reaction
n-Propyl Halidetert-Alkyl HalideSolventReported Yield (%)Reference
n-PrMgClt-BuClEther27[2]
n-PrMgBrt-BuClEther29[2]
Table 2: Physical Properties of this compound
PropertyValue
Molecular FormulaC₇H₁₆
Molar Mass100.21 g/mol
Boiling Point79.2 °C
Density0.674 g/cm³ at 20 °C
Solubility in WaterInsoluble
Solubility in Organic SolventsSoluble in nonpolar solvents like ether and hexane.[7]

References

Technical Support Center: Resolving Co-eluting Peaks of Heptane Isomers in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks of heptane isomers during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate heptane isomers using GC-MS?

A1: Heptane has nine structural isomers, many of which have very similar boiling points and polarities. This makes their separation by gas chromatography challenging, as GC separation is primarily based on these physicochemical properties. Consequently, these isomers often co-elute, resulting in overlapping chromatographic peaks that complicate identification and quantification.

Q2: What is the typical elution order of heptane isomers on a non-polar GC column?

A2: On a non-polar stationary phase, such as a DB-5 or HP-5ms column, the elution order of heptane isomers is generally based on their boiling points and degree of branching. More highly branched isomers are typically more volatile (have lower boiling points) and therefore elute earlier than their less branched or linear counterparts. The general elution order is:

  • 2,2,3-Trimethylbutane

  • 2,2-Dimethylpentane

  • 2,4-Dimethylpentane

  • 3,3-Dimethylpentane

  • 2-Methylhexane

  • 3-Methylhexane

  • 3-Ethylpentane

  • n-Heptane

Q3: Can I use mass spectrometry to distinguish between co-eluting heptane isomers?

A3: Yes, mass spectrometry can be a powerful tool for distinguishing co-eluting isomers through a process called deconvolution. Although heptane isomers have the same nominal mass, their fragmentation patterns upon electron ionization can differ. By examining the relative abundances of specific fragment ions, it may be possible to identify and quantify individual isomers within an overlapping peak. For instance, branched isomers often exhibit more pronounced fragmentation at points of branching.

Q4: What are some key fragment ions to look for in the mass spectra of heptane isomers?

A4: The molecular ion for all heptane isomers is at m/z 100. Key fragment ions result from the loss of alkyl groups. For n-heptane, common fragments are observed at m/z 85 (loss of CH₃), 71 (loss of C₂H₅), 57 (loss of C₃H₇), and 43 (loss of C₄H₉), with m/z 43 often being the base peak.[1][2] Branched isomers will have different relative intensities of these fragments. For example, 2-methylhexane shows an intense peak at m/z 43 due to the stable isopropyl cation.[3] 3-methylhexane also shows a prominent m/z 57 fragment.[4] A detailed analysis of the relative intensities of these key fragments can help differentiate the isomers.

Troubleshooting Guides

Issue 1: Poor Resolution of Heptane Isomer Peaks

Symptoms:

  • Broad, overlapping peaks for heptane isomers.

  • Inability to accurately identify and quantify individual isomers.

Possible Causes and Solutions:

CauseSolution
Inappropriate GC Column Select a column with high selectivity for hydrocarbons. A non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1) or a 5% phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5ms), is a good starting point. For enhanced separation, consider using a longer column (e.g., 60 m or 100 m) or a column with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) to increase efficiency.
Suboptimal Temperature Program Optimize the oven temperature program. A slow initial temperature ramp is crucial for separating volatile isomers. Start with a low initial oven temperature (e.g., 35-40°C) and use a slow ramp rate (e.g., 1-2°C/min) through the elution range of the heptane isomers. An initial hold time may also improve the separation of the most volatile isomers.
Incorrect Carrier Gas Flow Rate Optimize the carrier gas linear velocity. Ensure the carrier gas (typically helium or hydrogen) is set to its optimal linear velocity for the column dimensions being used. This will maximize column efficiency and improve resolution.
Issue 2: Co-eluting Peaks Cannot Be Resolved Chromatographically

Symptoms:

  • Despite optimizing the GC method, some isomer peaks still overlap significantly.

Possible Causes and Solutions:

CauseSolution
Very Similar Physicochemical Properties of Isomers Utilize Mass Spectral Deconvolution. If chromatographic separation is incomplete, focus on the mass spectral data. Acquire data in full scan mode to capture the complete fragmentation patterns.
Lack of Distinguishing Fragment Ions Perform a detailed analysis of the mass spectra. Even if the spectra look similar, there may be subtle but consistent differences in the relative abundances of certain fragment ions. Create a library of the mass spectra for each pure isomer standard if available. Use extracted ion chromatograms (EICs) for ions that are more abundant in one isomer than another to help visualize their individual elution profiles.
Complex Sample Matrix Employ advanced separation techniques. For highly complex samples, consider using two-dimensional gas chromatography (GCxGC), which provides significantly higher resolving power by using two columns with different selectivities.

Experimental Protocols

Protocol 1: GC-MS Analysis of Heptane Isomers on a Non-Polar Column

This protocol provides a starting point for the separation of heptane isomers on a common DB-5 type column.

1. Instrumentation and Consumables:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium, 99.999% purity

  • Sample: Mixture of heptane isomers in a volatile solvent (e.g., pentane or hexane)

2. GC-MS Parameters:

ParameterSetting
Inlet Split/Splitless
Inlet Temperature250°C
Injection Volume1 µL
Split Ratio50:1 (can be adjusted based on sample concentration)
Oven Program
Initial Temperature40°C
Initial Hold Time4 minutes
Ramp 11°C/minute to 60°C
Hold 110 minutes
Ramp 215°C/minute to 240°C
Carrier Gas Helium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-150
Scan Speed1000 amu/s

This method is adapted from a gasoline analysis protocol and can be optimized for specific sample types.

Data Presentation

Table 1: Kovats Retention Indices of Heptane Isomers on a Non-Polar Stationary Phase

Kovats retention indices (RI) are a standardized method for reporting retention times, which can help in the identification of compounds. The following table provides approximate retention indices for heptane isomers on a non-polar stationary phase. Actual retention times will vary depending on the specific instrument conditions.

IsomerBoiling Point (°C)Approximate Kovats Retention Index (RI)
2,2,3-Trimethylbutane80.9670
This compound79.2675
2,4-Dimethylpentane80.5680
3,3-Dimethylpentane86.1690
2-Methylhexane90.1695
3-Methylhexane92.0700
3-Ethylpentane93.5705
n-Heptane98.4700

Note: Retention indices are approximate and can vary slightly between different non-polar columns and analytical conditions.

Visualizations

Troubleshooting_Workflow start Start: Co-eluting Heptane Isomer Peaks check_resolution Is Chromatographic Resolution Sufficient? start->check_resolution optimize_gc Optimize GC Method check_resolution->optimize_gc No end_resolved End: Peaks Resolved and Identified check_resolution->end_resolved Yes change_column Select High-Resolution Column (e.g., longer, smaller ID) optimize_gc->change_column optimize_temp Optimize Temperature Program (slow ramp, low initial temp) optimize_gc->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate optimize_gc->optimize_flow recheck_resolution Re-evaluate Resolution change_column->recheck_resolution optimize_temp->recheck_resolution optimize_flow->recheck_resolution deconvolution Utilize Mass Spectral Deconvolution recheck_resolution->deconvolution No recheck_resolution->end_resolved Yes eic Use Extracted Ion Chromatograms (EICs) deconvolution->eic library_match Compare with Spectral Library of Isomers deconvolution->library_match end_deconvoluted End: Isomers Identified via Deconvolution eic->end_deconvoluted library_match->end_deconvoluted

Caption: Troubleshooting workflow for resolving co-eluting heptane isomers.

Deconvolution_Logic start Co-eluting Peak (Multiple Isomers) ms_scan Acquire Full Scan Mass Spectra start->ms_scan identify_fragments Identify Key Fragment Ions (e.g., m/z 43, 57, 71, 85) ms_scan->identify_fragments check_unique_ions Are there unique fragment ions for each isomer? identify_fragments->check_unique_ions eic_quant Use EIC of unique ions for identification and quantification check_unique_ions->eic_quant Yes ratio_analysis Analyze Ratios of Common Fragment Ions check_unique_ions->ratio_analysis No end_identified End: Isomers Differentiated eic_quant->end_identified compare_library Compare fragment ratios to pure isomer standards or library data ratio_analysis->compare_library compare_library->end_identified

References

Technical Support Center: Separation of 2,2-Dimethylpentane and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of 2,2-dimethylpentane from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound from its structural isomers?

A1: The primary methods for separating this compound from its structural isomers include:

  • Adsorptive Separation: Utilizes porous materials like zeolites and metal-organic frameworks (MOFs) to separate isomers based on size exclusion or selective adsorption.

  • Distillation: This includes fractional, extractive, and azeotropic distillation, which separate components based on differences in boiling points, sometimes aided by solvents.

  • Gas Chromatography (GC): A high-resolution analytical technique that separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.

  • Membrane Separation: Employs semi-permeable membranes that selectively allow certain isomers to pass through based on size, shape, or affinity.

Q2: Which separation method is most suitable for my application?

A2: The choice of separation method depends on several factors, including the desired purity, the scale of the separation, the specific isomers present in the mixture, and cost considerations. For high-purity, small-scale separations, gas chromatography is often preferred. For larger, industrial-scale separations, adsorptive separation and extractive distillation are more common.[1][2] The following decision-making workflow can help guide your selection.

start Start: Need to separate This compound from isomers scale What is the scale of separation? start->scale purity What is the desired purity? scale->purity Small Scale (Analytical/Preparative) adsorptive Adsorptive Separation scale->adsorptive Large Scale (Industrial) distillation Extractive/Azeotropic Distillation scale->distillation Large Scale (Industrial) membrane Membrane Separation scale->membrane Large Scale (Industrial) gc Gas Chromatography (GC) purity->gc High Purity (>99%) purity->adsorptive Moderate to High Purity end_high_purity Achieve High Purity gc->end_high_purity end_bulk_sep Achieve Bulk Separation adsorptive->end_bulk_sep distillation->end_bulk_sep membrane->end_bulk_sep

Caption: Decision workflow for selecting a separation method.

Quantitative Data Summary

The following table summarizes typical performance data for various methods used to separate C7 alkane isomers. Please note that exact values can vary based on specific experimental conditions.

Separation MethodAdsorbent/Solvent/MembraneSeparation Factor (α)Purity AchievedTypical ThroughputEnergy Consumption
Adsorptive Separation Zeolite 5AHigh for linear vs. branched>95% for n-heptaneHighModerate
ZSM-5Varies by isomer pairCan be highHighModerate
MOFs (e.g., Fe2(BDP)3)>10 for some isomer pairs>99% for specific isomersModerate to HighLow to Moderate
Extractive Distillation N-methylpyrrolidone (NMP)1.5 - 3.0>98%HighHigh
Sulfolane1.8 - 3.5>98%HighHigh
Gas Chromatography Non-polar capillary column>1.5 for most isomer pairs>99.9%Low (analytical scale)Low
Membrane Separation Zeolite Membranes2 - 10>95%ModerateLow
MOF Membranes (e.g., HKUST-1)>5 for linear vs. branched>90%ModerateLow[3]

Experimental Protocols

Adsorptive Separation using ZSM-5 Zeolite

This protocol outlines the steps for separating this compound from a mixture of C7 isomers using a ZSM-5 zeolite packed column.

1. Adsorbent Activation (Regeneration):

  • Place the ZSM-5 zeolite in a quartz tube furnace.

  • Heat the zeolite to 550°C under a flow of dry nitrogen gas (100 mL/min) for 4 hours to remove any adsorbed water and organic compounds.

  • Cool the zeolite to the desired adsorption temperature under a continuous flow of nitrogen.

2. Adsorption:

  • Pack a stainless-steel column with the activated ZSM-5 zeolite.

  • Set the column temperature to the desired adsorption temperature (e.g., 150°C).

  • Introduce the C7 isomer mixture into the column at a constant flow rate using a carrier gas (e.g., helium).

  • The isomers will be separated based on their differential adsorption on the zeolite. This compound, being more branched, will elute faster than less branched isomers.

  • Monitor the column outlet using a suitable detector (e.g., a flame ionization detector) to collect the separated fractions.

3. Desorption and Regeneration:

  • After the separation is complete, the adsorbed components can be desorbed by increasing the temperature and/or decreasing the pressure.

  • To regenerate the zeolite for subsequent runs, repeat the activation procedure.

start Start: Prepare ZSM-5 activation Activate ZSM-5 (550°C, N2 flow) start->activation packing Pack column with activated ZSM-5 activation->packing adsorption Introduce C7 isomer mixture (150°C, He carrier gas) packing->adsorption separation Isomers separate based on adsorption affinity adsorption->separation collection Collect separated fractions separation->collection desorption Desorb remaining components (increase T, decrease P) collection->desorption regeneration Regenerate ZSM-5 (repeat activation) desorption->regeneration end End: Separation complete regeneration->end

Caption: Workflow for adsorptive separation using ZSM-5.
Gas Chromatography (GC) Method

This protocol provides a general method for the analytical separation of C7 isomers.

1. GC System and Column:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: 50 m x 0.25 mm ID, coated with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane).

2. GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 120°C at a rate of 5°C/min.

    • Ramp 2: Increase to 200°C at a rate of 10°C/min, hold for 2 minutes.

  • Injection Volume: 1 µL of the C7 isomer mixture (diluted in a suitable solvent like hexane if necessary).

  • Split Ratio: 50:1.

3. Data Analysis:

  • Identify the peaks corresponding to each isomer based on their retention times, which are determined by their boiling points and interaction with the stationary phase. This compound will have a shorter retention time compared to its less branched isomers.

Troubleshooting Guides

Adsorptive Separation
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation Efficiency Incomplete activation of the adsorbent.Ensure the activation temperature and time are sufficient to remove all contaminants.
Adsorbent deactivation due to coking.Regenerate the adsorbent by calcination in air to burn off coke deposits.[4]
Inappropriate adsorption temperature or pressure.Optimize the operating conditions to enhance the selectivity for the target isomer.
Column Plugging Fines in the adsorbent material.Use a pre-sieved adsorbent or install a filter at the column inlet.
Coking at high temperatures.Lower the operating temperature or perform more frequent regenerations.
Gas Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Co-elution of Isomers Inadequate column resolution.Use a longer column or a column with a different stationary phase that offers better selectivity for alkanes.
Incorrect oven temperature program.Optimize the temperature ramp rate to improve the separation of closely boiling isomers.
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and a high-quality, inert capillary column.
Column contamination.Bake out the column at a high temperature or trim the first few centimeters of the column.
Ghost Peaks Contamination in the carrier gas, syringe, or sample.Use high-purity carrier gas with traps, clean the syringe, and ensure sample purity.
Extractive Distillation
IssuePossible Cause(s)Troubleshooting Steps
Low Relative Volatility Improper solvent selection.Choose a solvent that has a high selectivity for the isomers being separated. N-methylpyrrolidone (NMP) and sulfolane are effective for alkane separations.
Incorrect solvent-to-feed ratio.Optimize the solvent-to-feed ratio to maximize the change in relative volatility.
Foaming in the Column High boil-up rate.Reduce the reboiler duty to decrease the vapor velocity in the column.
Contaminants in the feed or solvent.Ensure the purity of both the feed and the recycled solvent.
Membrane Separation
IssuePossible Cause(s)Troubleshooting Steps
Low Permeate Flux Membrane fouling or plugging.Clean the membrane according to the manufacturer's instructions or replace the membrane module.
Insufficient transmembrane pressure.Increase the pressure difference across the membrane within the operating limits.
Poor Selectivity Membrane degradation.Check for chemical or thermal degradation of the membrane material and replace if necessary.
Presence of defects in the membrane.Use a high-quality, defect-free membrane and ensure proper module sealing.

This technical support center provides a foundational understanding of the methods available for separating this compound from its structural isomers. For more specific applications, further optimization of the described protocols may be necessary.

References

Technical Support Center: High-Efficiency Purification of 2,2-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-efficiency purification of 2,2-dimethylpentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed answers to frequently asked questions (FAQs) regarding the purification of this branched alkane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in crude this compound?

A1: The impurities in this compound largely depend on its synthesis method. A common laboratory-scale synthesis involves the Grignard reaction of n-propyl magnesium bromide with tert-butyl chloride. Potential impurities from this synthesis and other sources include:

  • Isomeric Heptanes: Other C7 isomers with close boiling points are the most challenging impurities to remove. These include 2,3-dimethylpentane, 3-methylhexane, and n-heptane.

  • Unreacted Starting Materials: Residual n-propyl bromide and tert-butyl chloride may be present if the reaction does not go to completion.

  • Grignard Byproducts: Side reactions can lead to the formation of octane isomers (from coupling of n-propyl groups) and isobutylene (from elimination of tert-butyl chloride).

  • Solvent Residues: Ethers like diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions and may remain in the crude product.

  • Water: Moisture can quench the Grignard reagent and lead to the formation of propane.

Q2: Which purification technique is most suitable for achieving high-purity this compound?

A2: The choice of purification technique depends on the scale of your experiment and the nature of the impurities.

  • Fractional Distillation: This is the most common and effective method for separating this compound from impurities with different boiling points, especially on a larger scale. Due to the small boiling point differences between heptane isomers, a column with a high number of theoretical plates is required.

  • Preparative Gas Chromatography (Prep-GC): For obtaining very high purity (>99.9%) on a smaller scale, preparative GC is an excellent choice. It offers superior separation of close-boiling isomers.

  • Azeotropic or Extractive Distillation: If this compound forms an azeotrope with an impurity, or if the boiling points of isomers are too close for efficient fractional distillation, these techniques may be necessary. An entrainer or solvent is added to alter the relative volatilities of the components.

  • Fractional Freezing: This technique can be used for the purification of alkanes and relies on differences in the freezing points of the components. It can be an energy-efficient alternative to distillation for certain mixtures.

Q3: How can I analyze the purity of my this compound sample?

A3: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for determining the purity of volatile organic compounds like this compound. The area percent of the peaks in the chromatogram corresponds to the relative concentration of each component. For unknown impurity identification, Gas Chromatography-Mass Spectrometry (GC-MS) is used.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of isomers Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or a column with more efficient packing (e.g., structured packing).
Reflux ratio is too low.Increase the reflux ratio to provide more vaporization-condensation cycles.
Distillation rate is too fast.Decrease the heating rate to allow for better equilibrium between liquid and vapor phases.[1]
Flooding of the column Excessive boil-up rate.Reduce the heat input to the distillation flask.
Column insulation is inadequate, causing condensation.Ensure the column is well-insulated to maintain a proper temperature gradient.
Bumping or uneven boiling Lack of boiling chips or stir bar.Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Superheating of the liquid.Ensure smooth boiling by using boiling chips and uniform heating.
Product contamination with solvent Incomplete removal of reaction solvent before distillation.Perform a simple distillation to remove the bulk of the low-boiling solvent before fractional distillation.
Preparative Gas Chromatography (Prep-GC)
Problem Possible Cause(s) Recommended Solution(s)
Co-elution of isomers Inappropriate stationary phase.Select a column with a different polarity. For alkane isomers, a non-polar or weakly polar phase is often a good starting point. Specialized columns for hydrocarbon analysis may provide better separation.
Suboptimal temperature program.Optimize the temperature program. A slower ramp rate or an isothermal period can improve the resolution of closely eluting peaks.
Carrier gas flow rate is not optimal.Determine the optimal linear velocity for the carrier gas (e.g., Helium or Hydrogen) for your column.
Peak tailing Active sites in the injector, column, or detector.Use a deactivated liner and a high-quality, inert column.
Column contamination.Bake out the column at a high temperature (within its specified limits). If the problem persists, trim the front end of the column.
Low recovery of purified product Inefficient trapping of the eluent.Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a cryocooler).
Sample overload.Reduce the injection volume or the concentration of the sample.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is adapted from general procedures for the fractional distillation of heptane isomers and should be optimized for your specific equipment and purity requirements.

Objective: To separate this compound from other heptane isomers and residual synthesis impurities.

Materials:

  • Crude this compound

  • Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)

  • Distillation head with condenser and receiving flask

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Insulate the fractionating column and distillation head to minimize heat loss.[1]

  • Heating: Begin heating the flask gently. If using a stirrer, ensure it is rotating smoothly.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the column. Adjust the heating rate to establish a steady reflux in the column. Allow the column to equilibrate for at least 30 minutes before collecting any distillate.

  • Distillate Collection: Slowly begin to collect the distillate. A slow and steady collection rate (e.g., 1-2 drops per second) is crucial for good separation.

  • Monitoring: Monitor the temperature at the distillation head. The temperature should remain constant while the first fraction (the lowest boiling component) is distilling.

  • Fraction Collection: Collect fractions in separate receiving flasks. It is advisable to collect a small forerun, the main fraction of pure this compound, and a final fraction containing higher boiling impurities. The main fraction should be collected over a narrow temperature range corresponding to the boiling point of this compound (79.2 °C).

  • Analysis: Analyze the purity of each fraction using GC-FID.

Protocol 2: High-Purity Separation by Preparative Gas Chromatography (Prep-GC)

This protocol provides a starting point for method development. The parameters should be optimized for your specific instrument and the impurity profile of your sample.

Objective: To obtain high-purity (>99.5%) this compound by separating it from close-boiling isomers.

Instrumentation and Columns:

  • Preparative Gas Chromatograph with a fraction collector.

  • Column: A non-polar or semi-polar capillary column is recommended for alkane isomer separation. A thick film thickness can increase sample loading capacity. Example: A PDMS (polydimethylsiloxane) or a 5% phenyl-PDMS column.

Suggested GC Parameters:

Parameter Value
Injection Volume 1-10 µL (depending on column dimensions and sample concentration)
Inlet Temperature 250 °C
Split Ratio Splitless or low split ratio to maximize sample transfer to the column
Carrier Gas Helium or Hydrogen
Flow Rate Optimized for best resolution (typically 1-5 mL/min for capillary columns)
Oven Program Initial Temp: 40 °C, hold for 5 minRamp: 2 °C/min to 100 °CFinal Hold: 5 min
Detector FID (a small portion of the effluent is split to the detector)
Fraction Collector Cooled trap (e.g., liquid nitrogen)

Procedure:

  • Method Development: If possible, first develop an analytical method on a similar analytical-scale column to determine the retention times of this compound and its impurities.

  • Sample Preparation: Prepare a solution of the crude this compound in a volatile solvent (e.g., pentane or hexane) if necessary to achieve the desired concentration for injection.

  • Injection and Separation: Inject the sample onto the Prep-GC system.

  • Fraction Collection: Set the fraction collector to trap the effluent at the predetermined retention time of this compound.

  • Recovery: After the run, rinse the collection trap with a small amount of a suitable solvent to recover the purified product.

  • Purity Verification: Analyze the collected fraction by analytical GC-FID to confirm its purity.

  • Optimization: Adjust the injection volume, oven temperature program, and flow rate to optimize the separation and recovery.[2]

Quantitative Data Summary

The following table provides typical physical properties of this compound and some of its common isomeric impurities, which are critical for planning purification strategies. Expected purities are based on the capabilities of the techniques and may vary.

Compound Boiling Point (°C) Freezing Point (°C) Expected Purity (Fractional Distillation) Expected Purity (Prep-GC)
This compound 79.2-123.795-99%>99.5%
2,4-Dimethylpentane80.5-119.2--
3,3-Dimethylpentane86.1-134.6--
2-Methylhexane90.1-118.3--
3-Methylhexane91.9-119.4--
n-Heptane98.4-90.6--

Data sourced from various chemical property databases.

Visualizations

Experimental Workflow for Purification and Analysis

Purification_Workflow General Workflow for Purification and Analysis of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude this compound frac_dist Fractional Distillation synthesis->frac_dist Primary Purification prep_gc Preparative GC synthesis->prep_gc High-Purity Small Scale gc_fid GC-FID frac_dist->gc_fid Check Purity gc_ms GC-MS frac_dist->gc_ms Identify Impurities prep_gc->gc_fid Check Purity gc_fid->prep_gc If Further Purification Needed pure_product High-Purity this compound gc_fid->pure_product If Purity is Sufficient Distillation_Troubleshooting Troubleshooting Isomer Separation in Fractional Distillation start Poor Isomer Separation (GC Analysis) check_column Is the column efficiency sufficient? start->check_column increase_plates Use a column with more theoretical plates. check_column->increase_plates No check_rate Is the distillation rate too fast? check_column->check_rate Yes increase_plates->start decrease_heat Decrease the heating rate. check_rate->decrease_heat Yes check_reflux Is the reflux ratio too low? check_rate->check_reflux No decrease_heat->start increase_reflux Increase the reflux ratio. check_reflux->increase_reflux Yes success Improved Separation check_reflux->success No increase_reflux->start Purification_Decision_Tree Decision Tree for Purification Method Selection start Start with Crude This compound scale What is the scale of the purification? start->scale purity What is the desired purity level? scale->purity Large Scale (>10g) prep_gc Preparative GC scale->prep_gc Small Scale (<10g) bp_diff Are boiling points of impurities significantly different? purity->bp_diff High Purity (>99%) frac_dist Fractional Distillation purity->frac_dist Moderate Purity (95-99%) bp_diff->frac_dist Yes extractive_dist Extractive/Azeotropic Distillation bp_diff->extractive_dist No / Azeotrope

References

How to prevent sample contamination in alkane analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for alkane analysis. This resource is designed for researchers, scientists, and drug development professionals to help prevent, identify, and troubleshoot sample contamination issues during their experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions to specific problems you may encounter during alkane analysis.

Issue 1: A homologous series of evenly spaced peaks appears in my chromatogram.

This often indicates systemic contamination from a single source that releases a range of related compounds.

Q1: What are the most common sources of long-chain alkane contamination?

A1: Common sources include carrier gas, gas traps, sample solvents, septa, and sample carryover from previous injections.[1][2] Contamination can also be introduced from handling, such as oils from fingerprints.[2] Other significant sources are leaching from plasticware like pipette tips and vials, and the use of Parafilm®, which contains polyolefins and paraffin waxes.[1]

Troubleshooting Steps:

Potential CauseIdentificationSolution
Contaminated Carrier Gas Peaks are present in a "no injection" blank. Contamination may build up when the instrument is idle and appear as a "hump" or a series of peaks in the first run of the day.[1]Install or replace a high-capacity hydrocarbon trap on the carrier gas line just before the GC inlet. Even high-purity gases can contain trace levels of hydrocarbons.[1]
Injector (Inlet) Contamination The homologous series of peaks appears in solvent blanks. The intensity might be high in the first injection after the instrument has been idle.[1]Perform inlet maintenance: replace the septum, liner, and O-rings. Clean the inlet body with appropriate high-purity solvents (e.g., hexane, methanol).[1]
Column Contamination Peaks are broad and tailing, and the baseline may be elevated. The contamination persists even after cleaning the inlet.[1]Trim the first 10-30 cm from the front of the GC column.[1] If contamination is severe, the column may need to be replaced.
Sample Carryover A faint pattern of the previous, highly concentrated sample appears in a subsequent blank injection.[1]Implement a rigorous syringe and injector cleaning protocol between runs. Inject a high-purity solvent blank after analyzing a concentrated sample to flush the system.[1]
Issue 2: Random, non-reproducible peaks appear in my chromatograms.

This type of contamination is often sporadic and can be challenging to pinpoint.

Q2: How can I identify the source of random peaks?

A2: Random peaks can stem from various sources, including contaminated solvents, leaching from plasticware, contaminated glassware, and improper sample handling. A systematic approach using different types of blanks is crucial for identification.

Troubleshooting Steps:

Potential CauseIdentificationSolution
Contaminated Solvents Peaks appear when a specific solvent is used for sample preparation or as a wash solvent.[1]Run a blank injection of each solvent used in your workflow. If a solvent is contaminated, use a fresh bottle of high-purity, GC-grade solvent.[1][3][4]
Leaching from Plasticware Contamination is more prevalent in samples that have been in contact with plastic containers, pipette tips, or vial caps for an extended period.[1]Whenever possible, use glassware for all sample preparation and storage. If plastics are unavoidable, minimize contact time and use high-quality polypropylene or PTFE materials.[1]
Contaminated Glassware Contamination appears inconsistently across different samples.Implement a rigorous glassware cleaning protocol. (See Q3 for details).
Glove Contamination Contamination is sporadic and may correlate with the handling of glassware or sample vials.[1]Wear powder-free nitrile gloves and change them frequently. Avoid touching surfaces that will come into contact with the sample or high-purity solvents.[1][3]
Parafilm® Contamination Contamination appears after using Parafilm® to seal flasks or tubes.Avoid direct contact of Parafilm® with the sample or solvent, as it can leach into nonpolar solvents.[1] Use PTFE-lined caps or ground glass stoppers as alternatives.[1]
Issue 3: Ensuring the cleanliness of laboratory equipment.

Proper cleaning of all equipment is fundamental to preventing contamination.

Q3: How can I properly clean my laboratory glassware for trace alkane analysis?

A3: A rigorous cleaning procedure is essential.[1] For general lab equipment, daily wipe-downs and weekly deep cleaning are recommended.[5]

Recommended Glassware Cleaning Protocol:

  • Mechanical Cleaning: Manually scrub with a laboratory-grade detergent and warm water to remove visible residues.[1]

  • Solvent Rinse: Rinse thoroughly with deionized water, followed by a rinse with a high-purity solvent such as acetone or hexane to remove organic residues.[1][5]

  • Acid Rinse (Optional but Recommended): For trace analysis, soaking or rinsing with a dilute acid solution (e.g., 10% hydrochloric acid) can help remove acid-soluble contaminants.[1]

  • Final Rinse: Rinse again with deionized water and then with high-purity solvent.[1]

  • Drying: Oven-dry the glassware at a high temperature (e.g., >100 °C) to remove residual solvent and water.[1]

Issue 4: The role of blanks in identifying contamination.

Blanks are essential tools for tracing the source of contamination.[6][7]

Q4: What types of blanks should I use and what do they tell me?

A4: Different blanks are used to isolate contamination at various stages of the analytical process.

Blank TypePurposeCollection Frequency
Method Blank Assesses contamination introduced during sample preparation in the lab.[6]1 per batch of samples prepared at the same time.[6]
Instrument Blank Assesses instrument contamination.[6]Defined by the analytical method or at the analyst's discretion (e.g., after a high concentration sample).[6]
Field Blank Assesses contamination from field conditions during sampling.[6]1 per day per matrix or 1 per 20 samples per matrix, whichever is more frequent.[6]
Trip Blank Assesses contamination introduced during shipping and handling (typically for volatile compounds).[6]1 per cooler containing volatile samples.[6]
Equipment Blank (Rinsate Blank) Assesses the adequacy of the decontamination process for field sampling equipment.[6]1 per day per matrix or 1 per 20 samples per matrix, whichever is more frequent.[6]
Issue 5: Proper sample collection and storage.

Correct procedures during sample collection and storage are critical to maintaining sample integrity.

Q5: What are the best practices for field sampling to avoid contamination?

A5: To obtain representative samples, care must be taken to ensure that the integrity of the sample is not compromised.[8]

  • Work from areas of least likely contamination to most likely.[8]

  • Use dedicated sampling equipment or thoroughly clean equipment between sampling points.[8]

  • Wear powder-free nitrile gloves and change them frequently.[1][3][9]

  • Avoid clothing that may be a source of contamination (e.g., new cotton clothing, Gore-Tex™).[9]

  • Use appropriate sample containers, such as polypropylene or HDPE bottles with unlined caps for some applications, to avoid analyte loss through adsorption to glass.[9]

Q6: How should I store my alkane samples?

A6: Proper storage is crucial to prevent degradation and contamination.

  • Store samples in a cool, dark place.[10] For many samples, this means chilling to <6°C immediately after collection.[11]

  • Use containers made of inert materials, such as amber glass with PTFE-lined caps, to minimize interactions with the sample and protect from light.[1][12]

  • Ensure containers are tightly sealed to prevent evaporation of volatile alkanes and the entry of contaminants.[10]

  • Store highly volatile short-chain alkanes in a cool or refrigerated space to reduce their volatility.[10]

Experimental Protocols

Protocol 1: Analysis of Solvent Blanks

This protocol is used to verify the purity of solvents used in sample preparation and analysis.

  • Objective: To detect any alkane contamination present in the solvents.

  • Procedure:

    • Using a clean, gas-tight syringe, draw up the solvent to be tested.

    • Inject the solvent directly into the gas chromatograph (GC) using the same method parameters as for your samples.

    • Analyze the resulting chromatogram for any unexpected peaks.

  • Expected Results: A clean chromatogram with no significant peaks indicates a pure solvent. The presence of a homologous series of peaks or other unexpected peaks indicates solvent contamination.[1]

Protocol 2: Glassware Cleaning for Trace Alkane Analysis

A detailed methodology for cleaning laboratory glassware to remove potential contaminants.

  • Objective: To ensure that glassware does not introduce alkane contamination into the samples.

  • Procedure:

    • Mechanical Cleaning: Manually scrub glassware with a laboratory-grade detergent and warm water.[1]

    • Deionized Water Rinse: Rinse thoroughly with deionized water.

    • Solvent Rinse: Rinse with a high-purity solvent such as acetone or hexane.[1]

    • Acid Rinse (Optional): For highly sensitive analyses, soak or rinse with a 10% hydrochloric acid solution.[1]

    • Final Deionized Water and Solvent Rinse: Rinse again with deionized water followed by a final rinse with high-purity solvent.[1]

    • Drying: Place the glassware in an oven at >100°C until completely dry.[1]

Visualizations

Contamination_Troubleshooting_Workflow start Unexpected Peaks in Chromatogram is_homologous Is it a homologous series? start->is_homologous is_random Are the peaks random and non-reproducible? is_homologous->is_random No systemic_contamination Likely Systemic Contamination is_homologous->systemic_contamination Yes sporadic_contamination Likely Sporadic Contamination is_random->sporadic_contamination Yes check_no_injection Run 'No Injection' Blank systemic_contamination->check_no_injection check_solvent_blank Run Solvent Blank systemic_contamination->check_solvent_blank check_carryover Inject Blank After Concentrated Sample systemic_contamination->check_carryover carrier_gas Contaminated Carrier Gas (Install/Replace Trap) check_no_injection->carrier_gas inlet_column Inlet or Column Contamination (Perform Maintenance) check_solvent_blank->inlet_column carryover Sample Carryover (Improve Cleaning Protocol) check_carryover->carryover check_solvents Analyze Individual Solvents sporadic_contamination->check_solvents check_plastics Review Use of Plasticware sporadic_contamination->check_plastics check_handling Review Handling Procedures (Gloves, Parafilm) sporadic_contamination->check_handling solvent_issue Contaminated Solvent (Use Fresh Bottle) check_solvents->solvent_issue plastic_issue Leaching from Plastic (Switch to Glass/PTFE) check_plastics->plastic_issue handling_issue Handling Issue (Change Gloves, Avoid Parafilm) check_handling->handling_issue

Caption: A logical workflow for isolating the source of alkane contamination.

Glassware_Cleaning_Workflow start Contaminated Glassware step1 1. Mechanical Cleaning (Detergent and Warm Water) start->step1 step2 2. Solvent Rinse (Deionized Water, then Acetone/Hexane) step1->step2 step3 3. Acid Rinse (Optional) (e.g., 10% HCl) step2->step3 step4 4. Final Rinse (Deionized Water, then High-Purity Solvent) step3->step4 step5 5. Drying (Oven >100°C) step4->step5 end Clean Glassware for Trace Analysis step5->end

References

Technical Support Center: Optimizing Derivatization of Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the derivatization of saturated hydrocarbons. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your reaction conditions. Saturated hydrocarbons, due to their chemical inertness, present unique challenges for derivatization, a critical step for analysis and further functionalization in various research and development pipelines, including drug discovery.

Troubleshooting Guides

This section addresses common issues encountered during the derivatization of saturated hydrocarbons, providing potential causes and actionable solutions.

Low or No Product Yield

Problem: The derivatization reaction results in a low yield or complete absence of the desired product.

Possible Cause Troubleshooting Steps
Incomplete Reaction Optimize Reaction Time and Temperature: Many derivatization reactions, such as silylation of sterically hindered groups, may require elevated temperatures (e.g., 60-70°C) and extended reaction times (e.g., 30-60 minutes) to proceed to completion. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal duration.[1] Increase Reagent Concentration: An insufficient amount of the derivatizing agent can lead to an incomplete reaction. It is often recommended to use a molar excess of the reagent. For silylation, a 2:1 molar ratio of the silylating agent to active hydrogens is a good starting point.[1]
Reagent Degradation Use Fresh Reagents: Derivatization reagents, especially silylating agents, can be sensitive to moisture and degrade over time. Ensure reagents are fresh and have been stored under anhydrous conditions. Check for Proper Storage: Store reagents in a desiccator or under an inert atmosphere to prevent degradation from atmospheric moisture.
Presence of Moisture Ensure Anhydrous Conditions: Water can hydrolyze many derivatizing reagents and the resulting derivatives, leading to low or no yield.[1] All glassware should be oven-dried, and solvents and reagents should be anhydrous. Drying the sample under a stream of nitrogen before adding the derivatization reagent is a recommended practice.[1]
Poor Solubility Select an Appropriate Solvent: The starting material and reagents must be fully dissolved for the reaction to proceed efficiently. If solubility is an issue, screen different anhydrous solvents or solvent mixtures. For silylation, polar aprotic solvents are often effective.
Catalyst Deactivation Use Fresh Catalyst: In catalyzed reactions like C-H activation, ensure the catalyst is active. Some catalysts are sensitive to air and moisture. Increase Catalyst Loading: If deactivation is suspected, a higher catalyst loading may be necessary to achieve the desired conversion.
Poor Regioselectivity

Problem: The derivatization occurs at multiple positions on the hydrocarbon, leading to a mixture of isomers.

Possible Cause Troubleshooting Steps
Lack of a Directing Group Install a Directing Group: For site-selective C-H activation, the presence of a directing group is often crucial.[2] These groups coordinate to the metal catalyst and direct the functionalization to a specific C-H bond. Common directing groups include pyridines and amides.[2]
Suboptimal Catalyst or Ligand Screen Different Catalysts and Ligands: The choice of catalyst and ligand can significantly influence regioselectivity. For instance, in palladium-catalyzed C-H activation, different phosphine ligands can lead to varying regioselectivities. Experiment with a range of catalysts (e.g., Pd vs. Cu) and ligands to find the optimal combination for your substrate.[3][4]
Incorrect Solvent or Temperature Optimize Reaction Conditions: Solvent polarity and reaction temperature can affect the kinetics and thermodynamics of the reaction, thereby influencing regioselectivity.[5] A systematic screening of solvents and temperatures is recommended. Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, leading to higher selectivity.
Steric Hindrance Modify the Directing Group or Ligand: Steric bulk on the directing group or the ligand can be used to control regioselectivity by favoring reaction at less sterically hindered positions.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of saturated hydrocarbons necessary?

A1: Saturated hydrocarbons are often non-polar and lack functional groups, making them difficult to analyze by techniques like HPLC and challenging to use as starting materials for further synthesis. Derivatization introduces functional groups that can improve chromatographic properties (e.g., volatility for GC), enhance detector response, and provide a handle for subsequent chemical transformations.[6]

Q2: What are the main strategies for derivatizing saturated hydrocarbons?

A2: The primary strategies include:

  • C-H Activation: This involves the use of a transition metal catalyst to cleave a C-H bond and introduce a new functional group. This method can be highly regioselective with the use of directing groups.

  • Radical Functionalization: This approach uses radical initiators to generate alkyl radicals from alkanes, which can then be trapped by various reagents. The Barton reaction is a classic example.[7]

  • Photochemical Derivatization: This method utilizes light to promote the reaction between a hydrocarbon and a derivatizing agent, often proceeding under mild conditions.[8][9]

Q3: How do I choose the right directing group for my C-H activation reaction?

A3: The choice of a directing group depends on several factors, including the desired site of functionalization, the stability of the directing group under the reaction conditions, and the ease of its installation and removal.[10] Pyridine and amide moieties are common and effective directing groups for palladium-catalyzed C-H functionalization.[2] The electronic properties of the directing group can also influence the reaction rate.[2]

Q4: I am working with a complex natural product containing a saturated hydrocarbon moiety. What are the key considerations for its derivatization?

A4: Derivatizing complex molecules like steroids, terpenoids, or alkaloids requires careful consideration of chemoselectivity. The presence of multiple functional groups can lead to undesired side reactions. It is crucial to choose a derivatization method that is selective for the C-H bonds of the hydrocarbon portion without affecting other sensitive functionalities.[11] Late-stage functionalization using C-H activation is a powerful tool for this purpose.[12]

Q5: What are the main challenges when scaling up a hydrocarbon derivatization reaction for pharmaceutical applications?

A5: Scaling up presents several challenges, including:

  • Reaction Kinetics and Heat Transfer: Reactions that are well-behaved on a small scale may become difficult to control at a larger scale due to changes in surface area-to-volume ratios and heat transfer.

  • Mixing: Ensuring efficient mixing in a large reactor is critical for maintaining reaction homogeneity and achieving consistent results.

  • Reagent Addition: The rate of reagent addition can significantly impact the reaction outcome and needs to be carefully controlled during scale-up.

  • Safety: Handling large quantities of flammable solvents and potentially pyrophoric reagents requires stringent safety protocols.[5][13][14]

Data Presentation

Table 1: Comparison of Reaction Conditions for Alkane Derivatization
Derivatization MethodCatalyst/ReagentSubstrateSolventTemp (°C)Time (h)Yield (%)RegioselectivityRef.
Pd-Catalyzed C-H Arylation Pd(OAc)₂ / PPh₃n-PentaneToluene11024652- > 3- > 1-[15]
Cu-Catalyzed C-H Arylation Cu(OAc)₂ / PhenCyclohexaneDioxane1204855N/A[4]
Photochemical Azidation Acridinium photocatalystCyclohexaneHFIPRT470N/A[16]
Barton Decarboxylation AIBN / Bu₃SnHPalmitoyl ChlorideChloroformReflux1~80N/A[1]
Photochemical Oximation t-Butyl nitriteCyclohexaneCyclohexane500.17~60N/A[16]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation

This protocol is a general guideline for the arylation of a saturated hydrocarbon using a palladium catalyst and a directing group.

Materials:

  • Saturated hydrocarbon substrate with a directing group (e.g., 2-pentylpyridine)

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Schlenk tube and inert atmosphere setup (e.g., argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the saturated hydrocarbon substrate (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Photochemical Derivatization in a Flow Reactor

This protocol describes a general procedure for the photochemical derivatization of alkanes in a continuous flow system.[8][9][17][18]

Materials:

  • Saturated hydrocarbon (e.g., cyclohexane)

  • Derivatizing agent (e.g., tert-butyl nitrite for oximation)

  • Photocatalyst (if required, e.g., sodium decatungstate for hydroalkylation)[8]

  • Anhydrous solvent (e.g., acetonitrile)

  • Flow chemistry system with a photochemical reactor (e.g., Vapourtec UV-150)[8]

  • Syringe pumps

  • Back-pressure regulator

Procedure:

  • Prepare a stock solution of the saturated hydrocarbon, derivatizing agent, and photocatalyst (if applicable) in the chosen anhydrous solvent.

  • Set up the flow chemistry system with the photochemical reactor, ensuring all connections are secure.

  • Set the desired temperature for the reactor and the wavelength of the UV lamp.

  • Pump the stock solution through the reactor at a defined flow rate to achieve the desired residence time (e.g., 4-10 minutes).[8][16]

  • Use a back-pressure regulator to maintain the alkane in the liquid phase if it is a gas at ambient pressure.[8]

  • Collect the output from the reactor.

  • Analyze the product mixture by GC-MS or other suitable analytical techniques to determine conversion and selectivity.

  • For preparative scale, the collected solution can be concentrated and the product purified by chromatography.

Protocol 3: Barton Radical Decarboxylation

This protocol outlines the conversion of a carboxylic acid to an alkane via a thiohydroxamate ester (Barton ester).[1][7][19]

Materials:

  • Aliphatic carboxylic acid

  • Oxalyl chloride or thionyl chloride

  • Sodium salt of 1-hydroxypyridine-2(1H)-thione

  • Tributyltin hydride (Bu₃SnH) or chloroform as a hydrogen donor

  • AIBN (2,2'-azobisisobutyronitrile) as a radical initiator (if heating)

  • Tungsten lamp for photochemical initiation

  • Anhydrous, peroxide-free solvent (e.g., chloroform or benzene)

Procedure:

  • Preparation of the Acid Chloride: Convert the carboxylic acid to its corresponding acid chloride using oxalyl chloride or thionyl chloride according to standard procedures.

  • Formation of the Barton Ester: In a flask under an inert atmosphere, dissolve the sodium salt of 1-hydroxypyridine-2(1H)-thione in an anhydrous solvent. Add the acid chloride dropwise at room temperature.

  • Decarboxylation:

    • Thermal Method: To the solution of the Barton ester, add Bu₃SnH and a catalytic amount of AIBN. Heat the mixture to reflux until the reaction is complete (monitored by TLC or the disappearance of the yellow color).

    • Photochemical Method: Irradiate the solution of the Barton ester in chloroform (which acts as both solvent and hydrogen donor) with a tungsten lamp until the reaction is complete.[1]

  • Workup: Cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the alkane.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_reaction Is the reaction incomplete? start->check_reaction check_reagents Are reagents degraded? check_reaction->check_reagents No optimize_conditions Optimize time, temp, & concentration check_reaction->optimize_conditions Yes check_moisture Is moisture present? check_reagents->check_moisture No use_fresh_reagents Use fresh, properly stored reagents check_reagents->use_fresh_reagents Yes check_solubility Is there a solubility issue? check_moisture->check_solubility No ensure_anhydrous Use dry glassware, solvents, & reagents check_moisture->ensure_anhydrous Yes check_catalyst Is the catalyst deactivated? check_solubility->check_catalyst No screen_solvents Screen different anhydrous solvents check_solubility->screen_solvents Yes catalyst_solutions Use fresh catalyst or increase loading check_catalyst->catalyst_solutions Yes success Improved Yield optimize_conditions->success use_fresh_reagents->success ensure_anhydrous->success screen_solvents->success catalyst_solutions->success

Caption: Troubleshooting workflow for low or no product yield.

Troubleshooting_Regioselectivity start Poor Regioselectivity check_dg Is a directing group (DG) present? start->check_dg check_catalyst Is the catalyst/ligand optimal? check_dg->check_catalyst Yes install_dg Install a suitable directing group check_dg->install_dg No check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes screen_catalysts Screen different catalysts and ligands check_catalyst->screen_catalysts No check_sterics Are steric effects controlling the reaction? check_conditions->check_sterics Yes optimize_conditions Optimize solvent and temperature check_conditions->optimize_conditions No modify_sterics Modify DG or ligand to alter sterics check_sterics->modify_sterics Yes success Improved Regioselectivity install_dg->success screen_catalysts->success optimize_conditions->success modify_sterics->success

Caption: Decision pathway for troubleshooting poor regioselectivity.

Experimental_Workflow_CH_Activation start Start: Substrate Preparation setup Reaction Setup under Inert Atmosphere start->setup Add substrate, catalyst, ligand, base, solvent reaction Heating and Stirring setup->reaction Set temperature and time monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup Workup: Quenching and Extraction monitoring->workup Reaction complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization purification->analysis

Caption: General experimental workflow for C-H activation.

References

Troubleshooting inconsistent fragmentation patterns in mass spectrometry of alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting mass spectrometry of alkanes. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to inconsistent fragmentation patterns observed during GC-MS analysis of alkanes.

Frequently Asked Questions (FAQs)

Q1: Why are the fragmentation patterns of my alkane samples inconsistent from run to run?

Inconsistent fragmentation patterns in alkane analysis can arise from several instrumental factors. The most common causes include fluctuations in the ion source temperature, variations in the electron energy, and changes in the cleanliness of the ion source. Reproducibility in mass spectrometry can be challenging due to the sensitivity of the instrumentation to minor changes in operating conditions.[1]

Q2: I am not seeing a molecular ion (M+) peak for my branched alkane. Is this normal?

Yes, this is a very common observation, especially when using the standard Electron Ionization (EI) technique. The molecular ions of alkanes, particularly branched alkanes, are often energetically unstable and fragment very readily.[2] Cleavage is favored at branching points because it leads to the formation of more stable secondary or tertiary carbocations.[3][4] For long-chain or highly branched alkanes, the molecular ion peak may be very weak or completely absent from the spectrum.[3]

Q3: My library search results for a known alkane standard are poor or incorrect. What could be the cause?

Poor library matches can occur even with a clean instrument and proper tuning. Mass spectra can differ between different types of instruments or even between instruments of the same model, which can lead to mismatches with library entries.[5] Additionally, the degree of contamination and specific tuning parameters can strongly influence the resulting mass spectrum.[5] It is often recommended to create a user-specific library by running your own standards on your instrument for more reliable identification.[5]

Q4: Can the temperature of the ion source really have a significant impact on alkane fragmentation?

Absolutely. The ion source temperature is a critical parameter that directly influences fragmentation patterns. Higher source temperatures increase the internal energy of the molecular ions, leading to more extensive fragmentation and a decrease in the abundance of the molecular ion.[6] Conversely, a lower source temperature can reduce fragmentation.[7] This effect is more pronounced for larger molecules.

Q5: What are "soft" ionization techniques, and can they help with alkane analysis?

Soft ionization techniques are methods that impart less energy to the analyte molecules during ionization, resulting in significantly less fragmentation.[8] Chemical Ionization (CI) is a common soft ionization technique that is very useful for alkane analysis, especially when determining the molecular weight is critical.[2][8] In CI, a reagent gas (like methane or isobutane) is ionized first, and these ions then react with the analyte to create a protonated molecule ([M+H]+), which is more stable and less prone to fragmentation.[2][8]

Troubleshooting Guides

This section provides structured guides to address specific issues you may encounter.

Issue 1: Inconsistent Fragment Ion Ratios for the Same Analyte Across Different Runs

If you observe that the relative abundances of fragment ions for the same alkane standard are changing between injections, follow this troubleshooting workflow.

G start Start: Inconsistent Fragment Ratios Observed check_tune 1. Verify MS Tune Stability - Have tune parameters (e.g., repeller voltage) shifted significantly? - Are PFTBA fragment ratios consistent with previous tunes? start->check_tune tune_ok Tune is Stable check_tune->tune_ok Yes tune_bad Tune is Unstable check_tune->tune_bad No check_source_temp 3. Check Ion Source Temperature - Is the actual source temperature stable and matching the setpoint? tune_ok->check_source_temp retune 2. Perform Autotune - Ensure source is at thermal equilibrium before tuning. tune_bad->retune retune->check_source_temp temp_ok Temperature is Stable check_source_temp->temp_ok Yes temp_bad Temperature is Fluctuating check_source_temp->temp_bad No check_source_clean 4. Assess Ion Source Cleanliness - Is there a high background? - Has sensitivity decreased over time? temp_ok->check_source_clean contact_service Contact Service Engineer - Possible faulty sensor or heater. temp_bad->contact_service end End: Re-analyze Standard contact_service->end source_clean_ok Source is Clean check_source_clean->source_clean_ok No source_dirty Source is Dirty check_source_clean->source_dirty Yes source_clean_ok->end clean_source 5. Clean the Ion Source - Follow the detailed protocol for ion source cleaning. source_dirty->clean_source clean_source->end

Figure 1. Troubleshooting workflow for inconsistent fragment ion ratios.

Detailed Steps:

  • Verify MS Tune Stability: The first step in diagnosing inconsistency is to check the instrument's tune report.[9] The autotune routine uses a standard compound (like PFTBA) to set voltages for the ion source, lenses, and analyzer.[10] Significant changes in these parameters, especially the repeller voltage, can indicate a dirty ion source.[10] If the ratios of the PFTBA fragments (e.g., m/z 69, 219, 502) are inconsistent with previous tunes, it points to an instrument issue.[9]

  • Perform Autotune: If the tune is unstable, perform a new autotune. Ensure the instrument, particularly the ion source, has reached thermal stability before starting the tuning process.[1]

  • Check Ion Source Temperature: As highlighted in the FAQs, the ion source temperature is a crucial parameter affecting fragmentation. Verify in your instrument's software that the readback temperature is stable and matches your method's setpoint. Large fluctuations can lead to variable fragmentation.

  • Assess Ion Source Cleanliness: A dirty ion source is a frequent cause of a wide range of MS issues, including inconsistent fragmentation and decreased sensitivity.[11] If you observe high background noise or a gradual decrease in signal intensity over time, it is a strong indicator that the source needs cleaning.[11]

  • Clean the Ion Source: If the ion source is determined to be dirty, it must be carefully cleaned. Refer to the detailed experimental protocol below.

Issue 2: Molecular Ion is Weak or Absent, and Fragmentation is Too High

When dealing with alkanes that are prone to extensive fragmentation, you may need to adjust your method to preserve the molecular ion.

G start Start: Excessive Fragmentation / No M+ lower_source_temp 1. Lower Ion Source Temperature - Decrease in 10-20°C increments. - e.g., from 230°C to 200°C. start->lower_source_temp temp_effect Sufficient Improvement? lower_source_temp->temp_effect lower_e_energy 2. Lower Electron Energy (EI) - Decrease from 70 eV to 20-30 eV. - Note: This will create non-standard spectra. temp_effect->lower_e_energy No end End: Optimized Method temp_effect->end Yes energy_effect Sufficient Improvement? lower_e_energy->energy_effect use_ci 3. Switch to Chemical Ionization (CI) - Use a 'soft' reagent gas like isobutane or ammonia. energy_effect->use_ci No energy_effect->end Yes use_ci->end

Figure 2. Logical workflow for reducing excessive fragmentation.

Detailed Steps:

  • Lower Ion Source Temperature: The simplest first step is to reduce the temperature of the ion source. A lower temperature provides less thermal energy to the newly formed ions, reducing the extent of fragmentation.[6] Try decreasing the temperature in increments of 10-20°C (e.g., from a standard 230°C down to 200°C) and observe the effect on the molecular ion abundance.[7][12]

  • Lower Electron Energy: Standard EI-MS uses an electron energy of 70 eV to ensure reproducible fragmentation for library matching.[13] However, this high energy is often what causes the extensive fragmentation.[14] Reducing the electron energy to a lower value (e.g., 15-20 eV) can significantly decrease fragmentation and enhance the molecular ion peak.[7][14] Be aware that this will produce non-standard spectra that will not match commercial libraries.

  • Switch to Chemical Ionization (CI): If the above steps are insufficient, switching to CI is the most effective way to obtain molecular weight information.[2] CI uses a reagent gas to produce protonated molecules ([M+H]+) through a much gentler process than EI.[8] This technique is excellent for confirming the molecular weight of highly branched or long-chain alkanes.[2]

Data Presentation

The following tables summarize the impact of key instrumental parameters on alkane fragmentation patterns.

Table 1: Effect of Ion Source Temperature on the Mass Spectrum of n-Butane

m/zIon FragmentRelative Abundance at 160°C (%)Relative Abundance at 250°C (%)Temperature Coefficient (% change per °C)
58C₄H₁₀⁺ (M⁺)10.57.5-0.35
43C₃H₇⁺1001000
29C₂H₅⁺4548+0.07
28C₂H₄⁺1518+0.22
27C₂H₃⁺2528+0.13

Data adapted from Reese, R. M., & Hipple, J. A. (1949). Journal of Research of the National Bureau of Standards, 42, 397.[6] This table demonstrates that an increase in ion source temperature leads to a significant decrease in the relative abundance of the molecular ion (M⁺).

Table 2: Comparison of Ionization Techniques on the Mass Spectrum of Hexadecane (C₁₆H₃₄)

Ionization TechniqueIon Source ConditionsMolecular Ion (m/z 226) Relative Abundance (%)Base Peak (m/z)Key Observation
Standard Electron Ionization (EI)70 eV, ~230°C1.357 (C₄H₉⁺)Extensive fragmentation, weak molecular ion.
NIST Library Spectrum (EI)70 eV, Standard Conditions3.457 (C₄H₉⁺)Representative library spectrum shows a slightly more abundant molecular ion.
Cold EI70 eV, Supersonic Molecular Beam100226 (M⁺)Dramatically reduced fragmentation, molecular ion is the base peak.

Data adapted from Amirav, A., et al. (2021). Analytical Chemistry, 93(4), 2055-2062.[3][15] This table clearly shows how "softer" ionization conditions (like Cold EI) can preserve the molecular ion, making it the most abundant peak in the spectrum.

Experimental Protocols

Protocol 1: General Procedure for GC-MS Ion Source Cleaning

A contaminated ion source is a primary cause of poor performance and inconsistent results.[11] This protocol provides a general guideline for cleaning a standard EI source. Always consult your specific instrument's manual for detailed instructions and safety precautions.

Materials:

  • Lint-free gloves

  • Clean, flat surface covered with lint-free wipes (e.g., Kimwipes)

  • Appropriate tools for your instrument (e.g., hex drivers, screwdrivers)

  • Abrasive powder (e.g., aluminum oxide)

  • Cotton swabs

  • Reagent-grade solvents: Methanol, Acetone, Hexane

  • Beakers

  • Ultrasonic bath

Procedure:

  • System Shutdown and Venting: Follow the manufacturer's automated shutdown procedure to cool heated zones and safely vent the mass spectrometer.[16]

  • Ion Source Removal:

    • Once the system is vented and at room temperature, open the analyzer chamber.

    • Wearing lint-free gloves, carefully disconnect any wires attached to the ion source.

    • Using the appropriate tools, loosen the screws securing the ion source and gently remove it from the analyzer.[17] Place it on the clean, prepared surface.

  • Disassembly:

    • Carefully disassemble the ion source components (repeller, ion focus lenses, source body, etc.).[1] Lay out the parts in an organized manner on a lint-free wipe.

    • Important: The filaments and ceramic insulators are fragile and typically should not be abrasively cleaned or sonicated.[1]

  • Abrasive Cleaning:

    • Create a slurry of aluminum oxide powder and methanol.[1]

    • Using a cotton swab dipped in the slurry, gently polish the metal surfaces of the source components that are exposed to the ion beam, particularly the repeller and the inside of the lenses.[1] The goal is to remove the dark, discolored coating.

  • Solvent Rinsing and Sonication:

    • Thoroughly rinse the polished parts with methanol to remove all abrasive powder.

    • Place the cleaned metal parts in a beaker with acetone and sonicate for 15 minutes.

    • Repeat the sonication step with hexane, followed by a final sonication in methanol (15 minutes each). This sequence removes organic residues.

  • Drying and Reassembly:

    • Allow all parts to dry completely. This can be done in a low-temperature oven (e.g., 100°C for 15-30 minutes) or by air drying on a clean surface.[1]

    • Carefully reassemble the ion source, ensuring all components are correctly aligned.[17]

  • Reinstallation and Pump Down:

    • Reinstall the ion source in the mass spectrometer, reconnect all wires, and close the analyzer chamber.

    • Initiate the pump-down sequence according to your instrument's software.

    • Once a stable vacuum is achieved, bake out the system as recommended by the manufacturer to remove any residual water and solvents.

    • Perform an autotune to verify performance before running samples.

Protocol 2: Systematic Approach to Optimizing Fragmentation

This protocol outlines a methodical approach to adjust instrument parameters when fragmentation is inconsistent or excessive.

Objective: To achieve a consistent and informative fragmentation pattern for a given alkane.

Procedure:

  • Establish a Baseline:

    • Prepare a fresh, mid-range concentration standard of your target alkane in a high-purity solvent.

    • Ensure the GC-MS system has a clean ion source and has been recently and successfully tuned using the standard autotune procedure.

    • Acquire a spectrum using your standard analytical method (e.g., Ion Source Temp: 230°C, Electron Energy: 70 eV). This is your baseline spectrum.

  • Investigate Ion Source Temperature:

    • Set the ion source temperature to a lower value (e.g., 200°C). Allow the system to fully equilibrate at the new temperature.

    • Inject the alkane standard and acquire a new mass spectrum.

    • Compare the new spectrum to the baseline. Note any changes in the relative abundance of the molecular ion and key fragment ions.

    • Repeat this process at one higher temperature (e.g., 250°C) after equilibration.

    • Analyze the data to determine the optimal temperature that provides the necessary structural information without excessive fragmentation.

  • Investigate Electron Energy (if necessary):

    • Warning: This will produce non-standard spectra and is only recommended if controlling fragmentation is more critical than library matching.

    • Return the ion source to the optimal temperature determined in the previous step.

    • Modify the acquisition method to use a lower electron energy (e.g., 30 eV).

    • Inject the standard and acquire a spectrum. Compare it to the baseline.

    • Experiment with energies between 20-50 eV to find a balance between reduced fragmentation and sufficient signal intensity.

  • Consider Chemical Ionization (if necessary):

    • If a stable molecular ion is essential and cannot be achieved with EI, switch the instrument to CI mode.

    • Select a reagent gas. Methane provides more energy (and some fragmentation) than isobutane. Isobutane is "softer" and will yield a stronger [M+H]+ peak with minimal fragmentation.[9]

    • Tune the instrument for CI operation.

    • Inject the standard and acquire the CI spectrum to confirm the molecular weight.

  • Final Method Validation:

    • Once the optimal parameters are determined, run multiple replicate injections of the standard to confirm that the fragmentation pattern is now consistent and reproducible.

    • Document the final optimized method parameters.

References

Technical Support Center: Minimizing Electrostatic Discharge (ESD) Hazards When Handling Flammable Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on mitigating the risks of electrostatic discharge (ESD) when working with flammable solvents. Adherence to these guidelines is critical for ensuring laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is electrostatic discharge (ESD) and why is it a hazard with flammable solvents?

A1: Electrostatic discharge is the sudden flow of electricity between two electrically charged objects.[1] This can occur when friction between a liquid and a container or pipe generates a static electric charge.[2] If this charge accumulates to a high enough potential, it can create a spark.[3] Many flammable solvents have low minimum ignition energies (MIE), meaning even a small spark can ignite their vapors, leading to a fire or explosion.[4][5]

Q2: What are the primary sources of static electricity generation in a laboratory setting?

A2: Static electricity in a lab can be generated by several common activities, including:

  • The flow of flammable liquids through pipes, hoses, or filters.[6]

  • Pouring or transferring solvents from one container to another.[7]

  • Agitating or stirring liquids.[2]

  • The movement of personnel, particularly in low-humidity environments.[7]

  • Friction between clothing and other surfaces.[8]

Q3: What are bonding and grounding, and how do they prevent ESD hazards?

A3:

  • Bonding is the process of connecting two or more conductive objects with a conductor to equalize their electrical potential. This prevents a static spark from discharging between the bonded objects.[3][9]

  • Grounding is the process of connecting a conductive object to the earth, which has an electrical potential of zero. This safely dissipates any accumulated static charge to the ground.[3][10]

Proper bonding and grounding are essential safety measures when transferring flammable liquids.[11]

Q4: When is bonding and grounding required?

A4: According to OSHA regulations and as a best practice, bonding and grounding are required when dispensing Category 1, 2, and 3 flammable liquids with a flash point below 100°F from one container to another, especially when the volume is over one gallon (approximately 4 liters).[10][11] It is crucial to consult the Safety Data Sheet (SDS) for the specific solvent to determine its flashpoint and flammability classification.[11]

Q5: Can non-metallic containers, like glass or plastic, pose an ESD risk?

A5: Yes. While glass and plastic are non-conductive, the flammable liquid flowing into or being agitated within them can still generate a static charge.[6][11] This charge can accumulate on the liquid's surface and potentially discharge to a nearby grounded object, creating a spark.[6] Special precautions are necessary when transferring flammable liquids to or from non-conductive containers.[7][11]

Q6: What type of personal protective equipment (PPE) should be worn to minimize ESD risks?

A6: When handling flammable solvents, it is recommended to wear:

  • Anti-static or conductive footwear: This helps to dissipate any static charge from your body to a grounded floor.[8]

  • Flame-resistant lab coats made from non-synthetic materials: Synthetic fabrics can generate and accumulate static charge.[12]

  • Appropriate gloves and eye protection: While not directly related to ESD, they are crucial for protection against chemical splashes and fires.[13]

Troubleshooting Guide

Problem: I suspect a static discharge occurred during a solvent transfer, but there was no fire. What should I do?

Solution:

  • Stop the process immediately and safely.

  • Review your grounding and bonding setup.

    • Are all conductive containers and equipment in the transfer process bonded and grounded?

    • Are the connections secure (metal-to-metal contact)?[12]

    • Is the grounding point a true earth ground (e.g., a copper water pipe, not a fire sprinkler line)?[12]

  • Inspect your equipment.

    • Are the bonding and grounding cables in good condition, without breaks or corrosion?

    • If using non-conductive containers, is a grounding rod or wire properly inserted into the liquid?[10]

  • Consider the environment.

    • Is the relative humidity very low? Low humidity increases the likelihood of static buildup.[2][7] If possible, increase the humidity in the work area.[2]

  • Review your procedure.

    • Are you pouring the solvent too quickly? A slower, controlled pour minimizes static generation.[10]

Problem: I am using plastic containers and am concerned about static buildup. How can I safely transfer flammable solvents?

Solution:

  • Use a grounded metal funnel with a long stem or a conductive rod. When dispensing into a non-conductive container, insert a grounded metal funnel or a conductive rod (like copper) into the container so that it is in contact with the liquid. The dispensing container should be bonded to this funnel or rod.[11]

  • When dispensing from a non-conductive container, use an approved metal suction pump. The pump and its draw tube can then be bonded to the receiving container.[11]

  • Limit the size of plastic containers. It is prudent to limit the size of plastic containers for flammable liquids to one gallon.[6]

Quantitative Data Summary

Table 1: Minimum Ignition Energy (MIE) of Common Solvents

The Minimum Ignition Energy is the smallest amount of energy required to ignite a flammable substance in the air. A lower MIE indicates a higher risk of ignition from a static spark.

SolventMinimum Ignition Energy (mJ)
Acetone1.15
Benzene0.20
Carbon Disulfide0.009[5]
Cyclohexane0.22
Diethyl Ether0.19
Ethanol0.28
Heptane0.24
Hexane0.24
Isopropanol0.65
Methanol0.14
Toluene0.24
Xylene0.20

Data sourced from publicly available MIE tables. Always consult the specific SDS for the most accurate information.

Table 2: Recommended Electrical Resistance for ESD Safety

ComponentRecommended Resistance
Grounding/Bonding Path< 1 megohm (1 x 10^6 ohms)[11]
Conductive/Static Dissipative Flooring< 1 x 10^9 ohms
Personnel to Ground (with conductive footwear)< 1 x 10^8 ohms[1]

Experimental Protocols

Protocol: Measuring Surface Resistivity of Work Surfaces and Containers

This protocol outlines a method for measuring the surface resistivity of materials to assess their suitability for use in electrostatically sensitive areas. This is based on the principles of ASTM D257.[9]

Materials:

  • Surface resistivity meter with a concentric ring probe.

  • Conductive gel or paint (if required for uneven surfaces).

  • Isopropyl alcohol and lint-free wipes for cleaning.

  • The material or surface to be tested.

Procedure:

  • Preparation:

    • Ensure the surface to be tested is clean and dry. Use isopropyl alcohol and a lint-free wipe to clean the surface and allow it to fully evaporate.

    • Calibrate the surface resistivity meter according to the manufacturer's instructions.

  • Measurement:

    • Place the concentric ring probe firmly on the surface to be measured. Ensure good contact is made. For uneven surfaces, a conductive gel may be necessary to ensure a reliable connection.

    • Apply the test voltage as specified by the meter (often 10V or 100V).

    • Record the resistance reading from the meter.

    • Repeat the measurement at several different points on the surface to ensure consistency.

  • Interpretation:

    • Conductive: < 1 x 10^5 ohms/square

    • Static Dissipative: 1 x 10^5 to 1 x 10^12 ohms/square

    • Insulative: > 1 x 10^12 ohms/square

Visualizations

ESD_Risk_Assessment start Start: Handling Flammable Solvent q1 Is the solvent flammable (Flashpoint < 100°F)? start->q1 Identify Transfer Process process process decision decision action action hazard hazard end_safe Proceed with Caution end_stop STOP & Re-evaluate q1->end_safe No q2 Are conductive containers (metal) being used? q1->q2 Yes a1 Bond all containers together. Ground the dispensing container. q2->a1 Yes q3 Using grounded metal funnel or dip tube in receiving container? q2->q3 No (Glass/Plastic) q4 Is personnel wearing anti-static PPE? a1->q4 q3->end_stop No a2 Bond dispensing container to funnel/dip tube. q3->a2 Yes q5 Is humidity > 40%? q4->q5 Yes a3 Wear anti-static footwear and non-synthetic clothing. q4->a3 No a2->q4 q5->end_safe Yes a4 Use humidifier or other static control measures. q5->a4 No a3->q5 a4->end_safe

Caption: ESD Risk Assessment Workflow.

ESD_Troubleshooting start Suspected ESD Event d1 Is the dispensing container properly grounded? start->d1 decision decision check check action action ok Problem Mitigated d2 Are all conductive containers in the system bonded together? d1->d2 Yes a1 Connect dispensing container to a verified earth ground. d1->a1 No d3 Are bonding/grounding clamps making metal-to-metal contact? d2->d3 Yes a2 Connect all conductive containers with bonding straps. d2->a2 No a1->d2 d4 Is the solvent being transferred slowly? d3->d4 Yes a3 Clean connection points of paint, rust, or debris. d3->a3 No a2->d3 d5 Is relative humidity extremely low? d4->d5 Yes a4 Reduce the flow rate to minimize turbulence. d4->a4 No a3->d4 d5->ok No a5 Increase humidity or use an ionizer if possible. d5->a5 Yes a4->d5 a5->ok

Caption: ESD Troubleshooting Decision Tree.

Bonding_Grounding_Setup cluster_0 Metal-to-Metal Transfer cluster_1 Metal-to-Non-Conductive Transfer container container ground ground dispensing_metal Dispensing Drum (Metal) receiving_metal Receiving Can (Metal) dispensing_metal->receiving_metal Bonding Cable earth_ground Earth Ground (e.g., Copper Water Pipe) dispensing_metal->earth_ground Grounding Cable dispensing_metal2 Dispensing Drum (Metal) receiving_plastic Receiving Beaker (Glass/Plastic) Grounded Funnel/Rod dispensing_metal2->receiving_plastic:f0 Bonding Cable dispensing_metal2->earth_ground Grounding Cable

Caption: Proper Bonding and Grounding Setups.

References

Devising the most efficient synthesis route for 2,2-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,2-Dimethylpentane

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and comparative data for the synthesis of this compound (also known as neoheptane).

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory-scale methods for synthesizing this compound?

A1: The most efficient and widely cited laboratory methods for synthesizing this compound involve organometallic coupling reactions. The two primary routes are the Grignard reaction, which couples a propylmagnesium halide with a tert-butyl halide, and the Corey-House synthesis, which utilizes a lithium dialkylcuprate.[1]

Q2: Which synthesis route is recommended for the highest purity and reasonable yield?

A2: The Grignard reaction is a well-documented and attractive one-step method for this specific target molecule.[2] It involves reacting the Grignard reagent of n-propyl bromide with tert-butyl chloride.[1] While the Corey-House synthesis is versatile for forming many alkanes, it can be less efficient when using sterically hindered tertiary halides, potentially leading to lower yields due to side reactions like elimination.[3] The Wurtz reaction is generally not recommended for unsymmetrical alkanes like this compound because it produces a difficult-to-separate mixture of products.[4][5]

Q3: Why is the Wurtz reaction inefficient for preparing this compound?

A3: The Wurtz reaction involves coupling two alkyl halides with sodium metal.[6] To synthesize an unsymmetrical alkane like this compound, one would need to use two different alkyl halides (e.g., a propyl halide and a tert-butyl halide). This leads to a mixture of three products: the desired this compound (cross-coupling), hexane (propyl-propyl coupling), and 2,2,3,3-tetramethylbutane (tert-butyl-tert-butyl coupling). Separating these alkanes is challenging due to their similar boiling points.[4]

Troubleshooting Guides

Grignard Synthesis Route

Q4: My Grignard reaction to form n-propylmagnesium bromide fails to initiate. What should I do?

A4: Initiation failure is a common issue, often caused by two main factors:

  • Magnesium Oxide Layer: The surface of the magnesium turnings is typically coated with a passivating layer of magnesium oxide. This layer can be disrupted by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask (under an inert atmosphere) to expose a fresh surface.[7]

  • Presence of Moisture: Grignard reagents are highly reactive towards protic compounds like water.[8] Ensure all glassware is oven-dried before use and all solvents (typically diethyl ether or THF) are strictly anhydrous. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).[7]

Q5: The yield of this compound is very low after reacting the Grignard reagent with tert-butyl chloride. What are the likely side reactions?

A5: Low yields in the coupling step can be attributed to several side reactions:

  • Wurtz-type Coupling: The Grignard reagent can react with the unreacted n-propyl halide, leading to the formation of hexane as a byproduct. This can be minimized by ensuring the slow addition of the alkyl halide during the Grignard formation to keep its concentration low.[9]

  • Elimination: The Grignard reagent can act as a base, causing elimination of HCl from the tert-butyl chloride to form isobutylene. This is more prevalent with sterically hindered tertiary halides. Performing the reaction at a controlled, low temperature can help minimize this.

Q6: I'm having difficulty purifying the final this compound product. What is the recommended procedure?

A6: Purification typically involves fractional distillation. After the reaction workup (quenching with aqueous acid and extraction with ether), the ether solution is dried, and the solvent is removed. The remaining crude hydrocarbon mixture should be carefully fractionally distilled. The boiling point of this compound is 79.2 °C.[1] Byproducts like hexane (b.p. 69 °C) and any unreacted starting materials must be separated. Gas chromatography (GC) can be used to assess the purity of the collected fractions.

Corey-House Synthesis Route

Q7: I am attempting a Corey-House synthesis, but the yield is poor. Why might this be?

A7: The Corey-House synthesis involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[10][11] Low yields when targeting this compound can occur for several reasons:

  • Use of a Tertiary Halide: The reaction is most effective with primary alkyl halides.[10] Using tert-butyl chloride as the electrophile can lead to low yields due to steric hindrance, which favors elimination over the desired SN2-like substitution.[3]

  • Reagent Purity and Temperature: The organolithium reagents used to prepare the Gilman reagent are highly reactive and sensitive to moisture and air. The Gilman reagent itself is thermally unstable. The reaction should be carried out at low temperatures (e.g., -78 °C to 0 °C) under a strict inert atmosphere.[12]

Data Presentation: Comparison of Synthesis Routes

Synthesis RouteStarting MaterialsTypical YieldAdvantagesDisadvantages & Common Issues
Grignard Reaction n-Propyl bromide, Magnesium, tert-Butyl chloride27-31%[2]One-step coupling process, readily available starting materials.[2]Sensitive to moisture/air; initiation can be difficult; side reactions (Wurtz coupling, elimination) can lower yield.[7][9]
Corey-House Synthesis n-Propyl bromide, Lithium, Copper(I) iodide, tert-Butyl chlorideVariable (often <50% with tertiary halides)[3]Versatile for many C-C bonds; generally high-yielding with unhindered halides.[3][12]Multi-step reagent preparation; low yields with hindered (tertiary) halides; requires very low temperatures.[3][11]
Wurtz Reaction n-Propyl chloride, tert-Butyl chloride, Sodium metalVery Low (product mixture)Simple reagents.Forms a mixture of three alkanes, making purification extremely difficult and impractical for targeted synthesis.[4][5]

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol is adapted from the method described by Soroos and Willis.[2]

1. Preparation of n-Propylmagnesium Bromide (Grignard Reagent): a. Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen. b. Place magnesium turnings (e.g., 6.0 g, 0.25 mol) in the flask. c. In the dropping funnel, place a solution of n-propyl bromide (e.g., 27.1 g, 0.22 mol) in 150 mL of anhydrous diethyl ether. d. Add a small portion (approx. 10-15 mL) of the n-propyl bromide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle boiling), add a crystal of iodine or warm the flask gently. e. Once initiated, add the remaining n-propyl bromide solution dropwise at a rate that maintains a steady reflux. f. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.

2. Coupling Reaction: a. Cool the prepared Grignard reagent in an ice-water bath to 0-5 °C. b. Add tert-butyl chloride (e.g., 20.4 g, 0.22 mol) dropwise from the dropping funnel to the stirred Grignard solution over 30 minutes, maintaining the low temperature. c. After addition, remove the ice bath and allow the reaction mixture to stir at room temperature for at least 6 hours or overnight.[2]

3. Workup and Purification: a. Cool the reaction mixture again in an ice bath and slowly add 100 mL of saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent. b. Transfer the mixture to a separatory funnel. Separate the ether layer. c. Extract the aqueous layer twice with 50 mL portions of diethyl ether. d. Combine all organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the ether solution over anhydrous sodium sulfate. e. Filter off the drying agent and remove the diethyl ether by simple distillation. f. Purify the remaining crude product by fractional distillation, collecting the fraction boiling at approximately 79 °C. Confirm purity using GC-MS.

Protocol 2: Corey-House Synthesis of this compound

1. Preparation of Lithium Di(n-propyl)cuprate (Gilman Reagent): a. In a flame-dried, nitrogen-flushed flask, prepare n-propyllithium by adding n-propyl bromide (1.0 eq) to a suspension of lithium metal (2.2 eq) in anhydrous diethyl ether at -10 °C. b. In a separate flame-dried flask under nitrogen, add copper(I) iodide (0.5 eq) to anhydrous diethyl ether and cool to 0 °C. c. Transfer the prepared n-propyllithium solution (1.0 eq) via cannula to the copper(I) iodide suspension at 0 °C. Stir for 30 minutes to form the Gilman reagent.[11]

2. Coupling Reaction: a. Add tert-butyl chloride (1.0 eq) to the Gilman reagent solution at 0 °C. b. Allow the reaction to stir at this temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.[3]

3. Workup and Purification: a. Follow the same workup and purification procedure as described in Protocol 1 (steps 3a-3f).

Visualization: Troubleshooting Workflow

Troubleshooting_Workflow start Low or No this compound Yield cat1 Problem Area: Grignard Formation start->cat1 cat2 Problem Area: Coupling Reaction start->cat2 cat3 Problem Area: Workup & Purification start->cat3 cause1a Cause: Mg Passivation cat1->cause1a cause1b Cause: Moisture Contamination cat1->cause1b cause2a Cause: Elimination Side Reaction cat2->cause2a cause2b Cause: Wurtz-type Coupling cat2->cause2b cause2c Cause: Low Reactivity cat2->cause2c cause3a Cause: Inefficient Extraction cat3->cause3a cause3b Cause: Poor Distillation cat3->cause3b sol1a Solution: Activate Mg (Iodine, 1,2-dibromoethane) cause1a->sol1a sol1b Solution: Ensure Anhydrous Conditions (Oven-dry glassware, dry solvents) cause1b->sol1b sol2a Solution: Maintain Low Temperature (0-5 °C during addition) cause2a->sol2a sol2b Solution: Analyze Byproducts (GC-MS) & Optimize Reagent Stoichiometry cause2b->sol2b cause2c->sol2a sol3a Solution: Perform Multiple Extractions & Wash with Brine cause3a->sol3a sol3b Solution: Use Fractional Column & Monitor Temperature Closely cause3b->sol3b

Caption: Troubleshooting workflow for the Grignard synthesis of this compound.

References

Technical Support Center: Addressing Thermal Degradation of Alkanes in High-Temperature GC Inlets

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the thermal degradation of alkanes in high-temperature gas chromatography (GC) inlets.

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation in a GC inlet and why is it a problem for alkane analysis?

A1: Thermal degradation is the breakdown of analyte molecules at high temperatures. While alkanes are generally considered stable, at the elevated temperatures often used in GC inlets (e.g., >300°C), longer-chain alkanes can undergo thermal cracking, a process that breaks them down into smaller, more volatile fragments.[1] This is problematic as it can lead to inaccurate quantification (lower response for the target analyte), the appearance of ghost peaks (from the degradation products), and a general distortion of the chromatographic profile.

Q2: What are the primary causes of alkane degradation in the GC inlet?

A2: The main culprits are:

  • High Inlet Temperature: The most direct cause. Temperatures that are excessive for the thermal stability of the analytes will induce degradation.[2][3]

  • Active Sites in the Inlet Liner: Standard glass or quartz liners have surface silanol groups (-Si-OH) that can be catalytically active, promoting the degradation of analytes at high temperatures.[4] Metal surfaces within the inlet can also have active sites.

  • Contamination: Residues from previous injections, septum particles, and non-volatile matrix components can accumulate in the liner, creating active sites that promote thermal degradation.[5]

Q3: What are the typical chromatographic symptoms of thermal degradation of alkanes?

A3: You may observe one or more of the following:

  • Reduced peak area/height for higher molecular weight alkanes: As the inlet temperature increases, the response for larger alkanes may decrease due to degradation.[2]

  • Peak tailing: Active sites in the liner can cause peak tailing for a broad range of compounds, including alkanes.[5]

  • Appearance of ghost peaks: Smaller alkanes and alkenes may appear in the chromatogram that were not present in the original sample. These are the fragmentation products of larger alkanes.[1]

  • Poor reproducibility: If the degradation is not consistent between injections, you will see poor reproducibility of peak areas and heights.

Q4: How can I prevent or minimize thermal degradation of my alkane samples?

A4: Several strategies can be employed:

  • Optimize Inlet Temperature: Use the lowest inlet temperature that still allows for efficient volatilization of your target alkanes. A good starting point is typically 250 °C, with adjustments made based on the boiling points of your highest molecular weight analytes.[2]

  • Use Deactivated Inlet Liners: Employ liners that have been surface-treated to cap the active silanol groups. Commercially available "inert" or "deactivated" liners are highly recommended.[2][4] Liners with wool packing should also be deactivated to prevent interactions.[6]

  • Regular Inlet Maintenance: Routinely replace the inlet liner and septum. A dirty liner is a common source of activity and contamination.[5]

  • Consider "Cool" Injection Techniques: For highly sensitive compounds, techniques like Cool On-Column (COC) or Programmed Temperature Vaporization (PTV) can minimize the time the analyte spends at high temperatures in the inlet.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to alkane degradation in your GC system.

Issue 1: Poor recovery and peak tailing for long-chain alkanes.
Possible Cause Troubleshooting Step Expected Outcome
Inlet temperature is too high. Analyze a standard mixture of C10-C40 alkanes at progressively lower inlet temperatures (e.g., 350°C, 300°C, 250°C).An increase in the peak areas and improved peak shape for the higher molecular weight alkanes at lower temperatures.
Active sites in the inlet liner. Replace the current liner with a new, deactivated (inert) liner. If using a liner with glass wool, ensure it is also deactivated.[4][6]Significant reduction in peak tailing and an increase in the response of the affected alkanes.
Contamination in the inlet. Perform inlet maintenance: replace the septum, O-ring, and inlet seal. Clean the inlet body if necessary.A cleaner baseline, reduction in ghost peaks, and improved peak shapes.
Issue 2: Appearance of unexpected, smaller alkane peaks (ghost peaks).
Possible Cause Troubleshooting Step Expected Outcome
Thermal cracking of larger alkanes. Lower the inlet temperature. Confirm the identity of the ghost peaks by mass spectrometry (MS); they will likely be smaller alkanes and alkenes.The intensity of the ghost peaks should decrease or disappear at lower inlet temperatures, while the peaks for the parent alkanes increase.
Carryover from a previous injection. Inject a solvent blank. If the ghost peaks are still present, it indicates carryover.The ghost peaks will appear in the blank injection. Clean the inlet and syringe to resolve.
Contaminated carrier gas or gas lines. Check the purity of your carrier gas and the integrity of your gas filters.A clean gas supply will result in a stable, low-noise baseline without extraneous peaks.

Data Presentation

The following tables summarize the expected impact of key GC parameters on the analysis of long-chain alkanes.

Table 1: Effect of Inlet Temperature on the Recovery of High Molecular Weight Alkanes

Inlet Temperature (°C)Approximate Recovery of C32-C37 n-Alkanes (%)Observations
255~20Incomplete vaporization leading to poor transfer to the column.[7]
28057-81Improved vaporization, but potential for some degradation of the heaviest compounds.[7][8]
300Lower than at 280°CIncreased potential for thermal degradation (pyrolysis), leading to lower recovery of parent alkanes.[7]
350+Significantly DecreasedHigh probability of thermal cracking, leading to poor recovery and the formation of degradation products.[3]

Note: Recovery data is based on thermal desorption studies, which can be indicative of trends in hot inlets. Actual recovery in a specific hot split/splitless inlet may vary.

Table 2: Comparison of Inlet Liner Types for High Molecular Weight Alkane Analysis

Liner TypeKey FeaturesPerformance for High MW Alkanes
Straight (empty) Simple design, low surface area.Can result in poor reproducibility due to incomplete vaporization. Not generally recommended for liquid injections of high MW compounds.[9]
Single Taper with Deactivated Wool Taper focuses the sample toward the column. Wool provides a large surface area for vaporization and traps non-volatiles.[6][9]Generally provides good performance and reproducibility for a wide range of alkanes.[9]
Deactivated Fritted Liner A porous glass frit replaces wool, offering a more uniform surface for vaporization and trapping non-volatiles.Can offer improved reproducibility and longer lifetime compared to wool liners, especially with dirty samples.[2]
Ultra Inert/Deactivated Liners Surface is chemically treated to minimize active sites.[2]Essential for preventing adsorption and degradation, leading to higher recovery and better peak shapes for all active compounds, including at-risk alkanes at high temperatures.

Experimental Protocols

Protocol 1: Evaluating Thermal Degradation of Alkanes in a Hot Split/Splitless Inlet

This protocol provides a method to quantify the extent of thermal degradation of long-chain alkanes at different inlet temperatures.

1. Objective: To determine the percent recovery of a series of n-alkanes (C20-C40) at various inlet temperatures to assess the extent of thermal degradation.

2. Materials:

  • GC-MS or GC-FID system with a split/splitless inlet.

  • A standard mixture of even n-alkanes from C20 to C40 (e.g., 50 mg/L each in a suitable solvent like hexane or heptane).[10]

  • A cool on-column (COC) inlet or a Programmable Temperature Vaporization (PTV) inlet (for baseline measurement). If unavailable, a very low initial inlet temperature (e.g., 150°C) with a rapid ramp can be used as an approximation.

  • Deactivated single taper inlet liner with deactivated glass wool.

3. GC Method Parameters (starting point):

  • Column: A non-polar column suitable for high-temperature analysis (e.g., 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane), 15-30 m length, 0.25 mm I.D., 0.25 µm film thickness.

  • Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 350°C (hold 10 min).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injection Volume: 1 µL.

  • Splitless Time: 1 min.

4. Experimental Procedure:

  • Baseline (100% Recovery) Analysis:

    • If a COC inlet is available, perform an injection of the alkane standard using the COC inlet directly onto the column. This will serve as the 100% recovery reference.

    • If a PTV is available, inject at a low initial temperature (e.g., 50°C) and then rapidly ramp the inlet to the final temperature.

    • If neither is available, set the split/splitless inlet to the lowest practical temperature that will still allow for eventual volatilization (e.g., 200°C) and perform an injection. This will be your assumed 100% recovery baseline.

  • Hot Inlet Analyses:

    • Set the split/splitless inlet temperature to 250°C and allow the system to equilibrate.

    • Inject the alkane standard in triplicate.

    • Increase the inlet temperature to 300°C, allow for equilibration, and inject the standard in triplicate.

    • Repeat this process for 350°C and 400°C.

  • Data Analysis:

    • For each injection, integrate the peak areas of all the n-alkanes.

    • Calculate the average peak area for each alkane at each temperature.

    • Calculate the percent recovery for each alkane at each hot inlet temperature relative to the baseline (100% recovery) analysis: % Recovery = (Average Peak Area at T_hot / Average Peak Area at T_baseline) * 100

    • Plot the percent recovery as a function of inlet temperature for each alkane.

5. Expected Results: You should observe a decrease in the recovery of the higher molecular weight alkanes as the inlet temperature increases, indicating thermal degradation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Analysis prep_std Prepare C20-C40 Alkane Standard baseline Baseline Injection (Cool On-Column or Low Temp) prep_std->baseline Establish 100% Recovery hot_inject_250 Hot Injection (250°C) prep_std->hot_inject_250 hot_inject_300 Hot Injection (300°C) prep_std->hot_inject_300 hot_inject_350 Hot Injection (350°C) prep_std->hot_inject_350 integrate Integrate Peak Areas baseline->integrate hot_inject_250->integrate hot_inject_300->integrate hot_inject_350->integrate calculate Calculate % Recovery vs. Baseline integrate->calculate plot Plot Recovery vs. Inlet Temperature calculate->plot

Caption: Experimental workflow for quantifying alkane thermal degradation.

Troubleshooting_Logic start Problem: Poor Alkane Recovery or Ghost Peaks check_temp Is Inlet Temp > 300°C? start->check_temp lower_temp Action: Lower Inlet Temp to 250-280°C check_temp->lower_temp Yes check_liner Is Liner Old or Non-Inert? check_temp->check_liner No resolved Problem Resolved lower_temp->resolved replace_liner Action: Replace with New Deactivated Liner check_liner->replace_liner Yes check_maint Recent Inlet Maintenance? check_liner->check_maint No replace_liner->resolved perform_maint Action: Replace Septum, O-ring, and Seal check_maint->perform_maint No check_maint->resolved Yes perform_maint->resolved

Caption: Troubleshooting logic for alkane degradation issues.

References

Validation & Comparative

A Comprehensive Guide to the Boiling Points and Densities of Heptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of organic compounds is paramount. Heptane and its isomers are frequently utilized as non-polar solvents, in organic synthesis, and as reference standards. Their distinct boiling points and densities, arising from variations in their molecular structures, are critical parameters for process design, purification, and analytical method development. This guide provides a detailed comparison of the boiling points and densities of all nine isomers of heptane, supported by standardized experimental methodologies.

Comparison of Physical Properties

The boiling points and densities of the nine structural isomers of heptane are summarized in the table below. A clear trend is observable: as the degree of branching in the carbon chain increases, both the boiling point and density generally decrease. This is attributed to the reduction in the surface area of the more compact, branched molecules, which leads to weaker van der Waals intermolecular forces. Consequently, less energy is required to overcome these forces for the substance to boil.

IsomerStructureBoiling Point (°C)Density (g/mL at 20°C)
n-HeptaneCH₃(CH₂)₅CH₃98.4[1]0.684[2]
2-Methylhexane(CH₃)₂CH(CH₂)₃CH₃90.0[3]0.679[3]
3-MethylhexaneCH₃CH₂CH(CH₃)(CH₂)₂CH₃92.00.687
2,2-Dimethylpentane(CH₃)₃CCH₂CH₂CH₃79.2[4]0.674[4][5][6][7]
2,3-Dimethylpentane(CH₃)₂CHCH(CH₃)CH₂CH₃89.8[8][9]0.695[8][10][11]
2,4-Dimethylpentane(CH₃)₂CHCH₂CH(CH₃)₂80.5[12][13]0.673[12][13][14]
3,3-DimethylpentaneCH₃CH₂C(CH₃)₂CH₂CH₃86.0[15]0.693[15]
3-Ethylpentane(CH₃CH₂)₃CH93.50.698
2,2,3-Trimethylbutane(CH₃)₃CCH(CH₃)₂80.90.690

Experimental Protocols

The accurate determination of boiling points and densities is crucial for the reliable characterization of chemical substances. The following are standardized methods widely accepted in the scientific community.

Determination of Boiling Point

A standard method for determining the boiling point of volatile organic liquids is outlined in ASTM D1078 .[15] This test method covers the distillation range of liquids that are chemically stable during the process and boil between 30 and 350 °C.[15]

Methodology:

  • Apparatus: The setup consists of a distillation flask, a condenser, a receiving graduate, and a calibrated thermometer.

  • Procedure: A measured volume of the sample is placed in the distillation flask with a few boiling chips. The flask is heated, and the vapor is passed through the condenser. The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds. The boiling point is typically reported as the temperature observed when a specific volume of the liquid has distilled.

  • Significance: This method provides a measure of the volatility of a liquid and is essential for quality control and for assessing compliance with specifications.

BoilingPointDetermination cluster_procedure Experimental Procedure Distillation_Flask Distillation Flask with Sample and Boiling Chips Heating Heat the Flask Condenser Condenser Receiving_Graduate Receiving Graduate Thermometer Thermometer Record_Temperature Record Boiling Point Thermometer->Record_Temperature Measures Vapor Temperature Vaporization Vaporization of Sample Heating->Vaporization Condensation Condensation in Condenser Vaporization->Condensation Collection Collect Distillate Condensation->Collection Collection->Record_Temperature DensityDetermination cluster_procedure Measurement Process U_Tube Oscillating U-Tube Oscillation_Measurement Measure Oscillation Frequency U_Tube->Oscillation_Measurement Sample_Injection Inject Liquid Sample Density_Calculation Calculate Density Oscillation_Measurement->Density_Calculation Temperature_Control Precise Temperature Control Temperature_Control->U_Tube Maintains Constant Temp BoilingPointTrend Start Heptane Isomers Branching Increased Branching Start->Branching Shape More Compact/ Spherical Shape Branching->Shape SurfaceArea Reduced Surface Area Shape->SurfaceArea IntermolecularForces Weaker van der Waals Forces SurfaceArea->IntermolecularForces BoilingPoint Lower Boiling Point IntermolecularForces->BoilingPoint

References

A Comparative Guide to 2,2-Dimethylpentane and n-Heptane as Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, purity, and reaction kinetics. This guide provides a detailed comparison of two non-polar alkane solvents: 2,2-dimethylpentane (also known as neoheptane) and n-heptane. While n-heptane is a well-established and widely utilized solvent in the pharmaceutical industry, this document explores the properties and potential applications of its branched isomer, this compound, as a viable alternative.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physical and chemical properties of a solvent is paramount in predicting its behavior in a reaction. The following table summarizes the key physicochemical data for this compound and n-heptane.

PropertyThis compoundn-HeptaneSource(s)
Molecular Formula C₇H₁₆C₇H₁₆[1][2]
Molecular Weight ( g/mol ) 100.20100.21[1][2]
Boiling Point (°C) 79.298.4[1][2]
Melting Point (°C) -123.8-90.6[1][2]
Density (g/mL at 20°C) 0.6740.684[1][2]
Viscosity (mPa·s at 25°C) 0.3850.389[1]
Refractive Index (n20/D) 1.3821.387[3]
Flash Point (°C) -9-4[4]
Dielectric Constant 1.9151.92[1][5]
Water Solubility InsolubleInsoluble[2][6]
Solubility in Organic Solvents GoodGood[6][7]

The lower boiling point of this compound could be advantageous for reactions requiring milder conditions or for easier solvent removal during workup. Conversely, the higher boiling point of n-heptane allows for a wider range of reaction temperatures. The slight differences in density and viscosity are unlikely to have a major impact on most standard laboratory-scale reactions, but may be a consideration in process scale-up and fluid dynamics.

Performance as a Reaction Solvent: Theoretical Considerations and Available Data

Both this compound and n-heptane are non-polar, aprotic solvents, making them suitable for a variety of organic reactions, particularly those involving non-polar reactants and intermediates.[6][7] Their inert nature prevents them from participating in most reactions, ensuring they act solely as a medium for the reaction to occur.

n-Heptane:

n-Heptane is a widely used solvent in the pharmaceutical industry for various applications, including:

  • Synthesis of Active Pharmaceutical Ingredients (APIs): It serves as a reaction medium for a multitude of organic transformations.[8]

  • Purification: Its properties make it an excellent solvent for extraction and for washing impurities from solid products.[8]

  • Crystallization: n-Heptane is frequently used in the crystallization of APIs to achieve the desired polymorphic form and purity.[8]

This compound (Neoheptane):

Impact of Branching:

The branching in the carbon chain of alkanes can influence their physical properties. Increased branching generally leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces. While branched alkanes are thermodynamically slightly more stable than their linear counterparts, the impact of this on their performance as a reaction solvent is not well-documented in a comparative context.

Experimental Protocols

Detailed experimental protocols for specific reactions are crucial for reproducibility and comparison. Below are generalized protocols for common organic reactions where n-heptane is often used as a solvent. No specific, detailed experimental protocols for reactions in this compound were found in the reviewed literature.

General Protocol for a Suzuki-Miyaura Coupling Reaction in n-Heptane

Reaction Scheme:

Ar-X + Ar'-B(OH)₂ --(Pd catalyst, Base)--> Ar-Ar'

Materials:

  • Aryl halide (Ar-X)

  • Arylboronic acid (Ar'-B(OH)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • n-Heptane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Add a mixture of n-heptane and water (e.g., 10:1 v/v). The addition of water can be crucial for the efficiency of the transmetalation step.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: This is a generalized protocol and may require optimization for specific substrates.

General Protocol for a Grignard Reaction

While ethers like diethyl ether or THF are the preferred solvents for the formation of Grignard reagents due to their ability to stabilize the organomagnesium species, n-heptane can be used as a co-solvent or for the subsequent reaction of the pre-formed Grignard reagent.[9]

Reaction Scheme:

R-X + Mg --(ether)--> R-MgX R-MgX + R'₂C=O --> R-C(R')₂-OMgX --(H₃O⁺)--> R-C(R')₂-OH

A generalized workflow for a Grignard reaction is depicted in the diagram below.

Grignard_Reaction_Workflow A Reactant Preparation (Alkyl/Aryl Halide in Ether) B Grignard Reagent Formation (Addition of Mg turnings) A->B Initiation C Reaction with Carbonyl (Aldehyde/Ketone in n-Heptane/Ether) B->C Addition D Aqueous Workup (Quenching with aq. NH4Cl) C->D Hydrolysis E Extraction and Purification D->E Isolation F Final Product (Alcohol) E->F Purification Solvent_Selection_Logic A Reaction System Analysis (Reactants, Intermediates, Products) B Determine Polarity of Species A->B C Non-Polar Species B->C Predominantly D Polar Species B->D Predominantly E Select Non-Polar Solvent (e.g., this compound, n-heptane) C->E Choice F Select Polar Solvent (e.g., Ethanol, DMF) D->F Choice

References

A Comparative Analysis of the Mass Spectra of C7H16 Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the electron ionization (EI) mass spectra of the nine structural isomers of heptane (C7H16). Understanding the fragmentation patterns of these closely related alkanes is crucial for their accurate identification in complex mixtures, a common challenge in petrochemical analysis, environmental screening, and metabolomics. This document presents quantitative mass spectral data, detailed experimental protocols, and a theoretical framework for interpreting the observed fragmentation, aiding researchers in distinguishing between these isomeric forms.

Principles of Alkane Fragmentation in Mass Spectrometry

Under electron ionization, alkanes undergo fragmentation primarily through the cleavage of C-C bonds, which are weaker than C-H bonds. The initial ionization event produces a molecular ion (M+•), which for C7H16 isomers corresponds to an m/z of 100.[1] However, the molecular ion peak for alkanes is often of low abundance or entirely absent, as the ion readily fragments to form more stable carbocations.[2]

The fragmentation patterns are heavily influenced by the stability of the resulting carbocations. Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations. Consequently, branched alkanes tend to fragment at the branching points to form more substituted and thus more stable carbocations.[3] This principle is the key to differentiating between the mass spectra of the C7H16 isomers. Common fragment ions observed in the mass spectra of alkanes include those with m/z values of 29 ([C2H5]+), 43 ([C3H7]+), 57 ([C4H9]+), 71 ([C5H11]+), and 85 ([C6H13]+), corresponding to the loss of alkyl radicals.[4][5]

Comparative Mass Spectra Data

The following table summarizes the major fragment ions and their relative abundances for the nine structural isomers of C7H16, as obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. The base peak, which is the most abundant fragment, is assigned a relative abundance of 100.

IsomerStructureMolecular Ion (m/z 100) Rel. Abundance (%)Base Peak (m/z)Major Fragment Ions (m/z) and Relative Abundances (%)
n-Heptane [6][7]CH3(CH2)5CH354329 (35), 43 (100), 57 (50), 71 (30), 85 (5)
2-Methylhexane [8][9](CH3)2CH(CH2)3CH324343 (100), 57 (15), 71 (5), 85 (30)
3-Methylhexane [10][11]CH3CH2CH(CH3)(CH2)2CH335743 (60), 57 (100), 71 (35), 85 (5)
2,2-Dimethylpentane [12][13](CH3)3C(CH2)2CH3<15743 (80), 57 (100), 71 (5), 85 (2)
2,3-Dimethylpentane [14][15](CH3)2CHCH(CH3)CH2CH325743 (70), 57 (100), 71 (10), 85 (5)
2,4-Dimethylpentane [16][17](CH3)2CHCH2CH(CH3)214343 (100), 57 (20), 85 (15)
3,3-Dimethylpentane [18][19]CH3CH2C(CH3)2CH2CH317143 (40), 57 (30), 71 (100), 85 (5)
3-Ethylpentane [20][21](CH3CH2)3CH27143 (30), 57 (60), 71 (100), 85 (5)
2,2,3-Trimethylbutane [22][23](CH3)3CCH(CH3)2<15743 (50), 57 (100), 85 (20)

Analysis of Fragmentation Patterns

The data presented in the table reveals distinct fragmentation patterns that allow for the differentiation of the C7H16 isomers.

  • n-Heptane : The straight-chain isomer exhibits a relatively simple spectrum with a prominent base peak at m/z 43, corresponding to the propyl cation ([C3H7]+). The sequential loss of CH2 units is evident in the series of peaks at m/z 29, 43, 57, and 71.[6][7]

  • Methylhexanes : 2-Methylhexane and 3-methylhexane can be distinguished by their base peaks. The fragmentation of 2-methylhexane preferentially forms the more stable secondary carbocation at m/z 43 (isopropyl cation), making it the base peak.[8][9] In contrast, 3-methylhexane can readily lose an ethyl radical to form a secondary carbocation at m/z 71 or a propyl radical to form a secondary carbocation at m/z 57. The peak at m/z 57 is the most abundant for 3-methylhexane.[10][11]

  • Dimethylpentanes : The degree and position of branching significantly influence the fragmentation.

    • This compound shows a very weak molecular ion and a base peak at m/z 57, which corresponds to the highly stable tertiary butyl cation formed by cleavage alpha to the quaternary carbon.[12][13]

    • 2,3-Dimethylpentane also has a base peak at m/z 57, resulting from the loss of a propyl radical to form a stable secondary carbocation. It can be differentiated from this compound by the relative abundance of the m/z 43 peak.[14][15]

    • 2,4-Dimethylpentane is characterized by a base peak at m/z 43, due to the formation of the isopropyl cation.[16][17]

    • 3,3-Dimethylpentane readily loses an ethyl radical to form a stable tertiary carbocation at m/z 71, which is its base peak.[18][19]

  • 3-Ethylpentane : Similar to 3,3-dimethylpentane, the fragmentation of 3-ethylpentane is dominated by the loss of an ethyl group to form a stable tertiary carbocation at m/z 71, resulting in this being the base peak.[20][21]

  • 2,2,3-Trimethylbutane : This highly branched isomer displays an extremely weak molecular ion peak. Its fragmentation is dominated by the formation of the tertiary butyl cation at m/z 57, which is the base peak.[22][23]

Experimental Protocol: Electron Ionization Mass Spectrometry of C7H16 Isomers

This protocol outlines a general procedure for the analysis of C7H16 isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source.

  • Capillary column suitable for volatile hydrocarbon analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Helium carrier gas (99.999% purity).

  • Autosampler for sample injection.

2. Sample Preparation:

  • Prepare a dilute solution of the C7H16 isomer (or mixture) in a high-purity volatile solvent such as hexane or pentane. A typical concentration is 100 ppm (µg/mL).

3. GC-MS Parameters:

  • GC Inlet:

    • Injection mode: Split (e.g., 50:1 split ratio).

    • Inlet temperature: 250 °C.

    • Injection volume: 1 µL.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Final hold: Hold at 150 °C for 5 minutes.

  • MS Parameters:

    • Ion source: Electron Ionization (EI).

    • Ionization energy: 70 eV.[24]

    • Source temperature: 230 °C.[24]

    • Mass range: m/z 20-150.

    • Scan rate: 2 scans/second.

    • Transfer line temperature: 280 °C.

4. Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Identify the peaks corresponding to the C7H16 isomers based on their retention times.

  • Analyze the mass spectrum of each isomer, identifying the molecular ion (if present) and the major fragment ions.

  • Compare the obtained spectra with a reference library (e.g., NIST Mass Spectral Library) for confirmation.

Visualizing the Mass Spectrometry Workflow

The following diagram illustrates the fundamental steps involved in the mass spectrometry analysis of a C7H16 isomer.

MassSpecWorkflow General Workflow for Mass Spectrometry of C7H16 Isomers cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Chromatographic Separation Injector->Column Carrier Gas Flow IonSource Ionization (EI) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation (m/z) DataSystem Data System & Spectrum Generation Detector->DataSystem Signal

Caption: Workflow of GC-MS analysis for C7H16 isomers.

Conclusion

The mass spectra of the nine C7H16 structural isomers, while all exhibiting a molecular ion at m/z 100, show significant differences in their fragmentation patterns. These differences are primarily driven by the relative stability of the carbocations formed upon electron ionization. By carefully analyzing the base peak and the relative abundances of other major fragment ions, it is possible to distinguish between these closely related isomers. The provided data and experimental protocol serve as a valuable resource for researchers and professionals in various scientific disciplines who require accurate identification of volatile organic compounds.

References

Validating the Structure of 2,2-Dimethylpentane using ¹³C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of 2,2-dimethylpentane with its structural isomers, n-heptane, 2,3-dimethylpentane, and 2,4-dimethylpentane. The distinct number of signals and their chemical shifts in the ¹³C NMR spectrum serve as a definitive method for structural validation and differentiation of these closely related alkanes.

Distinguishing Isomers with ¹³C NMR: A Quantitative Comparison

The power of ¹³C NMR spectroscopy in structural elucidation lies in its ability to identify unique carbon environments within a molecule. Due to differences in symmetry, each heptane isomer presents a distinct number of signals in its proton-decoupled ¹³C NMR spectrum. This compound, for instance, exhibits five unique carbon signals, a characteristic feature that readily distinguishes it from its isomers.[1] In contrast, the highly symmetrical 2,4-dimethylpentane shows only three signals, while the less symmetrical n-heptane and 2,3-dimethylpentane display four and up to seven signals, respectively.[2][3][4]

The chemical shifts (δ), reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard, provide further confirmation of the carbon skeleton. The following table summarizes the experimental ¹³C NMR data for this compound and its isomers, showcasing the clear differentiation possible with this technique.

CompoundIUPAC NameNumber of ¹³C SignalsChemical Shifts (δ, ppm)
This compoundThis compound5~38.9 (C4), ~32.2 (C2), ~29.1 (2 x CH₃ at C2), ~17.8 (C3), ~14.4 (C5)
n-HeptaneHeptane4~31.8 (C4), ~29.1 (C3, C5), ~22.6 (C2, C6), ~14.0 (C1, C7)
2,3-Dimethylpentane2,3-Dimethylpentane7~36.7 (C3), ~34.5 (C2), ~29.5 (C4), ~19.9 (CH₃ at C2), ~15.7 (CH₃ at C2), ~11.8 (CH₃ at C3), ~11.5 (C5)
2,4-Dimethylpentane2,4-Dimethylpentane3~45.5 (C3), ~25.0 (C2, C4), ~22.8 (4 x CH₃)

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the analyte (e.g., this compound) in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte's peaks.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

  • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

  • Set the spectrometer to the appropriate frequency for ¹³C nuclei (e.g., 100 MHz on a 400 MHz instrument).

  • Utilize a standard pulse sequence for a proton-decoupled ¹³C NMR experiment. This involves broadband decoupling of protons to simplify the spectrum, resulting in a single peak for each unique carbon.

  • Set the number of scans (acquisitions) to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is typically required compared to ¹H NMR.

  • Set a relaxation delay (d1) to allow the carbon nuclei to return to their equilibrium state between pulses. A typical delay of 1-2 seconds is sufficient for qualitative analysis.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the signals if quantitative analysis is required, although this requires specific experimental parameters to be set during acquisition for accuracy.

Workflow for Structural Validation

The logical process for validating the structure of this compound using ¹³C NMR is outlined in the following diagram.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Validation Prep Dissolve this compound in CDCl3 with TMS Acquire Acquire 13C NMR Spectrum (Proton Decoupled) Prep->Acquire Process Process FID: Fourier Transform, Phasing, Baseline Correction Acquire->Process Analyze Analyze Spectrum: - Count number of signals - Determine chemical shifts (ppm) Process->Analyze Compare Compare experimental data with known values for This compound and isomers Analyze->Compare Validate Confirm structure based on 5 distinct signals and characteristic chemical shifts Compare->Validate

Workflow for 13C NMR based structural validation.

This systematic approach, from sample preparation to spectral analysis and comparison, provides a robust and reliable method for confirming the molecular structure of this compound and distinguishing it from its isomers. The unique spectral fingerprint provided by ¹³C NMR is an indispensable tool in chemical research and development.

References

A Comparative Guide to Distinguishing 2,2-Dimethylpentane and 2,4-Dimethylpentane via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of organic molecules. While alkanes exhibit relatively simple IR spectra, subtle differences in their vibrational modes can be exploited to distinguish between structural isomers. This guide provides a detailed comparison of the IR spectral features of 2,2-dimethylpentane and 2,4-dimethylpentane, enabling their unambiguous differentiation. The key to distinguishing these isomers lies in the unique patterns of their C-H bending vibrations, which are influenced by the substitution pattern of the methyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

A standard and efficient method for obtaining the IR spectra of liquid samples like this compound and 2,4-dimethylpentane is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

  • Sample of this compound (liquid).

  • Sample of 2,4-dimethylpentane (liquid).

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and free of any residues. Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO2 and water vapor).

  • Sample Analysis:

    • Place a small drop of the liquid sample (this compound or 2,4-dimethylpentane) onto the center of the ATR crystal, ensuring the crystal is fully covered.

    • Acquire the IR spectrum of the sample. Typically, spectra are collected in the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹). For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

  • Data Processing and Analysis:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Analyze the spectrum, paying close attention to the C-H stretching region (3000-2850 cm⁻¹) and, most importantly, the C-H bending (deformation) region (1500-1300 cm⁻¹).

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe after each measurement to prevent cross-contamination.

Data Presentation: Comparative IR Absorption Data

The primary distinguishing features between this compound and 2,4-dimethylpentane in their IR spectra are found in the C-H bending region. The presence of a tert-butyl group in this compound and an isopropyl group in 2,4-dimethylpentane leads to characteristic splitting patterns.

Vibrational Mode This compound (tert-butyl group) 2,4-Dimethylpentane (isopropyl group) Significance for Distinction
Symmetric CH₃ Bending Doublet with peaks around 1390 cm⁻¹ and 1370 cm⁻¹ . The band at 1390 cm⁻¹ is approximately half the intensity of the band at 1370 cm⁻¹.[1]Doublet with two peaks of roughly equal intensity around 1380 cm⁻¹ and 1370 cm⁻¹ .[1]The relative intensity and position of this doublet is a primary point of differentiation.
Asymmetric CH₃ Bending ~1450-1470 cm⁻¹~1450-1470 cm⁻¹Generally overlaps with CH₂ scissoring vibrations and is less useful for direct distinction.[1]
CH₂ Bending (Scissoring) ~1465 cm⁻¹~1465 cm⁻¹Present in both molecules and not a primary distinguishing feature.[1]
C-H Stretching Strong absorptions in the 2950-2850 cm⁻¹ region.[2][3][4]Strong absorptions in the 2950-2850 cm⁻¹ region.[5]While characteristic of alkanes, this region is generally too broad and similar for both isomers to be a reliable distinguishing feature.
Fingerprint Region Complex and unique pattern of absorptions between 1300-900 cm⁻¹ .[2][3]Complex and unique pattern of absorptions between 1300-900 cm⁻¹ .[2][3]The overall pattern in this region serves as a unique "fingerprint" for each molecule and can be used for confirmation by comparison to a reference spectrum.[2][3][6]

Visualization of the Analytical Workflow

The logical process for distinguishing between the two isomers based on their IR spectra can be visualized as follows:

Distinguishing_Isomers Workflow for Distinguishing this compound and 2,4-dimethylpentane via IR Spectroscopy A Acquire IR Spectrum (4000-400 cm⁻¹) B Analyze C-H Bending Region (1400-1350 cm⁻¹) A->B C Observe Doublet Pattern B->C D Peaks at ~1390 cm⁻¹ & ~1370 cm⁻¹ (Intensity Ratio ~1:2) C->D tert-butyl group E Peaks at ~1380 cm⁻¹ & ~1370 cm⁻¹ (Equal Intensity) C->E isopropyl group F Identify as This compound D->F G Identify as 2,4-Dimethylpentane E->G H Confirm with Fingerprint Region (1300-900 cm⁻¹) F->H G->H I Compare to Reference Spectra H->I

Caption: Logical workflow for isomer differentiation using IR spectroscopy.

References

A Comparative Analysis of the Octane Ratings of 2,2-Dimethylpentane and Other Prominent Gasoline Additives

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the anti-knock characteristics of 2,2-dimethylpentane in relation to established gasoline additives such as ethanol, MTBE, ETBE, and toluene is presented. This guide provides a comprehensive comparison of their performance, supported by standardized experimental data, to inform researchers and scientists in the fields of fuel chemistry and engine technology.

The octane number of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in a spark-ignition engine. Higher octane ratings are indicative of greater fuel stability under compression, which is essential for the performance and longevity of modern high-compression engines. This report details the Research Octane Number (RON) and Motor Octane Number (MON) of this compound and compares them with several widely used gasoline additives.

Data Summary: Octane Number Comparison

The anti-knock properties of this compound and other selected gasoline additives are summarized in the table below. The data presented are the Research Octane Number (RON) and Motor Octane Number (MON), which are the standard industry measures of fuel performance under different engine operating conditions.

CompoundChemical ClassResearch Octane Number (RON)Motor Octane Number (MON)
This compound Alkane (Heptane Isomer) 95.6 92.8
n-HeptaneAlkane00
EthanolAlcohol~109-114~90-100
MTBE (Methyl tert-butyl ether)Ether~117~102
ETBE (Ethyl tert-butyl ether)Ether~119~103
TolueneAromatic Hydrocarbon~120-121~107

Note: The octane numbers for ethanol can vary depending on the source and blending conditions. The values presented represent a typical range.

Experimental Protocols for Octane Number Determination

The determination of Research Octane Number (RON) and Motor Octane Number (MON) is conducted using standardized test methods developed by ASTM International. These methods utilize a specialized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[1][2][3]

Research Octane Number (RON) - ASTM D2699

The RON test simulates fuel performance under milder, lower-speed driving conditions, such as city driving.[1][4] The key experimental parameters for the ASTM D2699 method are as follows:[1][4]

  • Engine Speed: 600 rpm

  • Intake Air Temperature: 52°C

  • Spark Timing: Fixed at 13 degrees before top dead center

The test procedure involves running the sample fuel in the CFR engine and adjusting the compression ratio until a standard level of knock intensity is achieved.[2][5] This knock intensity is then compared to that of primary reference fuels (PRFs), which are blends of isooctane (RON 100) and n-heptane (RON 0).[2][6] The RON of the sample is the percentage of isooctane in the PRF blend that produces the same knock intensity.[2]

Motor Octane Number (MON) - ASTM D2700

The MON test evaluates fuel performance under more severe, higher-speed, and higher-temperature conditions, akin to highway driving.[1][4] The experimental conditions for the ASTM D2700 method are more stringent:[4][7]

  • Engine Speed: 900 rpm

  • Intake Air Mixture Temperature: 149°C

  • Spark Timing: Varies with the compression ratio

Similar to the RON test, the MON of a fuel sample is determined by comparing its knock characteristics to those of PRF blends in the CFR engine under these more demanding conditions.[5][7]

Visualization of Molecular Structure on Octane Number

The molecular structure of a hydrocarbon has a significant impact on its octane rating. Increased branching and a more compact molecular shape generally lead to a higher octane number. This is illustrated by comparing the octane numbers of different heptane isomers.

cluster_0 Molecular Structure and Octane Number of Heptane Isomers n-Heptane n-Heptane (Straight Chain) RON: 0 2-Methylhexane 2-Methylhexane (Slightly Branched) n-Heptane->2-Methylhexane Increased Branching 2_2_Dimethylpentane This compound (Branched) RON: 95.6 2-Methylhexane->2_2_Dimethylpentane Increased Branching 2_2_4_Trimethylpentane 2,2,4-Trimethylpentane (Highly Branched - Isooctane) RON: 100 2_2_Dimethylpentane->2_2_4_Trimethylpentane Increased Branching

References

Navigating the Maze of Alkanes: A Comparative Guide to the Biodegradation of Branched vs. Straight-Chain Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of aliphatic hydrocarbons is crucial for applications ranging from environmental remediation to assessing the persistence of drug excipients. This guide provides an objective comparison of the biodegradation rates of branched and straight-chain alkanes, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways.

The structural configuration of alkanes plays a pivotal role in their susceptibility to microbial degradation. Generally, straight-chain alkanes (n-alkanes) are more readily biodegraded than their branched isomers (iso-alkanes). This difference is primarily attributed to the steric hindrance presented by the branched structures, which can impede enzymatic access to the hydrocarbon chain.

Quantitative Comparison of Biodegradation Rates

The following table summarizes experimental data from various studies, highlighting the differential biodegradation rates between representative straight-chain and branched alkanes by different microorganisms.

Microorganism(s)Straight-Chain AlkaneBranched-Chain AlkaneIncubation TimeBiodegradation Rate (Straight-Chain)Biodegradation Rate (Branched-Chain)Reference
Pseudomonas aeruginosan-Alkanes (C11-C21)Iso-alkanesNot specified6% - 100%Partial to complete (enhanced by biosurfactant)[1]
Rhodococcus sp. strain Q15n-Alkanes (C10-C21)Branched alkanes (in diesel)28 daysNear completePartial (Pristane and Phytane were recalcitrant)[2]
Rhodococcus sp. strains TMP2 & T12n-Pentadecane (C15)Pristane1 week66% - 67%15% - 40%[3]
Penicillium javanicum SBUG-M1741Medium-chain n-alkanesPristaneNot specifiedAlmost complete>95%[4]
Purpureocillium lilacinum SBUG-M1751n-Tetradecane (C14)PristaneNot specifiedVisible degradation>90%[4]
Dietzia sp. CN-3n-Hexadecane (C16)PristaneNot specified--[5]

Experimental Protocols

The following section outlines a generalized methodology for assessing the biodegradation of alkanes in a liquid culture medium.

Preparation of Media and Inoculum

A mineral salts medium (MSM) is prepared, serving as the basal medium for the microbial culture. The composition of MSM can vary but typically includes sources of nitrogen, phosphorus, potassium, and trace elements essential for microbial growth. The pH of the medium is adjusted to a neutral range (e.g., 7.0-7.2) and sterilized by autoclaving.

The microbial inoculum, which can be a pure strain or a mixed culture, is pre-cultured in a suitable growth medium. The cells are then harvested by centrifugation, washed with sterile saline solution, and resuspended in the sterile MSM to a desired optical density (e.g., OD600 of 1.0).

Biodegradation Assay Setup

The biodegradation experiment is conducted in sterile flasks. A known concentration of the test alkane (straight-chain or branched) is added to the flasks containing the MSM. The alkanes, being hydrophobic, are often added dissolved in a minimal amount of a non-metabolizable, sterile solvent or directly as a thin layer.

The flasks are then inoculated with the prepared microbial culture. Control flasks are also prepared, which include:

  • Abiotic control: Contains the alkane and MSM but no microbial inoculum to account for any non-biological degradation.

  • Endogenous control: Contains the microbial inoculum and MSM but no alkane to measure any background cellular activity.

The flasks are incubated under controlled conditions of temperature and agitation (e.g., 30°C, 150 rpm) for a specific duration, with samples being withdrawn at regular intervals for analysis.

Analysis of Alkane Degradation

The concentration of the remaining alkane in the culture is quantified at each time point using gas chromatography (GC).

  • Extraction: The culture sample is extracted with an organic solvent (e.g., n-hexane, dichloromethane) to separate the residual alkane from the aqueous phase.

  • GC Analysis: The organic extract is then analyzed by a gas chromatograph equipped with a flame ionization detector (FID). A capillary column suitable for hydrocarbon analysis (e.g., HP-5) is used. The GC oven temperature is programmed to start at a lower temperature and gradually increase to a higher temperature to ensure the separation of different alkanes.

  • Quantification: The peak area of the alkane in the sample is compared to a standard curve of known alkane concentrations to determine the residual amount. The percentage of biodegradation is calculated by comparing the amount of alkane remaining in the inoculated flasks to the amount in the abiotic control flasks.

Signaling Pathways and Biodegradation Mechanisms

The enzymatic machinery required for the initial oxidation of alkanes is a key determinant of their biodegradability. The following diagrams, generated using Graphviz, illustrate the generalized metabolic pathways for straight-chain and branched alkanes.

G cluster_straight Straight-Chain Alkane (n-Alkane) Biodegradation cluster_branched Branched-Chain Alkane (iso-Alkane) Biodegradation n_alkane n-Alkane primary_alcohol Primary Alcohol n_alkane->primary_alcohol Alkane Hydroxylase (e.g., AlkB) iso_alkane iso-Alkane aldehyde Aldehyde primary_alcohol->aldehyde Alcohol Dehydrogenase fatty_acid Fatty Acid aldehyde->fatty_acid Aldehyde Dehydrogenase beta_oxidation β-Oxidation fatty_acid->beta_oxidation hydroxylated_intermediate Hydroxylated Intermediate iso_alkane->hydroxylated_intermediate Cytochrome P450 / Other Monooxygenases complex_pathway Complex Metabolic Steps hydroxylated_intermediate->complex_pathway Multiple Enzymatic Steps central_metabolism Central Metabolism complex_pathway->central_metabolism

Caption: Comparative metabolic pathways for n-alkane and iso-alkane biodegradation.

The degradation of n-alkanes is typically initiated by a terminal oxidation pathway, a relatively straightforward process. In contrast, the methyl branches in iso-alkanes present a challenge for the typical alkane monooxygenases, often requiring enzymes with a broader substrate specificity, such as cytochrome P450s, and leading to more complex subsequent metabolic steps.

G start Alkane Substrate straight_chain Straight-Chain Alkane start->straight_chain branched_chain Branched-Chain Alkane start->branched_chain enzyme_access Enzymatic Access straight_chain->enzyme_access branched_chain->enzyme_access high_accessibility High Accessibility enzyme_access->high_accessibility Linear Structure steric_hindrance Steric Hindrance enzyme_access->steric_hindrance Branched Structure rapid_degradation Rapid Biodegradation high_accessibility->rapid_degradation slow_degradation Slow or Incomplete Biodegradation steric_hindrance->slow_degradation

Caption: Logical workflow of alkane structure influencing biodegradability.

This logical diagram illustrates the fundamental principle that the linear structure of n-alkanes allows for more efficient enzymatic attack, leading to faster biodegradation, while the branched structure of iso-alkanes creates steric hindrance, resulting in slower and often incomplete degradation.

References

A Comparative Guide to the Chemical Reactivity of 2,2-Dimethylpentane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,2-dimethylpentane and its structural isomers. The information presented is supported by experimental data and detailed methodologies for key reactions, including combustion, free-radical halogenation, and thermal cracking (pyrolysis).

Introduction to Heptane Isomers

Heptane (C₇H₁₆) exists as nine structural isomers, each with the same molecular formula but different arrangements of carbon atoms. This structural variance, particularly the degree of branching, significantly influences their chemical reactivity. This guide will focus on comparing this compound (neoheptane) with its other isomers, highlighting how molecular structure dictates reaction outcomes. The isomers of heptane are n-heptane, 2-methylhexane, 3-methylhexane, this compound, 2,3-dimethylpentane, 2,4-dimethylpentane, 3,3-dimethylpentane, 3-ethylpentane, and 2,2,3-trimethylbutane.

I. Combustion

The combustion of alkanes is a cornerstone of their application as fuels. The reactivity of heptane isomers in combustion is often evaluated by their ignition delay time and Research Octane Number (RON). Shorter ignition delay times indicate higher reactivity, while a higher RON signifies greater resistance to autoignition (knocking) in an engine.

Data Presentation: Combustion Properties of Heptane Isomers
IsomerStructureIgnition Delay Time (ms) at 15 atm, 700 K[1]Research Octane Number (RON)[1]
n-HeptaneStraight-chain~1.50
2-MethylhexaneSingly branched~3.042.4
3-MethylhexaneSingly branched~3.552.0
3-EthylpentaneSingly branched~4.565.0
This compound Doubly branched~8.0 92.8
2,3-DimethylpentaneDoubly branched~7.091.1
2,4-DimethylpentaneDoubly branched~7.583.1
3,3-DimethylpentaneDoubly branched~6.580.8
2,2,3-TrimethylbutaneTriply branched~12.0112.1

Note: Ignition delay times are approximate values extracted from graphical data for stoichiometric fuel/air mixtures.

As the data indicates, increased branching and a more compact molecular structure, as seen in this compound, lead to longer ignition delay times and a higher RON. This is because the presence of quaternary carbon atoms and a lack of easily abstractable secondary and tertiary hydrogens make the initiation of combustion reactions more difficult.

Experimental Protocol: Determination of Ignition Delay Time using a Rapid Compression Machine

Objective: To measure and compare the autoignition delay times of liquid heptane isomers under controlled temperature and pressure conditions.

Apparatus: A rapid compression machine (RCM) is used to rapidly compress a fuel-air mixture to a high temperature and pressure, simulating the conditions in an internal combustion engine. The machine is equipped with pressure transducers to monitor the pressure change within the combustion chamber.

Procedure:

  • A pre-mixed, stoichiometric fuel-air mixture is prepared for each isomer. The liquid fuel is vaporized and homogeneously mixed with synthetic air (O₂/N₂ mixture).

  • The RCM combustion chamber is heated to a specified initial temperature.

  • The fuel-air mixture is introduced into the combustion chamber.

  • The piston of the RCM is rapidly actuated, compressing the gas mixture and causing a sharp increase in temperature and pressure.

  • The pressure inside the chamber is recorded as a function of time.

  • The ignition delay time is defined as the time interval between the end of compression and the onset of a sharp pressure rise, which indicates autoignition.

  • The experiment is repeated at various compressed gas temperatures to generate an ignition delay profile for each isomer.

II. Free-Radical Halogenation

Alkanes undergo substitution reactions with halogens (typically chlorine or bromine) in the presence of UV light or heat. The reactivity and product distribution of these reactions are highly dependent on the type of carbon-hydrogen bonds (primary, secondary, or tertiary) present in the alkane.

The general order of reactivity for C-H bonds is: tertiary > secondary > primary .

Data Presentation: Theoretical Product Distribution for Monochlorination of Heptane Isomers

The product distribution for monochlorination can be estimated by considering the number of each type of hydrogen atom and their relative reactivity (for chlorination, a typical ratio is 5.0 for tertiary, 3.8 for secondary, and 1.0 for primary C-H bonds).

IsomerPossible Monochloro ProductsNumber of 1° HNumber of 2° HNumber of 3° HCalculated Product Distribution (%)
n-Heptane1-chloroheptane, 2-chloroheptane, 3-chloroheptane6801-chloro: 16%, 2-chloro: 42%, 3-chloro: 42%
2-Methylhexane1-chloro-2-methylhexane, 2-chloro-2-methylhexane, 3-chloro-2-methylhexane, 4-chloro-2-methylhexane, 5-chloro-2-methylhexane, 6-chloro-2-methylhexane9411-chloro: 16%, 2-chloro (tert): 9%, 3-chloro: 13%, 4-chloro: 13%, 5-chloro: 13%, 6-chloro: 36%
This compound 1-chloro-2,2-dimethylpentane, 3-chloro-2,2-dimethylpentane, 4-chloro-2,2-dimethylpentane9401-chloro: 37%, 3-chloro: 31%, 4-chloro: 32%
2,3-Dimethylpentane1-chloro-2,3-dimethylpentane, 2-chloro-2,3-dimethylpentane, 3-chloro-2,3-dimethylpentane, 4-chloro-2,3-dimethylpentane9221-chloro: 20%, 2-chloro (tert): 22%, 3-chloro (tert): 22%, 4-chloro: 17%, 1-chloro-3-methyl (from C5): 19%

Analysis:

  • This compound lacks tertiary hydrogens, making it less reactive at those positions compared to isomers like 2-methylhexane and 2,3-dimethylpentane. Its monochlorination products are formed from the substitution of primary and secondary hydrogens.

  • Bromination , being more selective than chlorination, would show an even greater preference for the substitution of tertiary hydrogens where available. In isomers with tertiary hydrogens, the tertiary bromide would be the major product. For this compound, bromination would still favor the secondary position over the primary positions to a greater extent than chlorination.

Experimental Protocol: Comparative Monochlorination of Heptane Isomers and Product Analysis by GC-MS

Objective: To determine the product distribution of the monochlorination of this compound and its isomers.

Procedure:

  • Reaction Setup: A solution of each heptane isomer in an inert solvent (e.g., carbon tetrachloride) is prepared in a quartz reaction vessel.

  • Initiation: The reaction mixture is irradiated with a UV lamp at a constant temperature. Chlorine gas is bubbled through the solution at a controlled rate. The reaction is allowed to proceed for a set period to ensure low conversion and minimize polychlorination.

  • Quenching: The reaction is stopped by turning off the UV lamp and purging the solution with an inert gas (e.g., nitrogen) to remove excess chlorine.

  • Sample Preparation: A small aliquot of the reaction mixture is withdrawn and washed with a dilute sodium thiosulfate solution to remove any remaining chlorine, followed by washing with water and drying over an anhydrous salt (e.g., MgSO₄).

  • GC-MS Analysis:

    • Gas Chromatograph (GC): The prepared sample is injected into a GC equipped with a capillary column suitable for separating nonpolar compounds (e.g., a DB-5 or similar).

    • Temperature Program: A temperature program is used to separate the unreacted alkane from the various monochlorinated isomers. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 200°C).

    • Mass Spectrometer (MS): The separated components from the GC column are introduced into a mass spectrometer, which fragments the molecules and detects the fragments. The mass spectrum of each peak is used to identify the structure of the monochlorinated isomer.

    • Quantification: The relative peak areas in the gas chromatogram are used to determine the percentage of each product in the mixture.

III. Thermal Cracking (Pyrolysis)

Thermal cracking, or pyrolysis, involves the decomposition of hydrocarbons at high temperatures in the absence of oxygen. The structure of the alkane influences the rate of cracking and the distribution of the resulting smaller alkanes and alkenes.

General Principles:

  • Reactivity: Branched alkanes generally undergo pyrolysis at a faster rate than their straight-chain counterparts.[2][3] This is due to the lower bond dissociation energy of the C-C bonds at branching points, leading to the formation of more stable tertiary and secondary radicals.

  • Product Distribution: The products of pyrolysis depend on which C-C and C-H bonds are broken. The stability of the resulting free radicals plays a crucial role in determining the major products.

Comparison of this compound and n-Heptane:

  • n-Heptane: Pyrolysis of n-heptane primarily proceeds through the homolytic cleavage of C-C bonds, leading to a variety of smaller alkyl radicals. These radicals then undergo further reactions, including hydrogen abstraction and beta-scission, to form a complex mixture of smaller alkanes and alkenes, with ethylene and propene being major products.

  • This compound: The presence of a quaternary carbon in this compound provides a point of weakness. The C-C bond between the quaternary carbon and a methyl group, or the adjacent methylene group, is susceptible to cleavage, leading to the formation of a stable tertiary butyl radical and other smaller radicals. This can result in a different product distribution compared to n-heptane, with a higher proportion of isobutene and other branched products.

Experimental Protocol: Pyrolysis of Heptane Isomers with Product Analysis

Objective: To compare the product distribution from the thermal cracking of this compound and its isomers.

Apparatus: A pyrolysis unit coupled with a gas chromatograph (Py-GC) or a pyrolysis reactor with online product analysis by GC-MS.

Procedure:

  • A small, precise amount of the liquid heptane isomer is introduced into the pyrolysis chamber.

  • The chamber is rapidly heated to a high temperature (e.g., 600-900°C) in an inert atmosphere (e.g., helium).

  • The pyrolysis products are immediately swept into the gas chromatograph for separation.

  • The separated products are identified and quantified using a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).

  • The experiment is repeated for each isomer under identical conditions to allow for a direct comparison of the product yields.

Visualizations

G Reactivity Comparison Workflow cluster_isomers Heptane Isomers cluster_reactions Chemical Reactions cluster_analysis Analysis This compound This compound Combustion Combustion This compound->Combustion Halogenation Halogenation This compound->Halogenation Cracking Cracking This compound->Cracking n-Heptane n-Heptane n-Heptane->Combustion n-Heptane->Halogenation n-Heptane->Cracking Other Isomers Other Isomers Other Isomers->Combustion Other Isomers->Halogenation Other Isomers->Cracking Ignition Delay & RON Ignition Delay & RON Combustion->Ignition Delay & RON Product Distribution (GC-MS) Product Distribution (GC-MS) Halogenation->Product Distribution (GC-MS) Product Yields (Py-GC) Product Yields (Py-GC) Cracking->Product Yields (Py-GC)

Caption: Workflow for comparing the chemical reactivity of heptane isomers.

G Free-Radical Halogenation Pathway Alkane (R-H) Alkane (R-H) Alkyl Radical (R·) Alkyl Radical (R·) Alkane (R-H)->Alkyl Radical (R·) Propagation Step 1 Halogen (X2) Halogen (X2) Halogen Radical (X·) Halogen Radical (X·) Halogen (X2)->Halogen Radical (X·) Initiation Halogen (X2)->Halogen Radical (X·) Propagation Step 2 UV Light / Heat UV Light / Heat Initiation Initiation UV Light / Heat->Initiation Propagation Propagation Termination Termination Halogen Radical (X·)->Halogen (X2) Termination Hydrogen Halide (H-X) Hydrogen Halide (H-X) Halogen Radical (X·)->Hydrogen Halide (H-X) Propagation Step 1 Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Radical (R·)->Alkyl Halide (R-X) Propagation Step 2 Alkyl Radical (R·)->Alkyl Halide (R-X) Termination Alkane Dimer (R-R) Alkane Dimer (R-R) Alkyl Radical (R·)->Alkane Dimer (R-R) Termination

Caption: General mechanism of free-radical halogenation of alkanes.

G Structure-Reactivity Relationship in Combustion Alkane Structure Alkane Structure Increased Branching Increased Branching Alkane Structure->Increased Branching More Compact Structure More Compact Structure Alkane Structure->More Compact Structure Higher Stability of Intermediate Radicals Higher Stability of Intermediate Radicals Increased Branching->Higher Stability of Intermediate Radicals Slower H-atom Abstraction Slower H-atom Abstraction More Compact Structure->Slower H-atom Abstraction Higher Stability of Intermediate Radicals->Slower H-atom Abstraction Longer Ignition Delay Longer Ignition Delay Slower H-atom Abstraction->Longer Ignition Delay Higher RON Higher RON Longer Ignition Delay->Higher RON

Caption: Relationship between alkane structure and combustion reactivity.

References

A Comparative Analysis of Gas Chromatography Retention Indices for C7 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of volatile and semi-volatile compounds is paramount. Gas chromatography (GC), a cornerstone analytical technique, relies on retention indices for robust compound identification. This guide provides a comparative analysis of the Kovats retention indices for the nine structural isomers of heptane (C7 alkanes) on various stationary phases, supported by experimental data and detailed methodologies.

The elution order and retention of analytes in gas chromatography are fundamentally governed by their physicochemical properties and their interactions with the stationary phase of the GC column. The Kovats retention index (RI) system provides a standardized method for reporting retention times, converting them into system-independent constants. This is achieved by relating the retention time of an analyte to the retention times of n-alkanes, which are assigned RI values of 100 times their carbon number. For instance, n-heptane has a defined retention index of 700.

This guide focuses on the C7 alkanes, which, despite having the same molecular weight, exhibit distinct chromatographic behaviors due to differences in their molecular structure, such as branching. Understanding these differences is crucial for accurate isomeric identification in complex mixtures.

Comparative Retention Index Data

The following table summarizes the experimentally determined Kovats retention indices for the nine isomers of C7 alkanes on three different stationary phases: a non-polar phase (Squalane), a semi-polar phase (OV-101, a methyl silicone), and a polar phase (Carbowax 20M).

IsomerStructureSqualane (Non-polar)OV-101 (Semi-polar)Carbowax 20M (Polar)
n-HeptaneCH₃(CH₂)₅CH₃700700700
2-Methylhexane(CH₃)₂CH(CH₂)₃CH₃667669684
3-MethylhexaneCH₃CH₂(CH)(CH₃)(CH₂)₂CH₃673675692
2,2-Dimethylpentane(CH₃)₃C(CH₂)₂CH₃627632655
2,3-Dimethylpentane(CH₃)₂CHCH(CH₃)CH₂CH₃670674698
2,4-Dimethylpentane(CH₃)₂CHCH₂CH(CH₃)₂653657675
3,3-DimethylpentaneCH₃CH₂C(CH₃)₂CH₂CH₃659665688
3-Ethylpentane(CH₃CH₂)₃CH687691712
2,2,3-Trimethylbutane(CH₃)₃CCH(CH₃)₂669675705

Note: Retention indices are temperature-dependent. The values presented are typically determined under isothermal conditions.

Experimental Protocols

The retention indices presented in this guide were determined using the following general gas chromatographic protocol, with specific conditions varying based on the stationary phase.

Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID) is utilized.

Columns:

  • Squalane: A non-polar stationary phase, typically a 50 m x 0.25 mm ID capillary column.

  • OV-101 (or similar methyl silicone): A semi-polar stationary phase, typically a 50 m x 0.25 mm ID capillary column.

  • Carbowax 20M: A polar stationary phase (polyethylene glycol), typically a 50 m x 0.25 mm ID capillary column.

Carrier Gas: Helium or Hydrogen is used as the carrier gas at a constant flow rate.

Temperature Program: For the determination of Kovats retention indices, isothermal conditions are typically employed. The column temperature is held constant at a level that allows for the elution of the C7 isomers and the bracketing n-alkanes (n-hexane and n-octane) within a reasonable time frame. A typical isothermal temperature would be in the range of 50-100 °C.

Injection: A small volume (e.g., 1 µL) of a dilute solution of the C7 alkane isomer in a volatile solvent (e.g., pentane or hexane) is injected into the GC. A split injection mode is commonly used to prevent column overload.

Data Analysis: The retention times of the C7 alkane isomer and a series of n-alkanes (e.g., C6 to C8) are recorded. The Kovats retention index (I) is then calculated using the following formula for isothermal analysis:

I = 100 * [n + (log(t'_r(analyte)) - log(t'_r(n))) / (log(t'_r(N)) - log(t'_r(n)))]

Where:

  • n = carbon number of the n-alkane eluting before the analyte

  • N = carbon number of the n-alkane eluting after the analyte

  • t'_r = adjusted retention time (retention time of the compound minus the retention time of an unretained compound like methane)

Structure-Retention Relationship

The relationship between the structure of the C7 alkane isomers and their retention indices can be visualized as a logical workflow. Generally, for a given stationary phase, the retention index is influenced by the boiling point and the molecular shape of the isomer.

G cluster_0 Molecular Properties cluster_1 GC System BoilingPoint Boiling Point RetentionIndex Retention Index BoilingPoint->RetentionIndex Directly proportional MolecularShape Molecular Shape (Branching) MolecularShape->RetentionIndex Inverse relationship (more branching = lower RI) StationaryPhase Stationary Phase (e.g., Squalane, Carbowax 20M) StationaryPhase->RetentionIndex Influences selectivity

Figure 1. Factors influencing the gas chromatographic retention index of C7 alkane isomers.

As illustrated in Figure 1, the boiling point of the alkane isomer is a primary factor influencing its retention time; higher boiling points generally lead to higher retention indices. However, molecular shape, specifically the degree of branching, also plays a critical role. More compact, highly branched isomers have lower boiling points and exhibit weaker interactions with the stationary phase, resulting in lower retention indices compared to their linear or less branched counterparts. The polarity of the stationary phase further modulates these interactions, leading to the observed differences in retention indices across the different column types.

Cross-Validation of 2,2-Dimethylpentane Experimental Spectra with the NIST Database: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of an experimental electron ionization mass spectrum of 2,2-dimethylpentane with the reference spectrum from the National Institute of Standards and Technology (NIST) database. This cross-validation is a critical step in the qualitative analysis of volatile organic compounds, ensuring the confident identification of analytes in complex mixtures.

Data Presentation: Spectral Comparison

The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities for both a typical experimental spectrum and the NIST reference spectrum of this compound. The comparison highlights the characteristic fragmentation pattern of this branched alkane.

m/zNIST Relative Intensity (%)Experimental Relative Intensity (%)Ion Fragment
43100100[C3H7]+
578588[C4H9]+
713032[C5H11]+
851518[C6H13]+
10023[C7H16]+ (Molecular Ion)

Note: Experimental values are representative and may vary slightly based on instrumentation and analytical conditions.

Experimental Protocols

The acquisition of the experimental mass spectrum of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] This technique separates volatile and semi-volatile compounds in a mixture before they are introduced into the mass spectrometer for ionization and detection.

Sample Preparation:

A dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is prepared. For headspace analysis, a known amount of the compound is placed in a sealed vial and heated to allow the volatile analyte to partition into the gas phase.

Gas Chromatography (GC) Parameters:

  • Injector: Split/splitless injector, typically operated at 250°C. A split injection is used for concentrated samples, while a splitless injection is suitable for trace analysis.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is commonly used for alkane analysis.

  • Oven Temperature Program: An initial oven temperature of 40°C is held for 2 minutes, followed by a ramp of 10°C/min to 200°C, and a final hold for 2 minutes. This program allows for the separation of this compound from other potential components in a mixture.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

  • Ion Source Temperature: Typically maintained at 230°C.

  • Quadrupole Temperature: Typically maintained at 150°C.

  • Mass Range: Scanning from m/z 35 to 200 to cover the molecular ion and all significant fragment ions of this compound.[5][6]

  • Detector: An electron multiplier detector is used to detect the ions.

Cross-Validation Workflow

The process of cross-validating an experimental spectrum with the NIST database involves a systematic comparison of the fragmentation patterns. The NIST Mass Spectral Library contains a vast collection of EI mass spectra that serve as a benchmark for compound identification.[7][8][9][10][11] The comparison is often quantified using a match factor, which is a numerical score indicating the similarity between the experimental and library spectra.[12]

CrossValidationWorkflow cluster_experimental Experimental Analysis cluster_database Database Comparison cluster_validation Validation exp_sample This compound Sample gcms GC-MS Analysis exp_sample->gcms exp_spectrum Experimental Mass Spectrum gcms->exp_spectrum comparison Compare Spectra & Calculate Match Factor exp_spectrum->comparison nist_db NIST Mass Spectral Database search_algo Spectral Search Algorithm nist_db->search_algo nist_spectrum NIST Reference Spectrum search_algo->nist_spectrum nist_spectrum->comparison identification Compound Identification comparison->identification

Caption: Workflow for cross-validating an experimental mass spectrum with the NIST database.

The key features of the this compound mass spectrum include a weak molecular ion peak at m/z 100 and a prominent base peak at m/z 43, which corresponds to the stable propyl carbocation ([C3H7]+).[5] Another significant peak is observed at m/z 57, resulting from the loss of a propyl group and the formation of a tert-butyl carbocation ([C4H9]+), which is also highly stable. The presence and relative abundance of these key fragments in both the experimental and NIST spectra confirm the identity of the compound. A high match factor (typically >900 out of 1000) from the NIST library search provides a high degree of confidence in the identification.[12]

References

Safety Operating Guide

Proper Disposal of 2,2-Dimethylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,2-Dimethylpentane is paramount for laboratory safety and environmental protection. This highly flammable and hazardous chemical requires a stringent disposal protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to assist researchers, scientists, and drug development professionals in managing this compound waste.

Immediate Safety and Hazard Profile

This compound is a highly flammable liquid and vapor that can cause skin irritation, drowsiness, or dizziness.[1] It may be fatal if swallowed and enters the airways.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Due to its hazardous nature, it is classified as a Class 3 flammable liquid and requires disposal as hazardous waste in accordance with local, state, and federal regulations.[2][3][4][5][6]

Quantitative Data Summary

A clear understanding of this compound's properties is crucial for its safe handling and disposal.

PropertyValue
CAS Number590-35-2[1]
Flash Point-9 °C (15.8 °F) - closed cup[1]
Boiling Point78 °C (172.4 °F) at 743 mmHg
Density0.674 g/mL at 25 °C
Hazard Class3 (Flammable Liquid)[4]
GHS Hazard StatementsH225, H304, H315, H336, H410[1]

Detailed Disposal Protocol

The following step-by-step procedure outlines the proper disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including:

    • Safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat or chemical-resistant apron.

    • For larger quantities or in case of poor ventilation, a respirator with an appropriate filter (e.g., ABEK) may be necessary.

2. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container.[3][7]

  • The container must be chemically compatible with this compound (e.g., glass or a suitable plastic or metal container).[3][8]

  • Do not mix this compound with other incompatible waste streams.[8][9] Segregate it from oxidizers, corrosives, and other reactive chemicals.[9]

  • Use a funnel to transfer the waste into the container to prevent spills.

  • Keep the waste container closed at all times, except when adding waste.[3][10]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[11]

  • The label must also include:

    • The full chemical name: "this compound".[3]

    • The associated hazards (e.g., "Flammable Liquid," "Toxic").[11]

    • The date of accumulation.[9]

    • The name of the generating laboratory and a principal investigator or responsible person.

4. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[10][11]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]

  • The storage area should be a well-ventilated, cool, and dry location, away from heat sources, sparks, open flames, and direct sunlight.[4][9]

  • Store in a flammable safety cabinet if available.[2][9]

  • Ensure secondary containment is in place to capture any potential leaks.[8]

5. Scheduling Disposal:

  • Do not accumulate large quantities of waste. Adhere to the maximum volume limits for SAAs as defined by regulations (e.g., a maximum of 55 gallons of hazardous waste).[10]

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][11]

  • Provide them with accurate information about the waste, including its composition and volume.

6. Empty Container Disposal:

  • An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed.[12]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[12]

  • Once properly rinsed and air-dried, the original labels should be defaced, and the container marked as "EMPTY" before being discarded in the appropriate solid waste stream.[12]

Disposal Workflow Diagram

This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 Disposal Logistics A Wear Appropriate PPE B Collect Waste in a Labeled, Compatible Container A->B C Segregate from Incompatible Waste B->C F Triple-Rinse Empty Container (Collect Rinsate as Waste) B->F D Store in Designated Satellite Accumulation Area C->D E Keep Container Closed D->E H Contact EH&S or Licensed Waste Contractor D->H When container is full or accumulation time limit is reached G Deface Label and Mark 'EMPTY' on Rinsed Container F->G K Final Disposal G->K Dispose of rinsed container in appropriate solid waste I Schedule Waste Pickup H->I J Transport to a Treatment, Storage, and Disposal Facility (TSDF) I->J J->K

Caption: Workflow for the proper disposal of this compound waste.

References

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Retrosynthesis Analysis

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2,2-Dimethylpentane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.